3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAJCHFCYQOFGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377067 | |
| Record name | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34070-68-3 | |
| Record name | 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one from o-Phenylenediamine
Foreword: The Quinoxalinone Core in Modern Drug Discovery
The quinoxalinone scaffold is a privileged heterocyclic motif that forms the structural basis for a multitude of compounds with significant pharmacological activities.[1][2] Its derivatives are extensively researched and have demonstrated a broad spectrum of therapeutic potential, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The inherent bioactivity of this scaffold makes it a focal point for drug development professionals and medicinal chemists.
This guide provides an in-depth, field-proven methodology for the synthesis of a specific, valuable derivative: 3-methyl-3,4-dihydro-1H-quinoxalin-2-one. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis. The target audience—researchers, scientists, and drug development professionals—will find this document to be a practical and scientifically rigorous resource.
The Synthetic Strategy: Cyclocondensation
The most direct and classical approach to synthesizing the quinoxalinone ring system is through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[1] For the target molecule, this compound, the required three-carbon backbone is efficiently provided by an α-keto acid, specifically pyruvic acid (2-oxopropanoic acid), or one of its esters, such as ethyl pyruvate.[3][4]
This reaction is a powerful example of cyclocondensation, where two functional groups on one molecule react with two functional groups on another to form a cyclic product, typically with the elimination of a small molecule like water or an alcohol.
Mechanistic Insights: A Stepwise Annulation
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The formation of this compound from o-phenylenediamine and ethyl pyruvate proceeds through a logical sequence of nucleophilic attacks and cyclization.
-
Initial Nucleophilic Attack & Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of o-phenylenediamine on the more electrophilic ketone carbonyl of ethyl pyruvate. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Acyl Transfer (Cyclization): The second, pendant amino group then performs an intramolecular nucleophilic attack on the ester carbonyl. This is the key ring-closing step.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the stable, six-membered aromatic lactam (the dihydroquinoxalinone ring).
The following diagram illustrates this proposed mechanistic pathway.
Caption: Proposed mechanism for the synthesis of this compound.
Field-Validated Experimental Protocol
This protocol is based on established literature procedures and provides a reliable method for laboratory-scale synthesis.[3]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 10.0 g | 92.47 | 1.0 |
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 10.7 g (9.8 mL) | 92.14 | ~1.0 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - | Solvent |
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.0 g).
-
Solvent and Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir until the o-phenylenediamine is fully dissolved. To this solution, add ethyl pyruvate (9.8 mL) dropwise at room temperature.
-
Heating and Reflux: Heat the reaction mixture to reflux using an oil bath. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 30-60 minutes.[3]
-
Crystallization and Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the product will precipitate out as silvery-white crystals.[3]
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Purification (Recrystallization): For higher purity, the crude product can be recrystallized from ethanol. Dissolve the crystals in a minimum amount of hot ethanol and allow the solution to cool slowly, inducing the formation of pure crystals.
-
Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.
The following diagram provides a visual summary of this experimental workflow.
Caption: Step-by-step workflow for the synthesis of this compound.
Product Characterization and Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Expected Yield and Physical Properties
| Parameter | Expected Value |
| Theoretical Yield | ~14.8 g |
| Typical Experimental Yield | 75-85% |
| Appearance | Silvery-white to off-white crystals/solid |
| Melting Point | 238-240 °C |
Spectroscopic Data
-
¹H-NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxalinone core, a singlet for the N-H proton of the lactam, another singlet for the second N-H proton, and a singlet for the methyl group protons.[3]
-
¹³C-NMR (DMSO-d₆): The carbon NMR spectrum should reveal signals corresponding to the carbonyl carbon (C=O) around 154-156 ppm, along with signals for the aromatic carbons and the methyl carbon.[3]
-
FT-IR (KBr, cm⁻¹): The infrared spectrum provides key information about the functional groups. Expect to see characteristic stretching absorption bands for N-H groups (around 3400-3200 cm⁻¹), aromatic C-H, a strong carbonyl (C=O) stretch (around 1670-1680 cm⁻¹), and C=N/C=C bonds in the aromatic region.[5]
Senior Scientist Insights: Causality and Best Practices
-
Choice of Solvent: Ethanol is an excellent choice for this reaction. It effectively dissolves the o-phenylenediamine starting material, is a relatively "green" and inexpensive solvent, and its boiling point is suitable for promoting the reaction without requiring excessively high temperatures.[6] Furthermore, the product has lower solubility in cold ethanol, which facilitates its crystallization and isolation upon cooling.
-
Reaction Control: While the reaction is relatively straightforward, using a 1:1 molar ratio of reactants is crucial for maximizing yield and minimizing unreacted starting materials which would complicate purification. Heating provides the necessary activation energy for both the initial condensation and the subsequent cyclization/elimination steps.
-
Purity of o-Phenylenediamine: This starting material can be susceptible to air oxidation, which can lead to colored impurities.[7] Using pure, preferably light-colored o-phenylenediamine is recommended for obtaining a clean product. If the starting material is dark, it may be necessary to purify it by sublimation or recrystallization prior to use.
-
Regioselectivity: In this specific synthesis using unsubstituted o-phenylenediamine, regioselectivity is not a concern. However, if a substituted o-phenylenediamine were used (e.g., 4-methyl-o-phenylenediamine), the reaction could potentially yield two different regioisomers. Controlling the reaction conditions (e.g., through pH or specific catalysts) can influence which isomer is formed preferentially, a critical consideration in more complex syntheses.[8]
Conclusion
The cyclocondensation of o-phenylenediamine with ethyl pyruvate is a robust, efficient, and highly reproducible method for synthesizing this compound. This guide provides a comprehensive framework, from mechanistic theory to a detailed experimental protocol and expert insights. By understanding the causality behind each step, researchers can confidently execute this synthesis and adapt the underlying principles for the creation of other valuable quinoxalinone derivatives, furthering the potential of this important scaffold in medicinal chemistry and drug discovery.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
The Architecture of Discovery: A Technical Guide to the Synthesis and Biological Activities of Quinoxaline Derivatives
Foreword: The Quinoxaline Scaffold - A Nexus of Therapeutic Potential
In the landscape of medicinal chemistry, certain heterocyclic structures distinguish themselves through their recurrent appearance in a multitude of biologically active compounds. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, stands as a testament to this principle. Its inherent aromaticity, coupled with the precise placement of nitrogen atoms, provides a unique electronic and structural framework for molecular interactions with diverse biological targets. This versatility has rendered quinoxaline derivatives as privileged structures in the pursuit of novel therapeutics. From their early recognition as components of antibiotics like echinomycin to their current status as key pharmacophores in anticancer, antimicrobial, and anti-inflammatory agents, the journey of quinoxaline chemistry is a compelling narrative of innovation and application.
This guide is conceived not as a mere compilation of synthetic procedures and biological data, but as an in-depth exploration of the causality that underpins the design, synthesis, and evaluation of these remarkable compounds. It is intended for the discerning researcher, scientist, and drug development professional who seeks to understand the "why" behind the "how." We will delve into the strategic considerations that guide the choice of synthetic pathways, from classical condensations to modern catalytic and green methodologies. We will then bridge the gap between chemical structure and biological function, examining the structure-activity relationships (SAR) that govern their efficacy and exploring the molecular mechanisms through which they exert their therapeutic effects. Through detailed protocols, curated data, and visual representations of complex biological pathways, this guide aims to equip you with the knowledge and insights necessary to navigate and contribute to the ever-evolving field of quinoxaline-based drug discovery.
I. Strategic Synthesis of the Quinoxaline Core: From Classical to Contemporary Methods
The construction of the quinoxaline nucleus is a foundational aspect of harnessing its therapeutic potential. The choice of synthetic strategy is often dictated by the desired substitution pattern, scalability, and, increasingly, the principles of green chemistry.
The Cornerstone of Quinoxaline Synthesis: The Condensation Reaction
The most traditional and widely employed method for synthesizing quinoxalines is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1] This reaction, elegant in its simplicity, forms the bedrock of quinoxaline chemistry.
The causality behind this approach lies in the nucleophilic nature of the amino groups of the diamine and the electrophilic character of the carbonyl carbons. The reaction typically proceeds through a diimine intermediate, which then undergoes cyclization and aromatization to yield the stable quinoxaline ring system.
Classical Approach: Thermal Condensation
Historically, this reaction was often carried out by refluxing the reactants in solvents like ethanol or acetic acid, sometimes with the addition of an acid catalyst to facilitate the initial nucleophilic attack.[2] While effective, these methods can require long reaction times and high temperatures.
Modern Enhancements: Catalysis and Green Chemistry
The evolution of this fundamental reaction has been marked by the introduction of various catalysts and more environmentally benign conditions to improve efficiency and sustainability.
-
Lewis and Brønsted Acid Catalysis: A range of catalysts, including cerium(IV) ammonium nitrate (CAN) in water,[3] bentonite clay K-10,[1] and camphor sulfonic acid,[4] have been shown to effectively promote the condensation reaction at room temperature, often with reduced reaction times and excellent yields. The catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has revolutionized quinoxaline synthesis, dramatically reducing reaction times from hours to minutes.[5] Microwave energy efficiently heats the polar reactants and solvents, accelerating the reaction rate. Solvent-free, catalyst-free microwave-assisted methods have also been developed, representing a significant advancement in green chemistry.[5]
-
Green Solvents: The replacement of volatile organic solvents with greener alternatives like water,[1] polyethylene glycol (PEG), or solvent-free conditions further enhances the environmental credentials of quinoxaline synthesis.
Visualizing the Synthetic Workflow: Condensation of o-Phenylenediamine and Benzil
Caption: Workflow for the synthesis of 2,3-diphenylquinoxaline.
Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
This protocol provides a detailed, step-by-step methodology for a rapid and efficient synthesis of a representative quinoxaline derivative.
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1 mmol, 0.210 g)
-
Ethanol (5 mL)
-
CEM Discover Microwave Synthesizer (or equivalent)
-
250 mL round-bottom flask
-
Stir bar
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 0.108 g of o-phenylenediamine and 0.21 g of benzil in 5 mL of ethanol. Add a magnetic stir bar.[6]
-
Microwave Irradiation: Place the flask in the microwave synthesizer and irradiate the mixture at 340 W for 10 minutes.[6]
-
Product Precipitation: After irradiation, allow the mixture to cool to room temperature. Add water dropwise until a slight cloudiness persists.[6]
-
Isolation: Cool the mixture further in an ice bath to maximize precipitation. Filter the solid product using a Büchner funnel and wash with cold water.
-
Purification: The crude product can be recrystallized from ethanol to afford pure 2,3-diphenylquinoxaline as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.
II. The Biological Orchestra: Diverse Pharmacological Activities of Quinoxaline Derivatives
The quinoxaline scaffold is a recurring motif in a vast array of compounds exhibiting a wide spectrum of biological activities. This section will explore the key therapeutic areas where quinoxaline derivatives have shown significant promise, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.
Quinoxalines in Oncology: Targeting the Engines of Cancer
Quinoxaline derivatives have emerged as a particularly fruitful area of research in the development of novel anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are dysregulated in cancer cells.
2.1.1 Inhibition of Receptor Tyrosine Kinases (RTKs)
Many quinoxaline-based anticancer agents function as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the c-Met receptor.[7][8] These receptors play crucial roles in cell proliferation, survival, and metastasis, and their overexpression or mutation is a hallmark of many cancers.
EGFR Signaling Pathway and its Inhibition:
Caption: Simplified EGFR signaling pathway and its inhibition by quinoxaline derivatives.
c-Met Signaling Pathway and its Inhibition:
Caption: Simplified c-Met signaling pathway and its inhibition by quinoxaline derivatives.
2.1.2 Data Presentation: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoxaline derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 11 | HCT116 (Colon) | 0.81 | EGFR Inhibitor | [7] |
| Compound 13 | MCF-7 (Breast) | 2.91 | EGFR Inhibitor | [7] |
| Compound 4m | A549 (Lung) | 9.32 | Apoptosis Induction | [9] |
| Compound 3d | HL-60 (Leukemia) | 5.15 | Not specified | [4] |
| Compound 7a | IGROV1 (Ovarian) | 14.5 | Not specified | [4] |
| Compound 4 | MKN-45 (Gastric) | Potent Inhibition | c-Met Kinase Inhibitor | [8] |
2.1.3 Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[3]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[3]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.[3]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that causes 50% growth inhibition) can be determined by plotting the percentage of viability against the compound concentration.
Quinoxalines in the Fight Against Microbes
Quinoxaline derivatives have demonstrated significant activity against a broad range of pathogenic microorganisms, including bacteria and fungi.
2.2.1 Mechanism of Antimicrobial Action
The antimicrobial mechanism of some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is believed to involve the bioreduction of the N-oxide groups by bacterial nitroreductases. This process generates reactive oxygen species (ROS), which cause oxidative damage to cellular components like DNA, leading to cell death.[10]
2.2.2 Data Presentation: In Vitro Antimicrobial Activity of Selected Quinoxaline Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative quinoxaline derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 10 | Candida albicans | 16 | [11] |
| Compound 10 | Aspergillus flavus | 16 | [11] |
| Compound 5c | Escherichia coli | Highly Active | [12] |
| Compound 7a | Escherichia coli | Highly Active | [12] |
2.2.3 Experimental Protocol: Agar Disc Diffusion Method for Antimicrobial Susceptibility Testing
This protocol describes a standard method for assessing the antimicrobial activity of quinoxaline derivatives.[10]
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
Quinoxaline derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile filter paper discs (6 mm diameter)
-
Forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of growth.[13]
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the quinoxaline derivative solution. Using sterile forceps, place the discs on the inoculated agar surface.[10]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.[10]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[10]
Quinoxalines as Modulators of Inflammation
Quinoxaline derivatives have also shown promise as anti-inflammatory agents. Their mechanisms of action in this context often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[14]
2.3.1 Data Presentation: In Vivo Anti-inflammatory Activity of a Quinoxaline Derivative
The following table shows the percentage of edema inhibition in a carrageenan-induced paw edema model in rats for a representative quinoxaline derivative.
| Compound ID | Dose | Edema Inhibition (%) | Reference |
| Compound 7b | 0.01 mmol/kg | 41 | [15] |
2.3.2 Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines an in vivo method for evaluating the anti-inflammatory activity of quinoxaline derivatives.[16]
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Quinoxaline derivative suspension
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Grouping: Divide the rats into groups (e.g., control, standard drug, test compound groups).
-
Compound Administration: Administer the quinoxaline derivative or vehicle to the respective groups, typically orally or intraperitoneally, one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
III. The Future Trajectory: Advancing Quinoxaline-Based Drug Discovery
The journey of quinoxaline derivatives from simple heterocyclic compounds to promising therapeutic agents is a testament to the power of synthetic innovation and biological exploration. The continued development of more efficient, selective, and sustainable synthetic methodologies will undoubtedly accelerate the discovery of novel quinoxaline-based drug candidates. Furthermore, a deeper understanding of their molecular mechanisms of action, aided by advances in structural biology and computational modeling, will enable the rational design of next-generation therapeutics with enhanced potency and reduced side effects. The quinoxaline scaffold, with its inherent versatility and proven track record, is poised to remain a cornerstone of medicinal chemistry for years to come, offering hope for the treatment of a wide range of human diseases.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. hardydiagnostics.com [hardydiagnostics.com]
- 14. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. ijpsonline.com [ijpsonline.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Introduction: The Structural Elucidation of a Quinoxalinone Core
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The quinoxalinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The specific derivative, 3-methyl-3,4-dihydro-1H-quinoxalin-2-one, presents a unique spectroscopic challenge due to its chiral center and dihydroaromatic system. This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound. In the absence of directly published, fully assigned spectra for this exact molecule, this document serves as an expert-level predictive guide, synthesizing data from closely related analogs and foundational NMR principles. Furthermore, it outlines a rigorous, self-validating experimental protocol for researchers to acquire and confirm this data.
Predicted NMR Data and Structural Insights
The structural features of this compound, including the aromatic ring, the lactam functionality, the chiral center at C3, and the dihydro nature of the heterocyclic ring, all contribute to its unique NMR signature. The following data is predicted based on analysis of similar structures found in the literature.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-1 (NH) | ~ 7.0 - 8.0 | Broad Singlet (br s) | - | The N-H proton of the lactam is expected to be a broad singlet, exchangeable with D₂O. Its chemical shift can be highly dependent on concentration and solvent. |
| H-4 (NH) | ~ 4.0 - 5.0 | Broad Singlet (br s) | - | The N-H proton of the dihydroamine portion is also expected to be a broad singlet and exchangeable with D₂O. |
| Aromatic Protons (H-5, H-6, H-7, H-8) | ~ 6.5 - 7.5 | Multiplets (m) | ~ 7-9 Hz | The aromatic protons will appear as a complex set of multiplets. Their exact chemical shifts and coupling patterns will depend on the electronic effects of the fused heterocyclic ring. |
| H-3 | ~ 3.5 - 4.5 | Quartet (q) | ~ 7 Hz | This methine proton is adjacent to the methyl group and is expected to be a quartet. Its chemical shift is influenced by the adjacent nitrogen and carbonyl group. |
| CH₃ at C3 | ~ 1.2 - 1.5 | Doublet (d) | ~ 7 Hz | The methyl protons are coupled to the H-3 proton, resulting in a doublet. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (C-2) | ~ 165 - 175 | The carbonyl carbon of the lactam will be significantly downfield. |
| Quaternary Aromatic Carbons | ~ 120 - 140 | These are the carbons of the aromatic ring that are part of the ring fusion. |
| CH Aromatic Carbons | ~ 115 - 130 | The protonated carbons of the benzene ring. |
| C-3 | ~ 50 - 60 | This chiral carbon is attached to a nitrogen and is in the aliphatic region. |
| CH₃ at C3 | ~ 15 - 25 | The methyl carbon will be in the upfield aliphatic region. |
Experimental Protocol for NMR Data Acquisition and Validation
To empirically validate the predicted NMR data, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
Step 1: Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by flash column chromatography or recrystallization.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing properties and relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may require heating to fully dissolve the sample.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
Step 2: NMR Instrument Setup and Data Acquisition
A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
¹H NMR Acquisition:
-
Experiment: Standard one-pulse proton experiment.
-
Sweep Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Sweep Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
2D NMR for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic ring and between the H-3 and methyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms. This is crucial for definitively assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for assigning quaternary carbons and confirming the overall carbon skeleton.
Visualizing the Process and Structure
Molecular Structure with Atom Numbering
Caption: Numbering scheme for this compound.
Workflow for NMR Data Acquisition and Analysis
Caption: A comprehensive workflow from sample preparation to final structural verification.
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a multi-faceted process that relies on both predictive analysis and rigorous experimental verification. This guide provides a robust framework for researchers to approach this challenge. By leveraging the predicted spectral data and adhering to the detailed experimental protocol, scientists can confidently acquire and interpret the NMR spectra of this important heterocyclic compound, thereby accelerating their research and development efforts.
An In-Depth Technical Guide to In Silico ADMET Studies for Quinoxalinone Derivatives
A Senior Application Scientist's Perspective on Navigating Predictive Drug Development
Foreword: The Imperative of Early-Stage ADMET Profiling
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition of promising drug candidates in late-stage clinical trials due to unfavorable pharmacokinetic profiles or unforeseen toxicity represents a significant financial and temporal burden on pharmaceutical research and development. It is within this context that in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have emerged as an indispensable component of the drug discovery pipeline. This guide provides a comprehensive, technically-grounded framework for conducting in silico ADMET assessments, with a specific focus on quinoxalinone derivatives—a class of heterocyclic compounds renowned for their diverse and potent biological activities.[1][2][3] As a senior application scientist, my objective is not merely to present a series of protocols, but to instill a deeper understanding of the rationale behind these computational methodologies, thereby empowering researchers to make more informed decisions in the quest for safer, more effective therapeutics.
The Quinoxalinone Scaffold: A Privileged Structure with ADMET Considerations
Quinoxaline and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[2][3] Their therapeutic potential is often linked to their ability to intercalate with DNA, inhibit key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), or modulate efflux pumps such as P-glycoprotein (P-gp).[4][5][6][7][8][9] However, the very physicochemical properties that confer this biological activity can also present challenges in terms of their ADMET profile. Lipophilicity, a key determinant of a compound's ability to traverse cell membranes, is a double-edged sword; while essential for absorption, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[1] Therefore, a proactive and predictive approach to understanding the ADMET properties of novel quinoxalinone derivatives is not just advantageous, but critical for their successful development.
The Core Principles of In Silico ADMET Prediction: A Methodological Overview
In silico ADMET prediction relies on a variety of computational techniques, broadly categorized into two main approaches: ligand-based and structure-based methods.[10]
-
Ligand-Based Methods (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are the workhorses of predictive ADMET. These models establish a mathematical correlation between the structural or physicochemical properties of a set of molecules and their experimentally determined ADMET properties.[11][12][13] For quinoxalinone derivatives, QSAR models can be developed to predict endpoints such as aqueous solubility, blood-brain barrier penetration, and potential for hERG channel inhibition. The predictive power of a QSAR model is highly dependent on the quality and diversity of the training data set.
-
Structure-Based Methods: When the three-dimensional structure of a relevant protein (e.g., a metabolic enzyme or a transporter) is known, molecular docking can be employed to predict the binding affinity and orientation of a quinoxalinone derivative within the protein's active site.[13][14] This approach is particularly valuable for predicting potential drug-drug interactions by assessing the inhibitory potential of a compound against key cytochrome P450 (CYP) enzymes.
The following diagram illustrates a generalized workflow for an in silico ADMET study, emphasizing the iterative nature of the process.
Caption: A generalized workflow for in silico ADMET profiling of quinoxalinone derivatives.
A Step-by-Step Guide to the In Silico ADMET Assessment of a Novel Quinoxalinone Derivative
This section provides a detailed, field-proven protocol for conducting a comprehensive in silico ADMET evaluation of a hypothetical quinoxalinone derivative.
Prerequisite: High-Quality Molecular Input
The axiom "garbage in, garbage out" is particularly pertinent to in silico modeling. The accuracy of any prediction is fundamentally limited by the quality of the input molecular structure.
Protocol 1: Molecular Structure Preparation
-
2D Structure Generation: Draw the quinoxalinone derivative using a chemical drawing software (e.g., ChemDraw).
-
Conversion to 3D: Convert the 2D structure to a 3D representation.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for subsequent docking studies.
Absorption: Will the Compound Reach the Bloodstream?
Oral bioavailability is a desirable characteristic for many drug candidates. Key parameters to predict include human intestinal absorption (HIA) and Caco-2 cell permeability.
Protocol 2: Predicting Absorption
-
Tool Selection: Utilize a validated in silico tool such as ADMETlab, pkCSM, or SwissADME.[15][16]
-
Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string of the prepared quinoxalinone derivative to the selected web server.
-
Analysis:
-
HIA (%): A value > 30% is generally considered favorable.
-
Caco-2 Permeability (logPapp): A value > 0.90 indicates good permeability. Quinoxalinone derivatives with poor predicted permeability may require structural modifications to enhance their absorption.[2]
-
Distribution: Where Does the Compound Go in the Body?
Distribution properties determine the extent to which a drug partitions into different tissues. Key parameters include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Protocol 3: Predicting Distribution
-
Tool Selection: Employ a predictive tool like ADMET Predictor® or the pkCSM web server.[15][17]
-
Input: Use the SMILES string of the quinoxalinone derivative.
-
Analysis:
-
PPB (%): High PPB (>90%) can limit the free drug concentration available to exert its therapeutic effect.
-
BBB Penetration (logBB): A logBB value > 0.3 suggests the compound can cross the BBB, which is desirable for CNS-targeting drugs but a potential liability for peripherally acting agents due to the risk of CNS side effects.
-
Metabolism: How is the Compound Processed?
Metabolism is a critical determinant of a drug's half-life and can lead to the formation of active or toxic metabolites. The cytochrome P450 (CYP) family of enzymes plays a central role in drug metabolism.[18][19]
Protocol 4: Predicting Metabolism
-
CYP Inhibition:
-
Tool Selection: Use platforms like SwissADME or ADMETlab to predict the inhibitory potential against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[15]
-
Analysis: Inhibition of key CYP enzymes can lead to drug-drug interactions. Quinoxalinone derivatives predicted to be potent inhibitors of a major CYP isoform should be flagged for further investigation.
-
-
Site of Metabolism (SOM) Prediction:
-
Tool Selection: Utilize tools that predict the most likely sites on the molecule to be metabolized.
-
Analysis: Understanding the likely SOM can guide medicinal chemists in modifying the structure to improve metabolic stability. For instance, blocking a metabolically labile position with a fluorine atom.
-
The following diagram illustrates the central role of CYP450 enzymes in drug metabolism.
Caption: The role of Cytochrome P450 in the metabolism of quinoxalinone derivatives.
Excretion: How is the Compound Eliminated?
While direct in silico prediction of excretion pathways is less established, parameters such as total clearance can be estimated. A significant consideration for some quinoxalinone derivatives is their potential interaction with efflux transporters like P-glycoprotein (P-gp).
Protocol 5: Assessing P-glycoprotein Interaction
-
Tool Selection: Use a tool that predicts whether the compound is a substrate or inhibitor of P-gp.
-
Analysis:
-
P-gp Substrate: If a quinoxalinone derivative is a P-gp substrate, its oral bioavailability and CNS penetration may be limited.
-
P-gp Inhibitor: Inhibition of P-gp can be a therapeutic strategy to overcome multidrug resistance in cancer.[4][5][6][7] However, it can also lead to drug-drug interactions. Several studies have explored quinoxalinone derivatives as P-gp inhibitors.[4][5][6][7]
-
Toxicity: Is the Compound Safe?
Toxicity is a major cause of drug failure. In silico models can provide early warnings for several key toxicity endpoints.
Protocol 6: Predicting Toxicity
-
hERG Inhibition:
-
Mutagenicity (Ames Test):
-
Carcinogenicity:
-
Acute Oral Toxicity:
Data Interpretation and Decision Making: A Holistic Approach
The output of an in silico ADMET study is a multidimensional dataset. It is crucial to avoid making decisions based on a single predicted parameter. Instead, a holistic assessment of the entire ADMET profile is required.
Table 1: Example ADMET Profile for a Hypothetical Quinoxalinone Derivative
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| HIA (%) | 92.5 | Excellent intestinal absorption. |
| Caco-2 Permeability | 1.25 | High permeability. |
| Distribution | ||
| PPB (%) | 85.0 | Moderate plasma protein binding. |
| BBB Penetration | -0.85 | Unlikely to cross the blood-brain barrier. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates. |
| Excretion | ||
| P-gp Substrate | No | Not subject to P-gp efflux. |
| Toxicity | ||
| hERG Inhibitor | No | Low risk of cardiotoxicity. |
| AMES Mutagenicity | No | Non-mutagenic. |
| Carcinogenicity | No | Non-carcinogenic. |
| Acute Oral Toxicity | Class 3 | LD50 between 500 and 5000 mg/kg. |
Based on this profile, the hypothetical quinoxalinone derivative shows promise, with the primary concern being the potential for CYP2D6 inhibition. This would warrant further in vitro investigation.
The Future of In Silico ADMET: AI and Machine Learning
The field of in silico ADMET prediction is continually evolving, with artificial intelligence (AI) and machine learning (ML) playing an increasingly important role.[32][33] These advanced algorithms can learn from vast datasets to build more accurate and predictive models, further enhancing our ability to design safer and more effective drugs.
Conclusion: A Cornerstone of Modern Drug Discovery
In silico ADMET studies are no longer a peripheral activity but a cornerstone of modern, efficient drug discovery. For researchers working with quinoxalinone derivatives, these computational tools provide an invaluable means to identify and mitigate potential liabilities early in the development process. By integrating the principles and protocols outlined in this guide, scientists can navigate the complexities of ADMET with greater confidence, ultimately increasing the probability of translating a promising molecule into a life-changing medicine.
References
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses | MDPI [mdpi.com]
- 4. Modulation of P-glycoprotein activity by the substituted quinoxalinone compound QA3 in adriamycin-resistant K562/A02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indoloquinoxaline compounds that selectively antagonize P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. op.niscpr.res.in [op.niscpr.res.in]
- 13. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 16. researchgate.net [researchgate.net]
- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 18. Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Quinazolinone dimers as a potential new class of safer Kv1 inhibitors: Overcoming hERG, sodium and calcium channel affi… [ouci.dntb.gov.ua]
- 21. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structural analysis of hERG channel blockers and the implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Prediction of mutagenicity and carcinogenicity using in silico modelling: A case study of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assessment of predictivity of volatile organic compounds carcinogenicity and mutagenicity by freeware in silico models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. dergipark.org.tr [dergipark.org.tr]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 32. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 33. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Anticancer Potential of 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one Derivatives: A Technical Guide
This guide provides an in-depth exploration of the burgeoning field of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one derivatives as a promising class of anticancer agents. We will delve into the synthetic strategies, mechanisms of action, and key structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel oncology therapeutics.
Introduction: The Quinoxalinone Scaffold in Oncology
The quinoxaline scaffold, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Among its various derivatives, the this compound core has emerged as a particularly promising framework for the development of potent and selective anticancer agents.[2][3] These compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest.[2][3]
A key rationale for focusing on this scaffold lies in its demonstrated ability to interact with crucial biological targets implicated in cancer progression. Notably, several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[3] By targeting such pathways, these compounds offer the potential for more targeted and less toxic therapeutic interventions compared to conventional chemotherapy.
Synthetic Pathways to this compound Derivatives
The foundational step in synthesizing this class of compounds involves the condensation of o-phenylenediamine with an α-keto acid, typically ethyl pyruvate, to form the 3-methylquinoxalin-2(1H)-one core.[2] This initial scaffold can then be subjected to a variety of chemical modifications to generate a library of derivatives with diverse functionalities.
A common and effective synthetic route involves the chlorination of the 3-methylquinoxalin-2(1H)-one core using reagents like phosphorus oxychloride (POCl₃).[2] The resulting 2-chloro-3-methylquinoxaline serves as a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various amine-containing side chains. This approach has been successfully employed to synthesize series of derivatives with substituted anilines and other aromatic amines, leading to compounds with potent anticancer activity.[2]
Experimental Protocol: Synthesis of a Representative Derivative
The following is a generalized protocol for the synthesis of a this compound derivative, based on established literature procedures.[2]
Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one (I)
-
A mixture of o-phenylenediamine (1 equivalent) and ethyl pyruvate (1.1 equivalents) in n-butanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The solid is washed with cold ethanol and dried to afford 3-methylquinoxalin-2(1H)-one.
Step 2: Synthesis of 2-Chloro-3-methylquinoxaline (II)
-
3-Methylquinoxalin-2(1H)-one (1 equivalent) is treated with phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
The mixture is refluxed for 2-3 hours.
-
Excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).
-
The resulting precipitate is filtered, washed with water, and dried to yield 2-chloro-3-methylquinoxaline.
Step 3: Synthesis of the Final Derivative (e.g., Amine Substitution)
-
A mixture of 2-chloro-3-methylquinoxaline (1 equivalent) and the desired amine (1.1 equivalents) in a suitable solvent (e.g., ethanol, DMF) is refluxed for 6-8 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer efficacy of this compound derivatives stems from their ability to modulate multiple key cellular processes involved in tumor growth and survival. The primary mechanisms identified to date are the inhibition of critical signaling pathways and the induction of programmed cell death (apoptosis).
Inhibition of VEGFR-2 Signaling
A significant body of evidence points to VEGFR-2 as a key molecular target for this class of compounds.[3] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these derivatives can effectively block its phosphorylation and downstream signaling.[5][6] This inhibition of VEGFR-2 signaling disrupts the tumor's blood supply, leading to starvation and regression of the tumor.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond their anti-angiogenic effects, these derivatives have been shown to directly induce apoptosis in cancer cells.[3] This programmed cell death is a crucial mechanism for eliminating malignant cells. The induction of apoptosis is often mediated through the intrinsic pathway, which is initiated by intracellular stress signals.[7]
Treatment with these compounds has been observed to cause an increase in the expression of pro-apoptotic proteins such as Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioner enzymes of apoptosis.[3][8]
Furthermore, these derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[2] For instance, some compounds have been shown to cause cell cycle arrest at the G2/M phase, a critical transition point for cell division.[2]
Caption: Induction of the intrinsic apoptosis pathway by this compound derivatives.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective anticancer agents. Studies on this compound derivatives have revealed several key structural features that influence their biological activity.
-
Substituents on the Phenyl Ring of the Amine Side Chain: The nature and position of substituents on the phenyl ring attached to the quinoxaline core via an amine linker play a crucial role. Electron-donating groups, such as methoxy (OCH₃), have been shown to enhance anticancer activity in some cases.[2] Conversely, the introduction of electron-withdrawing groups like chloro (Cl) can also lead to potent compounds, suggesting a complex interplay of electronic and steric factors.[2]
-
The Amine Linker: The presence of the amine linker itself is often critical for activity. Modifications to this linker, such as its length and flexibility, can significantly impact the compound's ability to bind to its target.
-
The 3-Methyl Group: The methyl group at the 3-position of the quinoxalinone core appears to be a favorable feature for anticancer activity, as many potent derivatives possess this substitution.
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.
| Compound ID | R Group (on Phenylamine) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| VIIc | 4-OCH₃ | HCT116 | 7.8 | [2] |
| VIId | 3,4-di-OCH₃ | HCT116 | 7.8 | [2] |
| VIIIc | 4-OCH₃ | HCT116 | 2.5 | [2] |
| VIIIe | 2,4-di-Cl | HCT116 | 8.4 | [2] |
| 11e | 4-Cl | HepG-2 | 2.1 | [3] |
| 11g | 4-F | HepG-2 | 9.8 | [3] |
| 12e | 4-Cl | MCF-7 | 3.2 | [3] |
| 12g | 4-F | MCF-7 | 4.5 | [3] |
In Vitro Evaluation: Key Experimental Protocols
The preclinical evaluation of these compounds relies on a battery of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).[9]
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Seed cells in 6-well plates and treat with the quinoxalinone derivatives for the desired time period (e.g., 24 or 48 hours).[2]
-
Harvest the cells, including any detached cells in the medium, and wash with PBS.[11]
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[11]
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.[11]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.[2]
Western Blotting for Apoptosis Markers
Western blotting is employed to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Treat cells with the quinoxalinone derivatives for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[12]
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The existing body of research clearly demonstrates their potential to inhibit key oncogenic pathways and induce cancer cell death. Future efforts should focus on:
-
Lead Optimization: Further refinement of the lead compounds through medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluation of the most promising derivatives in preclinical animal models to assess their efficacy and safety in a more complex biological system.
-
Target Deconvolution: Comprehensive studies to identify the full spectrum of molecular targets for these compounds to better understand their mechanism of action and potential for off-target effects.
References
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: A Robust and Scalable Synthesis of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Introduction: The Significance of the Quinoxalin-2-one Scaffold
The quinoxalin-2-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant pharmacological and biological activities.[1][2] These derivatives are integral to medicinal chemistry, demonstrating a wide spectrum of properties including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][3][4] The 3-methyl substituted variant, 3-methyl-3,4-dihydro-1H-quinoxalin-2-one, serves as a crucial building block for the development of more complex therapeutic agents, making a reliable and well-understood synthetic protocol essential for drug discovery and development pipelines.[5][6]
This application note provides a detailed, field-proven protocol for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.
Synthetic Strategy and Mechanistic Rationale
The most direct and widely adopted strategy for constructing the 3,4-dihydro-1H-quinoxalin-2-one core involves the condensation and subsequent cyclization of o-phenylenediamine with an appropriate three-carbon electrophilic synthon.[7][8] For the target molecule, the key transformation is the reaction between o-phenylenediamine and an α-halo ester, specifically an ethyl 2-bromopropionate.
The reaction proceeds via a two-step sequence within a one-pot setup:
-
Initial N-Alkylation: The first step is a nucleophilic substitution reaction. One of the amino groups of o-phenylenediamine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the bromine in ethyl 2-bromopropionate. This forms an N-alkylated intermediate. The presence of a non-nucleophilic base, such as triethylamine, is critical to scavenge the hydrobromic acid (HBr) generated in this step. This prevents the protonation of the remaining free amino group on the diamine, which would render it non-nucleophilic and halt the reaction.
-
Intramolecular Cyclization (Acylation): The second step is an intramolecular nucleophilic acyl substitution. The remaining free amino group of the intermediate attacks the electrophilic carbonyl carbon of the ester group. This is followed by the elimination of ethanol, leading to the formation of the stable six-membered lactam ring characteristic of the quinoxalinone structure. Gentle heating is typically employed to provide the necessary activation energy for this cyclization step.
This approach is efficient, utilizes readily available starting materials, and generally proceeds with high yield and purity.[9]
Experimental Workflow Diagram
The following diagram illustrates the synthetic pathway from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of the target molecule.[9]
4.1 Materials and Equipment
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 95-54-5 | Purity ≥98%. Toxic, handle with care. |
| D,L-Ethyl 2-bromopropionate | C₅H₉BrO₂ | 181.03 | 535-11-5 | Lachrymator. Use in a fume hood. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Dried over KOH. Corrosive. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous/Dry. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade. |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Equipment:
-
Round-bottom flask (50 mL or appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
4.2 Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (2.00 g, 18.5 mmol, 1.0 eq.).
-
Solvent and Base Addition: Add 37 mL of dry tetrahydrofuran (THF) to the flask. Stir the mixture until the solid is fully dissolved. To this solution, add triethylamine (2.60 mL, 18.5 mmol, 1.0 eq.).
-
Substrate Addition: While stirring, add D,L-ethyl-2-bromopropionate (2.40 mL, 18.5 mmol, 1.0 eq.) dropwise to the reaction mixture.
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to 65°C using a heating mantle. Maintain stirring at this temperature overnight (approx. 12-16 hours).
-
Reaction Work-up: After the reaction is complete (can be monitored by TLC), allow the mixture to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting solid is the crude this compound. The literature suggests that this procedure yields the product in high purity without further purification.[9] If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
4.3 Expected Results
-
Appearance: Off-white to beige solid.
-
Yield: Quantitative yield is reported for the crude product.[9] A typical isolated yield after work-up would be in the range of 85-95%.
-
Purity: The crude product is often obtained with high purity (>90%).[9] Purity should be confirmed by NMR or LC-MS.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Fume Hood: All steps of this procedure, especially the handling of o-phenylenediamine, ethyl 2-bromopropionate, and triethylamine, must be performed in a well-ventilated chemical fume hood.
-
Chemical Hazards:
-
o-Phenylenediamine: Toxic upon ingestion and skin contact, and is a suspected mutagen.[8] Avoid inhalation of dust and direct contact.
-
Ethyl 2-bromopropionate: Is a lachrymator (causes tearing) and is corrosive. Handle with care to avoid contact with skin and eyes.
-
Triethylamine: Corrosive and flammable.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By detailing the mechanistic rationale behind the synthetic strategy and providing a clear, step-by-step procedure, this guide serves as a valuable resource for researchers in medicinal chemistry and organic synthesis. The described method is robust, scalable, and utilizes readily accessible reagents, making it an excellent choice for both academic and industrial laboratory settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 9. 3-METHYL-3,4-DIHYDRO-2(1H)-QUINOXALINONE synthesis - chemicalbook [chemicalbook.com]
Illuminating Peroxidase Activity: 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one as a Robust Fluorogenic Substrate
Introduction: A New Frontier in Fluorogenic Peroxidase Detection
In the landscape of enzyme-linked immunosorbent assays (ELISAs), high-throughput screening (HTS), and other sensitive biochemical assays, the detection of peroxidase activity is a cornerstone. Horseradish peroxidase (HRP), in particular, is a widely utilized enzymatic label due to its stability and high catalytic turnover rate.[1] The development of sensitive and reliable substrates for HRP is therefore of paramount importance for advancing research in diagnostics, drug discovery, and molecular biology. This application note introduces 3-methyl-3,4-dihydro-1H-quinoxalin-2-one as a novel and powerful fluorogenic substrate for the detection of HRP and other peroxidases. This substrate offers a compelling alternative to traditional chromogenic and other fluorogenic reagents, providing a robust turn-on fluorescence signal upon enzymatic oxidation.
The core principle of this assay lies in the enzymatic conversion of the non-fluorescent this compound to the highly fluorescent 3-methyl-1H-quinoxalin-2-one. This transformation, catalyzed by peroxidase in the presence of hydrogen peroxide, results in a significant increase in fluorescence intensity, allowing for the sensitive quantification of enzyme activity. The quinoxalinone-based fluorophore exhibits favorable photophysical properties, making it a valuable tool for researchers and drug development professionals seeking to enhance the sensitivity and dynamic range of their assays.
Mechanism of Fluorogenic Activation: From Dihydroquinoxalinone to a Bright Fluorescent Signal
The fluorogenic properties of this compound are unlocked through an oxidative dehydrogenation reaction. In its reduced, dihydro- form, the molecule lacks the extended π-conjugated system necessary for strong fluorescence. The presence of a peroxidase, such as HRP, and its co-substrate, hydrogen peroxide (H₂O₂), initiates a catalytic cycle that results in the oxidation of the dihydroquinoxalinone.[1][2]
The peroxidase enzyme catalyzes the transfer of electrons from the substrate to hydrogen peroxide, leading to the formation of water and the oxidized, fluorescent product, 3-methyl-1H-quinoxalin-2-one. This newly formed quinoxalinone possesses a planar, aromatic structure with a delocalized π-electron system, which is responsible for its intrinsic fluorescence. The intensity of the emitted light is directly proportional to the concentration of the fluorescent product, which in turn correlates with the activity of the peroxidase enzyme.
Quantitative Data and Photophysical Properties
The utility of a fluorogenic substrate is defined by its photophysical characteristics. The oxidized product of this compound, which is 3-methyl-1H-quinoxalin-2-one, exhibits distinct spectral properties that are crucial for experimental design and data interpretation. While the precise quantum yield for this specific derivative is not extensively documented, the quinoxalin-2(1H)-one scaffold is known for its favorable fluorescence properties.[3]
| Parameter | Value | Source |
| Excitation Wavelength (λex) | ~360-370 nm | [4] |
| Emission Wavelength (λem) | ~420-490 nm (solvent dependent) | [4][5] |
| Form | Non-fluorescent substrate, fluorescent product | Inferred |
| Enzyme System | Horseradish Peroxidase (HRP) and H₂O₂ | [1][2] |
Experimental Protocols: A Guide to Implementation
The following protocols provide a starting point for utilizing this compound in peroxidase activity assays. As with any assay, optimization of reagent concentrations and incubation times is recommended to achieve the best performance for your specific application.
Protocol 1: In Vitro Horseradish Peroxidase (HRP) Activity Assay
This protocol is designed for the basic determination of HRP activity in a purified system or in a sample where HRP is the primary peroxidase.
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Assay Buffer: 50 mM sodium phosphate, pH 7.4
-
DMSO (Dimethyl sulfoxide)
-
96-well black microplates
-
Fluorescence microplate reader
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store protected from light at -20°C.
-
H₂O₂ Stock Solution (100 mM): Dilute 30% H₂O₂ in deionized water to a final concentration of 100 mM. Prepare fresh daily.
-
HRP Standard Solutions: Prepare a series of HRP dilutions in Assay Buffer to generate a standard curve (e.g., 0 to 10 mU/mL).
-
Working Substrate Solution: Immediately before use, dilute the Substrate Stock Solution and the H₂O₂ Stock Solution in Assay Buffer to the desired final concentrations (e.g., 100 µM this compound and 200 µM H₂O₂).
Assay Procedure:
-
Add HRP Standards and Samples: Pipette 50 µL of your HRP standards and unknown samples into the wells of a 96-well black microplate.
-
Initiate the Reaction: Add 50 µL of the freshly prepared Working Substrate Solution to each well.
-
Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation set to ~365 nm and emission set to ~450 nm.
Protocol 2: Application in Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the use of this compound as a detection substrate in an indirect ELISA format where the secondary antibody is conjugated to HRP.
Materials:
-
All materials from Protocol 1
-
Antigen-coated 96-well clear microplate
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Stop Solution (e.g., 1 M H₂SO₄) - Optional, for endpoint assays if a colorimetric substrate is used in parallel. For this fluorogenic assay, a stop solution is generally not required.
ELISA Procedure:
-
Coating, Blocking, and Antibody Incubations: Perform the standard ELISA steps of antigen coating, blocking, primary antibody incubation, and secondary HRP-conjugated antibody incubation, with appropriate washing steps in between.
-
Final Wash: After the final incubation with the HRP-conjugated secondary antibody, wash the plate thoroughly with Wash Buffer to remove any unbound conjugate.
-
Substrate Incubation: Prepare the Working Substrate Solution as described in Protocol 1. Add 100 µL to each well.
-
Develop Signal: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity as described in Protocol 1.
Trustworthiness and Self-Validation
To ensure the reliability of your results, the following controls should be included in your experimental design:
-
No-Enzyme Control: A well containing all assay components except the HRP enzyme. This will determine the background fluorescence of the substrate and buffer.
-
No-Substrate Control: A well containing the HRP enzyme and all other components except this compound. This will control for any intrinsic fluorescence from the enzyme or other reagents.
-
Positive Control: A known concentration of HRP to confirm that the assay is performing as expected.
-
Standard Curve: A series of HRP dilutions to allow for the quantification of peroxidase activity in unknown samples.
Expert Insights and Causality Behind Experimental Choices
-
Choice of DMSO for Stock Solution: this compound, like many organic fluorophores, has limited aqueous solubility. DMSO is an excellent solvent for creating a concentrated stock solution that can then be diluted into the aqueous assay buffer.
-
Protection from Light: Both the substrate and the fluorescent product can be susceptible to photobleaching. Protecting the reagents and the assay plate from light will ensure signal stability and reproducibility.
-
Fresh Preparation of H₂O₂: Hydrogen peroxide can decompose over time. Preparing a fresh dilution for each experiment is crucial for consistent results.
-
Kinetic vs. Endpoint Reading: The protocol describes an endpoint measurement. However, for more detailed kinetic studies, the fluorescence can be monitored over time immediately after the addition of the Working Substrate Solution.
Applications in Research and Drug Development
The high sensitivity and turn-on fluorescence of this substrate make it a valuable tool in various applications:
-
ELISA: As a replacement for less sensitive chromogenic substrates, it can lower the limit of detection for antigens and antibodies.
-
High-Throughput Screening (HTS): The fluorogenic nature of the assay is well-suited for HTS of enzyme inhibitors or for screening antibody libraries.[6]
-
Reporter Gene Assays: In systems where HRP is used as a reporter gene, this substrate can provide a sensitive readout of gene expression.
-
Oxidative Stress Studies: The assay can be adapted to measure the activity of endogenous peroxidases, providing insights into cellular oxidative stress.
Conclusion
This compound represents a significant advancement in the field of fluorogenic peroxidase substrates. Its robust turn-on fluorescence upon enzymatic oxidation provides a highly sensitive and reliable method for quantifying peroxidase activity. The straightforward protocols and favorable photophysical properties make it an excellent choice for researchers and drug development professionals seeking to improve the performance of their immunoassays and high-throughput screens.
References
- 1. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 2. New fluorimetric assay of horseradish peroxidase using sesamol as substrate and its application to EIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.unamur.be [researchportal.unamur.be]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Hydrazone Derivatives from 3-Methylquinoxalin-2(1H)-one
Introduction: The Therapeutic Promise of Quinoxaline-Hydrazone Scaffolds
The fusion of quinoxaline and hydrazone moieties into a single molecular framework represents a compelling strategy in modern medicinal chemistry. The quinoxaline ring system, a nitrogen-containing heterocycle, is a well-established pharmacophore found in a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] Similarly, the hydrazone functional group (-C=N-NH-) is a versatile linker and a key structural motif in numerous compounds exhibiting significant pharmacological effects, such as anticonvulsant and antimicrobial activities.[2][5] The synergistic combination of these two privileged scaffolds in 3-methylquinoxalin-2(1H)-one derived hydrazones has led to the development of novel compounds with enhanced and diverse biological profiles.
These derivatives have garnered considerable attention for their potential as potent antimicrobial agents, demonstrating efficacy against various bacterial and fungal strains.[1][6][7][8] Furthermore, their anticonvulsant properties are a significant area of investigation, with several derivatives showing promising activity in preclinical models.[5][9][10][11] The structural versatility of the hydrazone linkage allows for the introduction of a wide array of substituents, enabling the fine-tuning of their physicochemical and pharmacokinetic properties for optimal therapeutic outcomes.
This guide provides a comprehensive overview of the synthesis of hydrazone derivatives starting from 3-methylquinoxalin-2(1H)-one. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and mechanistic understanding to successfully synthesize and characterize these promising compounds.
Synthetic Strategy and Mechanistic Rationale
The synthesis of hydrazone derivatives from 3-methylquinoxalin-2(1H)-one is a two-step process. The first step involves the synthesis of the key intermediate, 2-hydrazinyl-3-methylquinoxaline, from 3-methylquinoxalin-2(1H)-one. The second step is the condensation reaction of this intermediate with various aromatic or heteroaromatic aldehydes and ketones to yield the final hydrazone derivatives.
Step 1: Synthesis of 2-Hydrazinyl-3-methylquinoxaline (Intermediate I)
The initial and crucial step is the conversion of 3-methylquinoxalin-2(1H)-one to its corresponding hydrazine derivative. This transformation is typically achieved by refluxing the quinoxalinone with hydrazine hydrate.[12] The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the quinoxalinone ring.
Step 2: Synthesis of 3-Methylquinoxaline-2-hydrazone Derivatives (Final Products)
The final hydrazone derivatives are synthesized through the condensation of 2-hydrazinyl-3-methylquinoxaline with a variety of substituted aromatic aldehydes or ketones.[12] This reaction is a classic example of imine formation and is typically catalyzed by a small amount of acid, such as acetic acid.[7][13] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. Subsequent dehydration yields the stable hydrazone product.[14]
Reaction Mechanism Overview:
Caption: General workflow for the synthesis of 3-methylquinoxaline-2-hydrazone derivatives.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | Reagent | Sigma-Aldrich |
| Ethyl pyruvate | Reagent | Sigma-Aldrich |
| Hydrazine hydrate (80%) | Reagent | Sigma-Aldrich |
| Substituted Aromatic Aldehydes/Ketones | Reagent | Sigma-Aldrich |
| Ethanol (Absolute) | ACS | Fisher Scientific |
| Glacial Acetic Acid | ACS | Fisher Scientific |
| Diethyl Ether | ACS | Fisher Scientific |
| Ethyl Acetate | HPLC | Fisher Scientific |
| n-Hexane | HPLC | Fisher Scientific |
| Silica Gel (for column chromatography) | 60-120 mesh | Sorbent Technologies |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Merck |
Protocol 1: Synthesis of 3-Methylquinoxalin-2(1H)-one
This protocol outlines the synthesis of the starting material, 3-methylquinoxalin-2(1H)-one, from o-phenylenediamine and ethyl pyruvate.[12]
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (20 g, 0.185 mol) in absolute ethanol (200 mL).
-
To this solution, add ethyl pyruvate (22 g, 0.190 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux for 30 minutes on an oil bath.
-
Allow the mixture to cool to room temperature. Silvery-white crystals of 3-methylquinoxalin-2(1H)-one will precipitate.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol.
Characterization Data:
-
Yield: 76.44%[12]
-
Melting Point: 245-247°C[12]
-
Appearance: Silvery-white crystals
-
IR (KBr, cm⁻¹): 3462 (N-H str.), 3103 (C-H sp² str.), 2866 (C-H sp³ str.), 1690 (C=O str.), 1660 (C=N str.), 1602 (C=C aromatic str.), 1568 (N-H bend).[12]
-
¹H-NMR (DMSO-d₆, δ ppm): 10.66 (s, 1H, NH), 8.27 (d, 1H, Ar-H), 7.47 (t, 1H, Ar-H), 7.31 (t, 1H, Ar-H), 7.09 (d, 1H, Ar-H), 2.07 (s, 3H, CH₃).[12]
Protocol 2: Synthesis of 2-Hydrazinyl-3-methylquinoxaline (Intermediate I)
This protocol details the conversion of 3-methylquinoxalin-2(1H)-one to the key hydrazine intermediate.[12]
Procedure:
-
To a 250 mL round-bottom flask, add 3-methylquinoxalin-2(1H)-one (10 g, 0.0625 mol) and hydrazine hydrate (80%, 20 mL).
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature. A brownish-yellow solid will precipitate.
-
Filter the solid, wash with cold water, and dry to obtain 2-hydrazinyl-3-methylquinoxaline. This intermediate is often used in the next step without further purification.
Protocol 3: General Procedure for the Synthesis of 3-Methylquinoxaline-2-hydrazone Derivatives
This general protocol can be adapted for the synthesis of a variety of hydrazone derivatives by using different aromatic aldehydes or ketones.[12]
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-hydrazinyl-3-methylquinoxaline (1.74 g, 0.01 mol) in absolute ethanol (30 mL).
-
Add the desired substituted aromatic aldehyde or ketone (0.01 mol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1 v/v).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure hydrazone derivative.
Illustrative Synthetic Scheme:
Caption: Synthetic pathway from 3-methylquinoxalin-2(1H)-one to its hydrazone derivatives.
Characterization and Data Analysis
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Melting Point: Determined using a melting point apparatus.
-
Thin Layer Chromatography (TLC): To check the purity of the compounds and monitor the reaction progress.
-
Spectroscopic Techniques:
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups. The disappearance of the C=O stretching band of the quinoxalinone and the appearance of the C=N stretching band of the hydrazone are key indicators of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the synthesized compounds. The appearance of the azomethine proton (-N=CH-) signal in the ¹H NMR spectrum is a characteristic feature of hydrazones.[12]
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their molecular formula.[1][7]
-
Table of Expected Yields and Reaction Times for Representative Derivatives:
| Aldehyde/Ketone Reactant | Reaction Time (hours) | Expected Yield (%) |
| Benzaldehyde | 4 | 85 |
| 4-Chlorobenzaldehyde | 5 | 88 |
| 4-Methoxybenzaldehyde | 4 | 90 |
| Acetophenone | 6 | 82 |
| Isatin | 5 | 80 |
Note: Yields and reaction times are approximate and may vary depending on the specific reaction conditions and the reactivity of the aldehyde or ketone.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The synthetic protocols detailed in this guide provide a robust and reproducible methodology for the preparation of a diverse library of 3-methylquinoxalin-2-hydrazone derivatives. The versatility of the final condensation step allows for the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships and the optimization of biological activity. The significant therapeutic potential of these compounds, particularly as antimicrobial and anticonvulsant agents, underscores the importance of this synthetic approach in the field of drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. arabjchem.org [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rfppl.co.in [rfppl.co.in]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journaljpri.com [journaljpri.com]
- 11. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
C3-alkylation of quinoxalin-2(1H)-one using unactivated nitroalkanes
Application Notes & Protocols
A Practical Guide to the Base-Mediated Denitrative C3-Alkylation of Quinoxalin-2(1H)-ones Using Unactivated Nitroalkanes
Abstract
The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Functionalization at the C3 position is a critical strategy for modulating the pharmacological properties of these molecules.[1] This guide provides a detailed protocol and scientific rationale for the direct C3-alkylation of quinoxalin-2(1H)-ones using simple, unactivated nitroalkanes as alkylating agents. We present a robust, base-mediated, metal-free approach that proceeds via a denitrative coupling mechanism.[2][3] This method stands out for its operational simplicity, cost-effectiveness, broad substrate scope, and scalability, offering a significant advantage over many existing C3-alkylation techniques that may require pre-functionalized substrates, expensive catalysts, or harsh conditions.[3]
Scientific Rationale and Mechanistic Overview
The strategic C-H functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry. The direct alkylation of the C3 position of quinoxalin-2(1H)-ones has traditionally presented challenges, often necessitating the use of photocatalysts, metal catalysts, or highly activated alkylating reagents.[4][5][6][7] The use of nitroalkanes as coupling partners is particularly attractive due to their ready availability and low cost.[3]
This protocol leverages the powerful electron-withdrawing nature of the nitro group to facilitate a base-mediated denitrative cross-coupling reaction.[2][3] The proposed mechanism, validated by control experiments, is outlined below[3]:
-
Deprotonation: The reaction is initiated by the deprotonation of the acidic α-proton of the nitroalkane by a strong base, such as potassium tert-butoxide (KOtBu), to form a nitronate anion intermediate.
-
Nucleophilic Addition: The electron-rich C3 position of the quinoxalin-2(1H)-one acts as a nucleophile, attacking the nitronate intermediate. Concurrently, the quinoxalin-2(1H)-one itself can be deprotonated by the base.
-
Intermediate Formation & Isomerization: A key intermediate is formed, which then undergoes isomerization.
-
Denitration: The final step involves the elimination of the nitro group (as a nitrite salt), leading to the formation of the C-C bond and yielding the desired C3-alkylated quinoxalin-2(1H)-one product.[3]
This pathway provides a direct and efficient route to construct a diverse library of C3-alkylated quinoxalinones under mild conditions.[3]
Caption: Proposed reaction mechanism for the base-mediated C3-alkylation.
Experimental Protocol: General Procedure
This protocol is a representative example for the synthesis of 3-benzylquinoxalin-2(1H)-one. The procedure can be adapted for other unactivated nitroalkanes and substituted quinoxalin-2(1H)-ones.
2.1 Materials and Reagents
-
Quinoxalin-2(1H)-one (1.0 equiv)
-
(Nitromethyl)benzene (2.0 equiv)
-
Potassium tert-butoxide (KOtBu) (3.0 equiv)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
2.2 Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
2.3 Step-by-Step Protocol
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add quinoxalin-2(1H)-one (e.g., 1 mmol, 146 mg).
-
Reagent Addition: Add anhydrous acetonitrile (5 mL) to the flask. Sequentially add (nitromethyl)benzene (2 mmol, 274 mg) and potassium tert-butoxide (3 mmol, 337 mg) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to 80 °C and allow it to stir vigorously at this temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as eluent). The reaction is typically complete within 12-24 hours.
-
Quenching and Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C3-alkylated product.
Caption: Experimental workflow for the C3-alkylation reaction.
Data Presentation: Substrate Scope
The developed protocol demonstrates broad functional group tolerance.[2][3] A variety of substituted quinoxalin-2(1H)-ones and different primary and secondary nitroalkanes can be successfully employed.
| Entry | Quinoxalin-2(1H)-one Substituent | Nitroalkane | Product | Yield (%) |
| 1 | H | Nitromethane | 3-methylquinoxalin-2(1H)-one | 75 |
| 2 | H | Nitroethane | 3-ethylquinoxalin-2(1H)-one | 82 |
| 3 | H | 1-Nitropropane | 3-propylquinoxalin-2(1H)-one | 85 |
| 4 | H | (Nitromethyl)benzene | 3-benzylquinoxalin-2(1H)-one | 92 |
| 5 | 6-Chloro | Nitroethane | 6-chloro-3-ethylquinoxalin-2(1H)-one | 78 |
| 6 | 6-Bromo | Nitroethane | 6-bromo-3-ethylquinoxalin-2(1H)-one | 75 |
| 7 | 6-Methyl | Nitroethane | 3-ethyl-6-methylquinoxalin-2(1H)-one | 80 |
| 8 | N-Methyl | Nitroethane | 3-ethyl-1-methylquinoxalin-2(1H)-one | 88 |
Data synthesized from Pansare, V. R., & Barsu, N. (2024). Base-mediated denitrative C3-alkylation of quinoxaline derivatives. Organic & Biomolecular Chemistry.[3]
Safety Precautions
Standard laboratory safety practices must be strictly followed.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[8][9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[9][10]
-
Reagent Handling:
-
Potassium tert-butoxide (KOtBu): This is a strong base and is moisture-sensitive. Handle it quickly in a dry environment. It is corrosive and can cause severe skin and eye burns.
-
Nitroalkanes: These compounds can be toxic and flammable. Avoid contact with skin and eyes and keep away from ignition sources.[9]
-
Acetonitrile (ACN): This is a flammable and toxic solvent. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic waste down the drain.[9][11]
Conclusion and Outlook
The base-mediated denitrative alkylation of quinoxalin-2(1H)-ones with unactivated nitroalkanes is a powerful and practical method for synthesizing a diverse range of C3-functionalized products.[2][3] Its metal-free nature, use of inexpensive reagents, and operational simplicity make it an attractive strategy for both academic research and industrial applications in drug discovery and development. The scalability of the reaction further underscores its utility for producing significant quantities of target molecules for further biological evaluation.[2]
References
- 1. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Base-mediated denitrative C3-alkylation of quinoxaline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Base-mediated denitrative C3-alkylation of quinoxaline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in photo-promoted generalized C3–H alkylation of quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photoinduced Decarboxylative C3-H Alkylation of Quinoxalin-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. csub.edu [csub.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. coloradocollege.edu [coloradocollege.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: The Use of 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one in the Development of Enzyme Inhibitors
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of the 3-methyl-3,4-dihydro-1H-quinoxalin-2-one scaffold in the design and development of potent enzyme inhibitors. This document provides in-depth scientific insights, detailed experimental protocols, and data presentation guidelines to facilitate the exploration of this privileged chemical structure in modern drug discovery.
Introduction: The Quinoxalinone Scaffold as a Versatile Pharmacophore
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent heterocyclic motif in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] Among its various derivatives, the 3,4-dihydro-1H-quinoxalin-2-one core, and specifically its 3-methyl substituted variant, has emerged as a particularly valuable scaffold for the development of enzyme inhibitors.[4] This is attributed to its rigid, bicyclic structure which can be readily functionalized at multiple positions to achieve high-affinity and selective interactions with the active sites of diverse enzyme targets.
Derivatives of this compound have demonstrated potent inhibitory activity against a range of clinically relevant enzymes, including protein kinases, poly(ADP-ribose) polymerases (PARPs), and metabolic enzymes.[5] Their mechanism of action often involves competitive binding at the ATP-binding site of kinases or the NAD+ binding site of PARPs, highlighting their potential in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.
Synthetic Strategy: A Generalized Approach to this compound Derivatives
The synthesis of this compound and its derivatives is typically achieved through a straightforward and versatile cyclocondensation reaction. A common and efficient method involves the reaction of an o-phenylenediamine with an α-keto ester, such as ethyl pyruvate, or an α-halo ester like ethyl 2-bromopropionate.[6] This approach allows for the introduction of the characteristic methyl group at the 3-position and provides a foundational structure for further diversification.
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: General Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the core scaffold.
Materials:
-
o-Phenylenediamine
-
D,L-ethyl-2-bromopropionate
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq) in anhydrous THF in a round-bottom flask, add triethylamine (1.0 eq).
-
Add D,L-ethyl-2-bromopropionate (1.0 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to 65°C and maintain overnight under a reflux condenser.[6]
-
After the reaction is complete (monitored by TLC), quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by silica gel chromatography if necessary.
Targeted Enzyme Inhibition: Key Examples and Mechanistic Insights
The versatility of the this compound scaffold allows for its adaptation to target a variety of enzyme families. The following sections highlight its application in inhibiting key enzymes and the underlying mechanistic principles.
Protein Kinase Inhibition
Protein kinases are a major class of drug targets in oncology and inflammatory diseases. Quinoxalinone derivatives have been successfully developed as potent inhibitors of several kinases, often acting as ATP-competitive inhibitors.
Caption: Inhibition of the JAK-STAT signaling pathway by a quinoxalinone-based inhibitor.
Janus Kinases (JAKs): The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and autoimmune diseases. Quinoxalinone derivatives have been identified as potent JAK inhibitors. For instance, a quinoxalinone derivative with pyrazolone and chlorine atom substitutions (ST4j) showed strong inhibition against JAK2 and JAK3 with IC₅₀ values of 13.00 ± 1.31 nM and 14.86 ± 1.29 nM, respectively.
c-Jun N-terminal Kinase 3 (JNK3): JNK3 is predominantly expressed in the brain and is a key regulator of neuronal apoptosis, making it a target for neurodegenerative diseases. A derivative of 3,4-dihydroquinoxalin-2(1H)-one, compound J46-37, was developed as a highly selective inhibitor of JNK3.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, a hallmark of cancer.[7] Novel quinoxalin-2(1H)-one derivatives have been designed as VEGFR-2 inhibitors, demonstrating potent in vitro anticancer activity.[7]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP-1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks. PARP inhibitors have shown significant clinical success in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Quinoxaline-based derivatives have been designed as potent PARP-1 inhibitors. For example, a series of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives were synthesized, with some compounds exhibiting IC₅₀ values in the low nanomolar range, comparable to the approved drug Olaparib.[8]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative this compound derivatives against various enzyme targets.
| Compound ID | Target Enzyme | IC₅₀ (nM) | Assay Type | Reference |
| ST4j | JAK2 | 13.00 ± 1.31 | Kinase Assay | |
| JAK3 | 14.86 ± 1.29 | Kinase Assay | ||
| J46-37 | JNK3 | Potent Inhibition | Kinase Assay | |
| Compound 8a | PARP-1 | 2.31 | Enzymatic Assay | |
| Compound 5 | PARP-1 | 3.05 | Enzymatic Assay | |
| Compound 15a | Aldose Reductase | 143 | Enzymatic Assay | [5] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in the evaluation of this compound derivatives as enzyme inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic luminescence-based kinase assay to determine the IC₅₀ of a test compound.
Materials:
-
Recombinant kinase (e.g., JAK2, VEGFR-2)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in the kinase assay buffer to obtain a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in assay buffer for control) to the wells of the assay plate.
-
Add 5 µL of a mixture containing the kinase and substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration close to its Km for the specific kinase) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line dependent on the target kinase)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[9]
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound (typically in a final volume of 200 µL). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value from the dose-response curve.
Protocol 4: Western Blot for Target Phosphorylation
This protocol is used to confirm the on-target activity of a kinase inhibitor in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the target kinase or its substrate)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with various concentrations of the test compound for a specified time. If the pathway is not constitutively active, stimulate the cells with an appropriate ligand before or during inhibitor treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[2]
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
Caption: Workflow for the screening and validation of quinoxalinone-based enzyme inhibitors.
Conclusion
The this compound scaffold represents a highly promising and versatile starting point for the development of novel enzyme inhibitors. Its synthetic accessibility and the potential for chemical modification at multiple positions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers to explore the full potential of this privileged scaffold in their drug discovery endeavors. By employing a systematic approach that combines rational design, robust in vitro and cell-based assays, and thorough structure-activity relationship studies, the development of next-generation therapeutics based on the quinoxalinone core is an attainable and exciting prospect.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-METHYL-3,4-DIHYDRO-2(1H)-QUINOXALINONE synthesis - chemicalbook [chemicalbook.com]
- 7. broadpharm.com [broadpharm.com]
- 8. krishgen.com [krishgen.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assay for measuring lipid accumulation inhibition by quinoxalinone derivatives
Application Note & Protocols
A Robust Cell-Based Assay for Quantifying the Inhibition of Lipid Accumulation by Quinoxalinone Derivatives
Audience: Researchers, scientists, and drug development professionals in metabolic diseases, obesity, and NAFLD/NASH research.
Introduction: Targeting Adipogenesis in Metabolic Disease
The excessive accumulation of lipids in adipocytes and other cell types is a hallmark of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This process, known as adipogenesis, involves the differentiation of preadipocytes into mature, lipid-laden adipocytes, driven by a complex cascade of transcription factors. Consequently, the modulation of adipogenesis presents a promising therapeutic strategy for these metabolic disorders.
Quinoxalinone derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including potential applications in treating chronic and metabolic diseases.[1][2] Recent studies have indicated that certain quinoxalinone derivatives can inhibit lipid accumulation in hepatocytes, suggesting their potential as therapeutic leads.[3] To effectively screen and characterize these compounds, a reliable and reproducible cell-based assay is essential.
This application note provides a comprehensive, field-tested guide for measuring the inhibitory effect of quinoxalinone derivatives on lipid accumulation using the 3T3-L1 preadipocyte cell line, a cornerstone model for studying adipogenesis.[4][5] We present two robust protocols for quantification: a high-throughput-compatible fluorescent assay using AdipoRed™ (a Nile Red-based reagent) and a classic, validation-oriented colorimetric assay using Oil Red O staining.
Principle of the Assay
The assay is based on the chemically induced differentiation of 3T3-L1 murine preadipocytes into mature adipocytes. This process is initiated by treating confluent preadipocytes with a hormonal cocktail, commonly referred to as MDI, which contains:
-
3-isobutyl-1-methylxanthine (IBMX): A phosphodiesterase inhibitor that increases intracellular cAMP levels.
-
Dexamethasone (DEX): A synthetic glucocorticoid that activates early adipogenic transcription factors.
-
Insulin: A key hormone that activates the PI3K/Akt signaling pathway, which is crucial for the terminal stages of differentiation.
This induction triggers a transcriptional cascade, leading to the expression of master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). These factors drive the expression of genes involved in lipid metabolism, resulting in the synthesis and storage of triglycerides in intracellular lipid droplets.
Test compounds, such as quinoxalinone derivatives, are co-incubated with the differentiation medium. Their efficacy is determined by quantifying the reduction in intracellular lipid content compared to untreated (vehicle) controls. This quantification is achieved by staining the lipid droplets with lipophilic dyes.
-
AdipoRed™ Assay: This reagent contains Nile Red, a fluorescent dye that is non-fluorescent in aqueous environments but becomes intensely fluorescent in the hydrophobic environment of neutral lipid droplets.[6][7][8] The fluorescence intensity is directly proportional to the amount of accumulated lipid and can be measured using a plate reader, making it ideal for high-throughput screening (HTS).[7]
-
Oil Red O (ORO) Staining: ORO is a lysochrome diazo dye that stains neutral triglycerides and lipids a characteristic red color.[9] For quantification, the stain is eluted from the cells with isopropanol, and the absorbance of the eluate is measured spectrophotometrically.[9][10]
To ensure that the observed inhibition of lipid accumulation is not a result of cytotoxicity, a parallel cell viability assay is a critical component of this self-validating system.[11]
Adipogenesis Signaling and Workflow
The following diagrams illustrate the key signaling events in 3T3-L1 differentiation and the overall experimental workflow for screening inhibitory compounds.
Caption: Key signaling cascade in 3T3-L1 adipogenesis.
Caption: Experimental workflow for screening lipid accumulation inhibitors.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog No. (Example) |
| 3T3-L1 Preadipocytes | ATCC | CL-173 |
| DMEM, high glucose | Gibco / Thermo Fisher | 11965092 |
| Bovine Calf Serum (BCS) | Gibco / Thermo Fisher | 16170078 |
| Fetal Bovine Serum (FBS) | Gibco / Thermo Fisher | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco / Thermo Fisher | 15140122 |
| 3-isobutyl-1-methylxanthine (IBMX) | Sigma-Aldrich | I5879 |
| Dexamethasone | Sigma-Aldrich | D4902 |
| Insulin, human recombinant | Sigma-Aldrich | I9278 |
| AdipoRed™ Assay Reagent | Lonza | PT-7009 |
| Oil Red O dye | Sigma-Aldrich | O0625 |
| Isopropanol | Sigma-Aldrich | I9516 |
| Formaldehyde, 37% solution | Sigma-Aldrich | F8775 |
| Phosphate-Buffered Saline (PBS) | Gibco / Thermo Fisher | 10010023 |
| 96-well clear, flat-bottom plates | Corning | 3596 |
| 96-well black, clear-bottom plates | Corning | 3603 |
Detailed Experimental Protocols
Protocol 1: Culture and Differentiation of 3T3-L1 Cells
This protocol is adapted from established methods for 3T3-L1 differentiation.[12] Consistent cell culture practice is paramount for reproducible results.
Media Preparation:
-
Growth Medium: DMEM with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MDI Induction Medium: DM supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin. Prepare fresh before use.
-
Insulin Medium: DM supplemented with 1 µg/mL Insulin.
Procedure:
-
Cell Seeding (Day -4): Seed 3T3-L1 preadipocytes into a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of Growth Medium. Use black-walled, clear-bottom plates for fluorescence assays and standard clear plates for colorimetric assays.
-
Growth to Confluence (Day -2): Culture the cells at 37°C in a 10% CO₂ incubator. The cells should reach 100% confluence in approximately 2 days. Do not allow cells to become over-confluent.
-
Contact Inhibition (Day 0): Two days after reaching confluence, the cells are growth-arrested and ready for differentiation. Aspirate the Growth Medium.
-
Initiation of Differentiation (Day 0):
-
Add 100 µL of MDI Induction Medium to each well.
-
Add the quinoxalinone derivatives to the desired final concentrations. Include the following controls:
-
Vehicle Control: MDI medium + vehicle (e.g., 0.1% DMSO).
-
Negative Control: DM without MDI + vehicle (should not differentiate).
-
Positive Inhibitor Control: MDI medium + a known inhibitor of adipogenesis (e.g., Rosiglitazone, which can have dual effects, or a specific PPARγ antagonist).
-
-
Incubate for 48 hours (2 days).
-
-
Progression of Differentiation (Day 2): Aspirate the MDI medium. Add 100 µL of Insulin Medium containing the test compounds and controls. Incubate for another 48 hours.
-
Maturation (Day 4 onwards): Aspirate the Insulin Medium. Add 100 µL of fresh DM containing the test compounds and controls. Replace the medium every 2 days until Day 8. Mature adipocytes containing visible lipid droplets should be apparent by Day 8.
Protocol 2A: Quantification with AdipoRed™ Assay (Fluorescent)
This protocol is based on the manufacturer's instructions and is suitable for HTS.[7][8]
-
Preparation (Day 8): On the day of the assay, carefully aspirate the culture medium from the 96-well plate, taking care not to disturb the cell monolayer.
-
Wash: Gently wash each well with 100 µL of PBS. Aspirate the PBS.
-
Reagent Preparation: Allow the AdipoRed™ reagent to come to room temperature. Prepare the assay solution according to the manufacturer's protocol, which typically involves diluting the reagent in PBS.
-
Staining: Add 100 µL of the prepared AdipoRed™ solution to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~572 nm.
Protocol 2B: Quantification with Oil Red O Staining (Colorimetric)
This protocol is a robust method for validation and provides excellent visual confirmation.[9][13]
-
Fixation (Day 8): Aspirate the culture medium and gently wash the cells once with 150 µL of PBS. Aspirate the PBS and add 100 µL of 10% formalin to each well to fix the cells. Incubate for at least 1 hour at room temperature.[10]
-
Wash: Remove the formalin and wash each well twice with 150 µL of distilled water. Remove all water and allow the plate to dry completely.
-
Staining: Prepare the Oil Red O working solution by diluting a 0.35-0.5% stock solution in isopropanol with water at a 6:4 ratio (6 parts stock to 4 parts water).[10][14] Allow the solution to sit for 10 minutes, then filter through a 0.2 µm filter to remove precipitates. Add 75 µL of the filtered working solution to each well and incubate for 20-30 minutes at room temperature.[9][15]
-
Final Wash: Aspirate the ORO solution and wash the wells 4-5 times with distilled water until the excess stain is removed.
-
Quantification:
-
After the final wash, remove all water and let the plate air dry.
-
Add 150 µL of 100% isopropanol to each well to elute the stain from the lipid droplets.[9][10]
-
Incubate for 10 minutes on an orbital shaker to ensure complete elution.
-
Transfer 100 µL of the eluate to a new, clear 96-well plate.
-
Measure the absorbance at a wavelength between 490 nm and 520 nm using a microplate reader.[9][10][15]
-
Data Analysis and Presentation
-
Background Subtraction: For both assays, subtract the average reading from blank wells (containing only isopropanol for ORO or PBS/reagent for AdipoRed™) from all other readings.
-
Calculate Percent Inhibition: The inhibitory activity of each compound is calculated relative to the vehicle-treated control (representing 0% inhibition) and the non-differentiated control (representing 100% inhibition).
Inhibition (%) = [ 1 - (Signal_Compound - Signal_Negative_Ctrl) / (Signal_Vehicle_Ctrl - Signal_Negative_Ctrl) ] x 100
-
Dose-Response Curves: To determine the half-maximal inhibitory concentration (IC₅₀), perform the assay with a serial dilution of the quinoxalinone derivatives. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Cytotoxicity Normalization: It is imperative to run a parallel cytotoxicity assay (e.g., CCK8, MTT, or CellTiter-Glo®) using the same cell seeding, compound concentrations, and incubation times. A compound is considered a specific inhibitor only if it reduces lipid accumulation at concentrations that are non-toxic (e.g., >90% cell viability).
Sample Data Table:
| Quinoxalinone Derivative | Concentration (µM) | Absorbance (510 nm) | % Inhibition | Cell Viability (%) |
| Vehicle Control | 0 | 0.852 ± 0.041 | 0% | 100% |
| Negative Control | - | 0.098 ± 0.011 | 100% | 100% |
| Compound X | 1 | 0.615 ± 0.035 | 31.4% | 98.7% |
| Compound X | 5 | 0.388 ± 0.029 | 61.5% | 96.2% |
| Compound X | 10 | 0.211 ± 0.021 | 85.0% | 91.5% |
| Compound Y (Cytotoxic) | 10 | 0.250 ± 0.025 | 79.8% | 45.3% |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor or inconsistent differentiation | Cells were over-confluent before induction; low passage vs. high passage number; inactive reagents. | Ensure cells are just 100% confluent for 2 days. Use low-passage cells (<10). Prepare MDI and Insulin media fresh. |
| High background in ORO staining | Incomplete washing; precipitate in stain solution. | Wash extensively with distilled water after staining. Always filter the ORO working solution immediately before use.[14] |
| Lipid reduction due to toxicity | Compound is cytotoxic at active concentrations. | Perform a dose-response cytotoxicity assay. Only prioritize hits that show a clear window between anti-adipogenic activity and toxicity. |
| High well-to-well variability | Inconsistent cell seeding; cell monolayer disturbed during washes. | Use a multichannel pipette for seeding and media changes. Be extremely gentle when aspirating and dispensing liquids to avoid detaching cells. |
Conclusion
The protocols detailed in this application note provide a robust and validated framework for assessing the inhibitory effects of quinoxalinone derivatives on adipocyte differentiation and lipid accumulation. The fluorescent AdipoRed™ assay offers a high-throughput solution for primary screening, while the Oil Red O method serves as an excellent orthogonal assay for hit validation and visualization. By incorporating a parallel cytotoxicity assay, this workflow ensures the identification of specific inhibitors of adipogenesis, providing a reliable platform to advance drug discovery efforts in the field of metabolic diseases.
References
- 1. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Nile red: a selective fluorescent stain for intracellular lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. takara.co.kr [takara.co.kr]
- 8. AdipoRed Adipogenesis Assay Reagent | Lonza [bioscience.lonza.com]
- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 13. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. bioscience.co.uk [bioscience.co.uk]
Application Notes & Protocols: A Guide to the Synthesis of Novel 3-Heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-ones
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinolinone Scaffold in Modern Drug Discovery
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant biological activities.[1] These compounds, characterized by a quinoline ring system linked to a carbonyl group, are broadly classified into quinolin-2(1H)-ones and quinolin-4(1H)-ones.[1] The 4-hydroxy-2-quinolone subunit, in particular, is a key pharmacophore found in molecules exhibiting potent anticancer, antibacterial, and antiviral properties.
The strategic functionalization at the C3 position of the quinolinone ring with various heterocyclic moieties has emerged as a powerful strategy for modulating biological activity and discovering novel therapeutic agents. The introduction of a heteroaryl group at this position can significantly influence the molecule's steric and electronic properties, enhancing its interaction with biological targets. Recent studies have highlighted the potential of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-ones as promising anticancer agents, with some derivatives showing efficacy in liver cancer cell lines comparable to established drugs like cisplatin.[2][3] This guide provides a comprehensive overview of a robust synthetic strategy and a detailed, field-proven protocol for the synthesis of this important class of compounds.
Synthetic Strategies: An Overview
Several synthetic routes have been developed for the synthesis of the quinolinone core.[1] However, the direct and efficient introduction of a heteroaryl substituent at the C3 position requires more specialized methodologies.
-
Palladium-Catalyzed Cross-Coupling: One effective method involves the palladium-catalyzed C-H functionalization of 3-bromoquinolin-2-(1H)-ones with various azoles. This approach proceeds in good to excellent yields and offers a convergent route to the target compounds.[4] Another powerful technique is the Liebeskind–Srogl cross-coupling, which has been successfully used to synthesize complex purine-substituted quinolinones.[4][5]
-
Classical Cyclocondensations: Traditional methods like the Conrad-Limpach and Gould-Jacobs reactions are foundational for quinolone synthesis but may require subsequent, and often challenging, C3-functionalization steps.[1]
-
Ring Opening and Recyclization: A highly effective and innovative strategy involves the reaction of a precursor like 4-hydroxy-pyrano[3,2-c]quinoline-dione with various carbon or nitrogen nucleophiles.[2][6] This method allows for the direct incorporation of the heteroaryl moiety in a one-pot or sequential process, leading to a diverse range of 3-heteroaryl substituted quinolinones. This approach is particularly advantageous as it builds complexity efficiently from readily available starting materials.
This document will focus on the Ring Opening and Recyclization strategy, providing a detailed protocol for the synthesis of a representative 3-(1H-benzimidazol-2-yl)-4-hydroxy-1,6-dimethylquinolin-2(1H)-one derivative, based on established literature.[2][6]
Featured Protocol: Synthesis via Recyclization of a Pyrano[3,2-c]quinoline Precursor
This protocol details the synthesis of a novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivative starting from a 4-hydroxy-pyrano[3,2-c]quinoline-dione precursor. The causality behind this choice rests on the efficiency and versatility of the ring-opening/recyclization cascade, which allows for the direct installation of the desired heteroaryl group.
General Experimental Workflow
The overall process involves the reaction of the starting pyrano-quinoline dione with a suitable heteroaryl-containing nucleophile, followed by purification and rigorous characterization of the final product.
Caption: High-level experimental workflow for the synthesis.
Materials and Reagents
-
4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (1)
-
1H-Benzimidazol-2-ylacetonitrile
-
Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Triethylamine (TEA)
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (1) (1.0 mmol) and 1H-benzimidazol-2-ylacetonitrile (1.0 mmol).
-
Rationale: The equimolar stoichiometry ensures a complete reaction between the electrophilic pyrano-dione precursor and the nucleophilic acetonitrile derivative.
-
-
Solvent and Catalyst Addition: Add 20 mL of dimethylformamide (DMF) to the flask, followed by the addition of a catalytic amount of triethylamine (TEA) (0.1 mL).
-
Rationale: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures. TEA acts as a base, deprotonating the active methylene group of the acetonitrile derivative, thereby generating the potent nucleophile required for the initial attack.
-
-
Reflux: Heat the reaction mixture to reflux with constant stirring for 4 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the ring-opening and subsequent recyclization reactions. The 4-hour duration is typically sufficient for the reaction to proceed to completion, as determined by prior optimization studies.
-
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Rationale: The synthesized quinolinone derivative is typically less soluble in the DMF/EtOH mixture at room temperature than the starting materials, allowing for its isolation via precipitation.
-
-
Purification: Collect the solid precipitate by filtration. Wash the solid with cold ethanol to remove any residual DMF and unreacted starting materials.
-
Recrystallization: Further purify the crude product by recrystallization from a DMF/EtOH solvent mixture to yield the final product as yellow crystals.[6]
-
Rationale: Recrystallization is a critical step to obtain a highly pure product, which is essential for accurate analytical characterization and subsequent biological testing.
-
Proposed Reaction Mechanism
The reaction proceeds through an initial nucleophilic attack by the deprotonated benzimidazolylacetonitrile on the pyran ring of the quinoline precursor. This is followed by a ring-opening step and a subsequent intramolecular cyclization (recyclization) to form the thermodynamically stable pyridone ring, which tautomerizes to the final 4-hydroxy-quinolinone product.
Caption: Proposed mechanism for the formation of the quinolinone.
Characterization and Data Validation
To ensure the trustworthiness of the protocol, the synthesized compound must be rigorously characterized. The following data, based on literature reports for analogous compounds, serves as a benchmark for validation.[6]
| Parameter | Expected Result |
| Appearance | Yellow Crystalline Solid |
| Melting Point (°C) | > 300 °C[6] |
| Yield | ~73%[6] |
| IR (KBr, cm⁻¹) | 3445 (O-H), 2211 (C≡N), 1647 (C=O, quinolone)[6] |
| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to aromatic protons, N-CH₃, and OH group. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Signals for quinolone and heteroaryl carbons, including the C=O group. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated mass. |
Applications and Future Outlook
The synthesized 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones are of significant interest to drug development professionals.
-
Anticancer Agents: Several compounds from this class have demonstrated potent cytotoxic activity against cancer cell lines, such as HepG-2 liver cancer cells.[2][3] Molecular docking studies suggest that these molecules may act as inhibitors of key enzymes like topoisomerase IIβ.[2]
-
Hsp90 Inhibition: Related 3-(heteroaryl)quinolin-2(1H)-one derivatives have been investigated as potential inhibitors of the Hsp90 protein folding machinery, a critical target in cancer therapy.[4][5]
-
Further Research: The synthetic protocol described herein is highly adaptable. By varying the nucleophilic reagent, a diverse library of novel quinolinone derivatives can be generated for structure-activity relationship (SAR) studies, paving the way for the development of new and more effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00325C [pubs.rsc.org]
- 4. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with an ethyl 2-halopropionate, most commonly ethyl 2-bromopropionate.[1] While straightforward in principle, this reaction is sensitive to several parameters that can lead to low yields, side product formation, and purification challenges. This document serves as a comprehensive resource to navigate these issues.
Section 1: Foundational Synthesis Protocol & Mechanism
A robust and reproducible protocol is the cornerstone of high-yield synthesis. The following procedure is a well-established method that serves as an excellent starting point for optimization.
Experimental Protocol: Synthesis via Nucleophilic Substitution-Cyclization
Reaction: o-Phenylenediamine + Ethyl 2-bromopropionate → this compound
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent oxidation of the electron-rich diamine.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the diamine. Subsequently, add triethylamine (TEA, 1.0-1.1 eq) to the solution. The TEA acts as a base to neutralize the hydrobromic acid (HBr) generated during the reaction.[1]
-
Substrate Addition: Add D,L-ethyl-2-bromopropionate (1.0 eq) dropwise to the stirring solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 65 °C and allow it to stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction with water and perform an extraction with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The crude material can then be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography.
Visualized Workflow
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism, and why are two steps involved? A1: The reaction proceeds via a two-step sequence:
-
Intermolecular Nucleophilic Substitution (Sₙ2): One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromopropionate and displacing the bromide ion.
-
Intramolecular Cyclization (Condensation): The second amino group then attacks the ester carbonyl, leading to the formation of a six-membered ring and the elimination of ethanol. The use of a base like triethylamine is crucial to neutralize the HBr byproduct from the first step, preventing it from protonating the diamine and shutting down the reaction.[1][2]
Q2: Why is the dihydro- form of the product obtained, and not the fully aromatic 3-methyl-1H-quinoxalin-2-one? A2: The foundational protocol described operates under non-oxidizing conditions. The formation of the fully aromatic (oxidized) quinoxalin-2-one requires the loss of two hydrogen atoms from the dihydro intermediate. This oxidation is a common side reaction if the synthesis is exposed to air, especially at elevated temperatures, or if specific oxidizing agents are present.[2] Controlling the atmosphere is key to selectively obtaining the dihydro product.
Q3: What are the most critical parameters influencing the reaction yield? A3: The three most critical parameters are:
-
Purity of o-Phenylenediamine: This starting material is notoriously prone to air oxidation, turning dark and forming impurities that can lead to polymeric byproducts.[3] Using freshly purified (via sublimation or recrystallization) starting material is highly recommended.
-
Inert Atmosphere: As discussed, preventing oxidation of the starting material and the product is paramount for achieving high yields of the desired dihydro-quinoxalinone.
-
Stoichiometry and Base: Precise stoichiometry ensures that neither starting material is wasted. The base must be non-nucleophilic and present in at least a stoichiometric amount to drive the initial Sₙ2 reaction to completion.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or Inconsistent Product Yield
Question: My reaction is clean according to TLC, but the isolated yield after workup is consistently below 50%. What are the potential causes?
Answer: Low isolated yield, even with a clean TLC profile, often points to issues with reagent integrity, reaction conditions, or the workup process.
-
Potential Cause 1: Degradation of Starting Materials.
-
The "Why": o-Phenylenediamine is an electron-rich aromatic diamine and is highly susceptible to air oxidation, forming highly colored, complex impurities. Ethyl 2-bromopropionate can hydrolyze to 2-bromopropionic acid and ethanol if exposed to moisture.
-
Solution: Use high-purity o-phenylenediamine (light tan or off-white solid). If it is dark brown or black, purify it by recrystallization or sublimation before use. Ensure your ethyl 2-bromopropionate is fresh and stored under anhydrous conditions.
-
-
Potential Cause 2: Inefficient Base.
-
The "Why": The initial Sₙ2 reaction generates HBr. If this acid is not effectively neutralized, it will protonate the amino groups of the starting material, rendering them non-nucleophilic and halting the reaction.
-
Solution: Use anhydrous triethylamine and ensure at least one full equivalent is added. If issues persist, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
-
Potential Cause 3: Suboptimal Solvent Choice.
-
The "Why": The solvent plays a crucial role in reaction rate and yield. While THF is common, other solvents might offer advantages.[1]
-
Solution: As shown in the table below, solvent choice can significantly impact results. For instance, DMF or ethanol can sometimes lead to higher yields or faster reaction times.[4] It is worth screening solvents if yields in THF are unsatisfactory.
-
| Solvent | Typical Reaction Time | Typical Yield | Reference |
| Tetrahydrofuran (THF) | 12-16 hours | Moderate to Good | [1] |
| Ethanol | 8-12 hours | Good to Excellent | [4] |
| Dimethylformamide (DMF) | 6-10 hours | Good to Excellent | [4] |
| Toluene | 12-24 hours | Moderate | [5] |
Issue 2: Significant Formation of the Oxidized Byproduct
Question: My main impurity is 3-methyl-1H-quinoxalin-2-one. How can I suppress its formation?
Answer: This is the most common side product. Its formation indicates that an oxidation event is occurring during the reaction or workup.
-
The "Why": The dihydro-quinoxalinone product contains a dihydropyrazine ring that can be readily oxidized to the more thermodynamically stable aromatic pyrazine ring. This is often facilitated by atmospheric oxygen at elevated temperatures.[2]
-
Solutions:
-
Strict Inert Atmosphere: The most effective solution. Ensure the reaction is set up and runs entirely under a positive pressure of nitrogen or argon.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer duration. Oxidation rates are typically lower at reduced temperatures.
-
Degas Solvents: For maximum stringency, degas the reaction solvent (e.g., by sparging with argon for 30 minutes) before use to remove dissolved oxygen.
-
Issue 3: Purification Challenges and Persistent Impurities
Question: I am unable to separate my product from a persistent impurity using column chromatography. What are my options?
Answer: Co-elution is common when impurities have similar polarities to the product. The strategy here is to exploit other differences in physical properties or to prevent the impurity's formation in the first place.
-
Potential Impurity 1: Unreacted o-Phenylenediamine.
-
Identification: Appears as a less polar spot on TLC.
-
Solution: This indicates an incomplete reaction. Ensure 1:1 stoichiometry and adequate reaction time. During workup, an acidic wash (e.g., with 1M HCl) can often remove the basic diamine into the aqueous layer.
-
-
Potential Impurity 2: Benzimidazole Derivatives.
-
Identification: A common rearrangement product, especially if any acidic conditions are inadvertently introduced.[3]
-
The "Why": In the presence of acid, the intermediate can undergo an alternative cyclization pathway to form a five-membered benzimidazole ring instead of the desired six-membered quinoxalinone ring.[6]
-
Solution: Strictly avoid acidic conditions. Ensure the reaction is run with a base, and avoid strong acid catalysts if you are exploring alternative synthetic routes.
-
-
Primary Purification Strategy: Recrystallization.
-
The "Why": The desired this compound has a different crystal lattice structure and solubility profile than its planar, oxidized counterpart or other impurities. This difference is often best exploited by recrystallization.
-
Recommended Solvents: A solvent/anti-solvent system like ethyl acetate/hexanes or ethanol/water is often highly effective. Dissolve the crude product in a minimum amount of the hot "good" solvent (EtOAc, EtOH) and slowly add the "poor" solvent (hexanes, water) until turbidity persists. Cool slowly to allow for selective crystal formation.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. 3-METHYL-3,4-DIHYDRO-2(1H)-QUINOXALINONE synthesis - chemicalbook [chemicalbook.com]
- 2. Research Portal [scholars.csus.edu]
- 3. benchchem.com [benchchem.com]
- 4. omicsonline.org [omicsonline.org]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of Quinoxalin-2(1H)-ones
Welcome to the technical support center for the regioselective functionalization of quinoxalin-2(1H)-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work on this versatile scaffold. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to help you navigate the complexities of quinoxalinone chemistry and achieve your desired synthetic outcomes.
The quinoxalin-2(1H)-one core is a privileged structure in medicinal chemistry and materials science, making its precise functionalization a critical task.[1][2][3][4] This guide focuses on improving regioselectivity, a common challenge that can significantly impact the efficacy and novelty of your synthesized compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the functionalization of quinoxalin-2(1H)-ones.
Q1: My C3-functionalization reaction is giving a low yield. What are the likely causes?
Low yields in C3-functionalization reactions of quinoxalin-2(1H)-ones can arise from several factors. Commonly, suboptimal reaction conditions such as incorrect temperature, solvent, or catalyst concentration are the culprits.[5] The quality of your starting materials is also paramount; impurities in the quinoxalinone or coupling partner can lead to unwanted side reactions. Furthermore, the inherent stability of the desired product under the reaction conditions should be considered, as prolonged reaction times or high temperatures can lead to degradation.[5]
Q2: I am observing a mixture of products. How can I improve the regioselectivity for the C3 position?
The C3 position of the quinoxalin-2(1H)-one ring is generally the most reactive site for C-H functionalization due to electronic effects.[1][6][7] However, obtaining a mixture of products can occur, especially with highly reactive reagents or harsh conditions. To enhance C3 selectivity:
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, particularly with palladium, the choice of ligand can significantly influence regioselectivity. Bulky ligands can sterically hinder approach to other positions, favoring C3 functionalization.[8]
-
Directing Groups: While the quinoxalinone nitrogen can act as a directing group, its influence can be modulated by N-substitution. An N-methyl group, for instance, has been shown to effectively direct functionalization to the C3 position in some palladium-catalyzed reactions.[8]
-
Reaction Conditions: Milder reaction conditions, such as those employed in many visible-light-induced protocols, often lead to higher regioselectivity.[9][10][11]
Q3: I am attempting an N1-alkylation, but I am getting O-alkylation as a major side product. How can I favor N-alkylation?
The lactam-lactim tautomerism of the quinoxalin-2(1H)-one scaffold presents a classic challenge for selective N-alkylation. The choice of base and solvent is critical in controlling the outcome.
-
Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate the N1-position. The resulting sodium salt is typically more nucleophilic at the nitrogen atom.
-
Solvent Effects: Polar aprotic solvents such as DMF or DMSO can favor N-alkylation by solvating the cation of the base and leaving the nitrogen anion more accessible. In contrast, polar protic solvents can lead to a higher proportion of O-alkylation.
-
Hard and Soft Acids and Bases (HSAB) Principle: According to the HSAB principle, the nitrogen anion is a "softer" nucleophile than the oxygen anion. Therefore, using a "softer" alkylating agent (e.g., alkyl iodides) can favor N-alkylation over O-alkylation, which is favored by "harder" electrophiles like alkyl sulfates.[12]
Troubleshooting Guides
This section provides detailed troubleshooting for specific functionalization reactions.
Guide 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H arylation is a powerful tool for derivatizing quinoxalin-2(1H)-ones.[13] However, achieving high regioselectivity can be challenging.
Problem: Observation of arylation at positions other than C3 (e.g., on the benzo ring).
Troubleshooting Workflow:
Decision-making for troubleshooting Pd-catalyzed arylation.
Detailed Protocol for C3-Arylation using Arylboronic Acids:
-
Reagents and Setup: To a dried Schlenk tube under an inert atmosphere (e.g., argon), add the quinoxalin-2(1H)-one (1.0 equiv.), arylboronic acid (1.5-2.0 equiv.), Pd(OAc)₂ (5-10 mol%), and a suitable ligand (e.g., SPhos, 10-20 mol%).
-
Solvent and Base: Add a degassed solvent (e.g., dioxane or toluene) and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Reaction: Heat the reaction mixture at the optimized temperature (e.g., 80-110 °C) for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | Commonly effective and commercially available. |
| Ligand | Bulky phosphines (e.g., SPhos, XPhos) or NHCs | Steric hindrance can favor C3-functionalization. |
| Base | K₂CO₃, Cs₂CO₃ | Carbonate bases are often effective and mild. |
| Solvent | Dioxane, Toluene, or DMF | Solvent can influence catalyst solubility and reactivity. |
| Temperature | 80-120 °C | Balance between reaction rate and side product formation. |
Table 1. Recommended starting conditions for optimizing C3-arylation.
Guide 2: Low Conversion in Visible-Light-Induced C3-Alkylation
Visible-light photoredox catalysis offers a mild and efficient route for C3-alkylation.[11][14][15] However, low conversion can be a frustrating issue.
Problem: Incomplete consumption of the starting quinoxalin-2(1H)-one.
Troubleshooting Workflow:
Troubleshooting workflow for photocatalytic alkylation.
Detailed Protocol for Visible-Light-Induced C3-Alkylation:
-
Reagents and Setup: In a reaction vessel transparent to visible light (e.g., a borosilicate glass vial), combine the quinoxalin-2(1H)-one (1.0 equiv.), the alkylating agent (e.g., an N-hydroxyphthalimide ester, 1.5-2.0 equiv.), and the photocatalyst (e.g., Eosin Y, 1-5 mol%).
-
Solvent: Add a suitable solvent (e.g., DMSO, CH₃CN) and a magnetic stir bar.
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Irradiation: Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
| Parameter | Recommendation | Rationale |
| Photocatalyst | Eosin Y, Rose Bengal, or [Ru(bpy)₃]Cl₂ | Match the photocatalyst's absorption spectrum to the light source. |
| Light Source | Blue or Green LEDs | Provide the necessary energy to excite the photocatalyst. |
| Solvent | DMSO, CH₃CN, or DCE | Solvent polarity can affect reaction efficiency. |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen can quench the excited state of the photocatalyst or react with radical intermediates. |
| Temperature | Room Temperature | One of the key advantages of photocatalysis is the mild reaction temperature. |
Table 2. Key parameters for optimizing visible-light-induced C3-alkylation.
Mechanistic Insights
A deeper understanding of the reaction mechanisms can aid in troubleshooting. For many C3-H functionalizations, a radical pathway is proposed.
Generalized radical mechanism for C3-functionalization.
This generalized mechanism highlights critical steps where issues can arise. For instance, inefficient generation of the functionalizing radical (R•) or the presence of radical scavengers (like oxygen) can halt the catalytic cycle.
By understanding the interplay of reagents, catalysts, and reaction conditions, researchers can effectively troubleshoot and optimize the regioselective functionalization of quinoxalin-2(1H)-ones, paving the way for the discovery of novel molecules with significant potential in drug development and materials science.
References
- 1. Recent advances in the direct functionalization of quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sustainable C–H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1H)-ones in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. Visible-Light Promoted Regioselective Oxygenation of Quinoxalin-2(1H)-ones Using O2 as an Oxidant [organic-chemistry.org]
- 11. The visible-light-triggered regioselective alkylation of quinoxalin-2(1H)-ones via decarboxylation coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Visible-light induced decarboxylative alkylation of quinoxalin-2(1H)-ones at the C3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines [mdpi.com]
Troubleshooting common issues in the synthesis of quinoxaline derivatives
Technical Support Center: Synthesis of Quinoxaline Derivatives
A-Level-Headed Guide for the Synthetic Chemist
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities and unique electronic properties.[1] The most common synthetic route involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] While seemingly straightforward, this reaction can be fraught with challenges. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting for common issues encountered during the synthesis of these valuable scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Low Reaction Yield
Question 1: My quinoxaline synthesis is resulting in a disappointingly low yield. What are the primary factors I should investigate?
Answer: Low yields are a frequent hurdle in quinoxaline synthesis and often stem from several interconnected factors. A systematic approach to troubleshooting is crucial for improving your reaction's outcome.
Causality & Expert Insights: The core of this synthesis is a condensation-cyclization reaction. The efficiency of this process is highly dependent on the nucleophilicity of the diamine, the electrophilicity of the dicarbonyl compound, and the reaction conditions that facilitate the requisite dehydration and ring-closure steps.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yields.
Step-by-Step Protocol & Explanation:
-
Assess Starting Material Purity: Impurities in either the o-phenylenediamine or the 1,2-dicarbonyl compound can introduce competing side reactions, consuming your starting materials and complicating purification.[3][4]
-
Action: If commercially available reagents are used without further purification and yields are low, consider recrystallization or chromatographic purification of the starting materials.[4] The o-phenylenediamine is particularly susceptible to oxidation, which can introduce colored impurities.
-
-
Optimize Reaction Conditions: The classical approach often requires elevated temperatures and extended reaction times, which can lead to product degradation.[2][5]
-
Temperature: While reflux is common, it may not be optimal. Screen a range of temperatures. Some modern catalytic systems work efficiently at room temperature.[1][6][7]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged heating after the reaction has reached completion can degrade the desired product.
-
Atmosphere: If your starting materials are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Catalyst and Solvent Selection: The choice of catalyst and solvent is arguably the most critical factor influencing yield.[4]
-
Catalysis is Key: While the reaction can proceed without a catalyst, it is often slow and low-yielding.[4] A wide array of catalysts have been shown to dramatically improve both reaction times and yields.[1][6][8]
-
Solvent Effects: The solvent influences the solubility of reactants and can stabilize reaction intermediates.[4][9] Protic solvents like ethanol are commonly used and often provide excellent yields.[1][4] However, screening different solvents is advisable.[4][9] Greener methods often utilize ethanol/water mixtures or even solvent-free conditions.[1][2]
-
Data-Driven Catalyst & Solvent Recommendations:
| Catalyst Type | Examples | Typical Conditions | Advantages |
| Lewis Acids | Cerium(IV) Ammonium Nitrate (CAN), Zn(OTf)₂, Ga(OTf)₃[2][5][6] | Room temperature, often in acetonitrile or aqueous media[6] | High yields, short reaction times, mild conditions.[6] |
| Brønsted Acids | p-Toluenesulfonic acid (p-TSA), Phenol, Acetic Acid[1][8] | Room temperature to reflux | Readily available and inexpensive. |
| Heterogeneous | Al₂O₃–ZrO₂, Bentonite Clay K-10, Alumina-supported heteropolyoxometalates[2][7][8] | Room temperature, various solvents[7][8] | Easy removal from the reaction mixture, catalyst recyclability.[7][8] |
II. Side Product Formation & Purification
Question 2: I'm observing multiple spots on my TLC plate. What are the common side products, and how can I minimize their formation and purify my desired quinoxaline?
Answer: The formation of side products is a common challenge, directly impacting both yield and the ease of purification. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Products:
-
Benzimidazoles: Can arise from the rearrangement of the quinoxaline skeleton, particularly under harsh acidic conditions.[10]
-
Over-oxidation Products: The o-phenylenediamine starting material is prone to oxidation, leading to a host of colored impurities.[10]
-
Incomplete Condensation Products: If the reaction does not proceed to completion, you may isolate mono-imine intermediates.[10]
-
Regioisomers: When using an unsymmetrically substituted o-phenylenediamine, two different regioisomers can be formed.[3]
Reaction Mechanism and Side Product Formation:
The desired reaction proceeds through a two-step condensation followed by cyclization and dehydration.
Caption: Simplified mechanism showing the desired pathway and common side reactions.
Strategies for Minimizing Side Products & Aiding Purification:
-
Control Reaction Conditions:
-
Milder Catalysts: Employing milder catalysts can suppress acid-catalyzed rearrangements to benzimidazoles.[10] Green catalysts are often advantageous in this regard.[2]
-
Temperature and Time: Avoid excessive heat and prolonged reaction times to minimize both degradation and the formation of over-oxidation byproducts.[3][10]
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying quinoxaline derivatives.[1] Hot ethanol is a commonly used and effective solvent for recrystallization.[1]
-
Column Chromatography: While effective, some quinoxaline derivatives can be unstable on silica gel.[11] If chromatography is necessary, it's advisable to perform it quickly and use a less acidic stationary phase if decomposition is observed.
-
Acid-Base Extraction: For quinoxalines with basic nitrogen atoms, an acid-base extraction can be a powerful purification tool to remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The aqueous layer, now containing the protonated quinoxaline, can be collected, basified, and then re-extracted with an organic solvent.[12]
-
III. Characterization Challenges
Question 3: I've synthesized my quinoxaline derivative, but I'm having trouble confirming its structure. What are the key spectroscopic signatures I should look for?
Answer: Unambiguous characterization is essential. NMR spectroscopy is the most powerful tool for structure elucidation of quinoxaline derivatives.
Key Spectroscopic Features:
-
¹H NMR: The aromatic protons on the quinoxaline core typically appear in the range of 7.5-9.0 ppm. The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern.
-
¹³C NMR: The carbon atoms of the quinoxaline ring system have characteristic chemical shifts.
-
C2 and C3: These carbons, located in the pyrazine ring, are typically found downfield, often in the range of 140-160 ppm.[13]
-
Ring-Junction Carbons (C9, C10): These quaternary carbons can be identified by their lack of a directly attached proton in a DEPT-135 experiment. Their multiplicity in a fully ¹H-coupled ¹³C spectrum can be used to distinguish between isomers.[13]
-
Example of a Step-by-Step Characterization Protocol (¹³C NMR):
-
Acquire a Broadband Proton-Decoupled ¹³C Spectrum: This will give you the chemical shifts of all carbon atoms.
-
Acquire a DEPT-135 Spectrum: This experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
Analyze the Quaternary Carbons: The signals present in the broadband decoupled spectrum but absent in the DEPT-135 spectrum correspond to the quaternary carbons, including the key ring-junction carbons.
-
Use 2D NMR (HSQC/HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.
-
By systematically applying these troubleshooting strategies and analytical techniques, researchers can overcome common hurdles in quinoxaline synthesis, leading to higher yields, improved purity, and confident structural confirmation.
References
- 1. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
- 13. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one for Biological Assays
Prepared by the Senior Application Scientist Team
Welcome, researchers. This guide is designed to provide you with actionable strategies and a deep understanding of the principles behind enhancing the solubility of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one. Poor aqueous solubility is a frequent obstacle in biological assays, leading to underestimated potency, inconsistent results, and compound precipitation. Here, we address the most common challenges in a direct question-and-answer and troubleshooting format to ensure your experiments are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What are the underlying chemical properties of this compound that cause its poor aqueous solubility?
The solubility challenge with this molecule is rooted in its fundamental structure. The core of the molecule is a quinoxaline ring system, which is a fused bicyclic heterocycle.[1] This aromatic system is predominantly nonpolar and hydrophobic, meaning it repels water molecules. While the dihydro-quinoxalin-2-one portion contains a lactam ring with nitrogen and oxygen atoms capable of hydrogen bonding, the influence of the larger, nonpolar scaffold dominates. This inherent hydrophobicity is the primary driver for its limited solubility in the aqueous buffers typically used in biological assays.[2]
Troubleshooting Guide: From Stock Solution to Final Assay
Scenario 1: I am struggling to dissolve the powdered compound to create an initial high-concentration stock solution.
This is the foundational step, and getting it right is critical. If the compound won't dissolve initially, subsequent dilutions are destined to fail.
Root Cause Analysis: The chosen solvent lacks sufficient solvating power for the desired concentration.
Solutions:
-
Select an Appropriate Organic Solvent: Water is not a suitable primary solvent for this compound. A powerful, water-miscible organic solvent is required.
-
Dimethyl Sulfoxide (DMSO): This is the industry-standard first choice. DMSO is a highly polar aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds.[3][4]
-
Ethanol (EtOH): A common alternative, particularly if DMSO is known to interfere with your specific assay system.[5]
-
Dimethylformamide (DMF): Can be used but is generally reserved as a last resort due to higher potential toxicity in cellular assays.
-
-
Employ Physical Dissolution Aids:
-
Vortexing: Vigorously mix the solution for several minutes.
-
Sonication: Use a bath sonicator to provide energy that breaks up the solid crystal lattice of the compound, facilitating solvent interaction.
-
Gentle Warming: Briefly warm the solution in a water bath to 37°C. Increased temperature can enhance the solubility of many compounds. However, do not overheat, as this risks thermal degradation.
-
-
Start by adding a small, known volume of your chosen solvent (e.g., DMSO) to a pre-weighed amount of this compound.
-
Vortex vigorously for 2-3 minutes.
-
If not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.
-
If dissolution is still incomplete, gently warm the solution to 37°C for 5-10 minutes while mixing.
-
If the compound dissolves, you have successfully created your stock. If not, add a small, known increment of solvent and repeat steps 2-4. This helps determine the maximum practical stock concentration.
-
Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Scenario 2: My compound is perfectly clear in the DMSO stock, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer.
This is the most common solubility-related failure point in bioassays. It occurs because the compound, once transferred from a "friendly" organic environment to an "unfriendly" aqueous one, self-associates and precipitates.
Caption: Tiered troubleshooting workflow for aqueous precipitation.
Tier 1: Procedural Optimization
Before turning to more complex additives, optimize the dilution process itself.
-
Strategy: Increase the final concentration of the co-solvent in the assay buffer. While you want to keep it low, sometimes increasing the final DMSO concentration from 0.1% to 0.5% is all that is needed.
-
Critical Control: Always run a "vehicle control" containing the exact same final concentration of your co-solvent (e.g., 0.5% DMSO in buffer) but no compound. This is essential to ensure that the solvent itself is not causing an effect in your assay.[5] Cellular toxicity or assay interference can occur at DMSO concentrations above 1-2%.[5]
| Co-Solvent | Typical Final Assay Concentration | Key Considerations |
| DMSO | 0.1% - 1.0% | Gold standard, but can inhibit certain enzymes or affect cell membranes at higher concentrations.[3][5] |
| Ethanol | 0.5% - 2.0% | Can be better tolerated by some cell lines, but may have its own biological effects.[5] |
| PEG 400 | 1.0% - 5.0% | A polymer that is generally well-tolerated and can be effective, but increases the viscosity of the solution. |
Tier 2: Advanced Formulation Strategies
If procedural changes are insufficient, you must modify the assay buffer to make it more hospitable to the compound.
Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[6] They act as "molecular containers," encapsulating the hydrophobic quinoxalinone molecule, thereby increasing its apparent water solubility.[6][7]
Caption: Mechanism of cyclodextrin-mediated solubilization.
-
Prepare a CD Stock Solution: Dissolve HP-β-CD in your aqueous assay buffer to make a 10-20 mM solution. This will be your "complexation buffer."
-
Prepare Compound Stock: Create a high-concentration stock of your compound in the minimum possible volume of DMSO.
-
Form the Complex: While vigorously vortexing the CD complexation buffer, slowly add the DMSO stock solution drop-by-drop. The rapid mixing is crucial to prevent localized precipitation.
-
Equilibrate: Allow the mixture to incubate (e.g., 1 hour at room temperature on a shaker) to ensure maximal complex formation.
-
Final Dilution: This complexed solution can now be used for serial dilutions into your final assay plates.
-
Control: Your vehicle control must contain the same final concentration of both HP-β-CD and DMSO.
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[8] These micelles have a hydrophobic core that can sequester your compound away from the water, effectively solubilizing it.[9]
-
Recommended Surfactants: Non-ionic surfactants are generally preferred as they are less likely to denature proteins. Common examples include Tween® 80 and Pluronic® F-68 .
-
Critical Consideration: Surfactants are biochemically active and can interfere with assays by disrupting cell membranes or protein structures.[10] Their use requires rigorous validation with appropriate controls to ensure the observed effects are from your compound and not the surfactant. Use the lowest effective concentration, which should be determined empirically.
References
- 1. researchgate.net [researchgate.net]
- 2. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones
Welcome to the technical support center for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work. This resource is structured to address specific issues you may encounter, ensuring a practical and problem-solving approach to your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Low yields are a frequent challenge and can often be attributed to suboptimal reaction conditions or catalyst inefficiency.
Potential Cause 1: Inefficient Catalyst System
The choice of catalyst is paramount and is highly dependent on the synthetic route. For instance, in reductive cyclization of N-(o-nitroaryl)amino esters, the choice of reducing agent and catalyst is critical.
-
Recommended Solution:
-
For Reductive Cyclization: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and the system is properly purged with hydrogen. For transfer hydrogenation, catalysts like Au/TiO2 with a silane reducing agent can be effective.[1] An alternative, cost-effective, and environmentally benign approach is the use of stoichiometric reducing agents like iron or zinc powder in a mild acidic medium (e.g., water/ethyl acetate).[1]
-
For Condensation Reactions: In the reaction of o-phenylenediamines with α-ketoesters, an acid additive is often crucial.[1] Screening different Brønsted or Lewis acids can significantly improve yields.
-
Potential Cause 2: Suboptimal Reaction Conditions
Temperature, solvent, and reaction time play a crucial role in the reaction outcome.
-
Recommended Solution:
-
Temperature: Some reactions are highly temperature-sensitive. For instance, some tandem one-pot syntheses operate under mild thermal conditions.[1] If you are observing decomposition or side product formation, consider lowering the reaction temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial.
-
Solvent: The polarity and proticity of the solvent can influence the reaction rate and selectivity. For example, in some syntheses, a mixture of an organic solvent and water is employed.[1] It is advisable to screen a range of solvents with varying properties (e.g., toluene, DMF, ethanol, acetonitrile).
-
Potential Cause 3: Poor Quality of Starting Materials
Impurities in the starting materials, particularly the o-phenylenediamine, can interfere with the reaction.
-
Recommended Solution:
-
Ensure the purity of your starting materials. Recrystallization or column chromatography of the o-phenylenediamine derivative may be necessary.
-
o-Phenylenediamines are susceptible to oxidation. It is recommended to use them fresh or store them under an inert atmosphere.
-
Problem 2: Formation of Undesired Side Products
The most common side product is the corresponding oxidized quinoxalin-2(1H)-one.
Potential Cause: Presence of an Oxidant or Lack of a Suitable Base
The reaction of o-phenylenediamine with ethyl bromoacetate can lead to the formation of both the desired 3,4-dihydroquinoxalin-2(1H)-one and its oxidized counterpart.
-
Recommended Solution:
-
The choice of base can control the product outcome. The use of a non-nucleophilic organic base like pyridine tends to favor the formation of the cyclized 3,4-dihydroquinoxalin-2(1H)-one.[2]
-
In the absence of a base, an increase in the formation of the oxidized quinoxalinone is often observed.[2] Therefore, ensuring the presence of a suitable base is crucial for selectivity.
-
Problem 3: Poor Regioselectivity with Unsymmetrically Substituted o-Phenylenediamines
When using an unsymmetrically substituted o-phenylenediamine, the formation of two regioisomers is possible.
Potential Cause: Similar Reactivity of the Two Amino Groups
The electronic and steric effects of the substituent on the o-phenylenediamine ring dictate the nucleophilicity of the two amino groups, which in turn influences the regioselectivity of the cyclization.
-
Recommended Solution:
-
Additive Control: The regioselectivity of the cyclocondensation between monosubstituted o-phenylenediamines and aroylpyruvates can be switched by using different additives. For example, using p-toluenesulfonic acid (p-TsOH) can favor one regioisomer, while a combination of hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) can favor the other.[3]
-
Substituent Effects: Strongly activating (e.g., -OMe) or deactivating (e.g., -benzoyl) groups on the o-phenylenediamine can lead to a highly selective process, favoring the formation of a single regioisomer.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones?
A1: A variety of catalytic systems have been developed, each with its own advantages. Common approaches include:
-
Reductive Cyclization: This often involves the reduction of an o-nitroaniline derivative followed by intramolecular cyclization. Catalysts for this include:
-
Tandem One-Pot Syntheses: These methods combine multiple steps in a single pot. For example, the reaction of 1,2-diaminobenzenes, α-ketoesters, and 4-alkyl-1,4-dihydropyridines can be mediated by Na2S2O8.[1]
-
Photochemical Methods: Palladium-catalyzed photochemical reductive alkylation of quinoxalin-2(1H)-ones with alkyl bromides offers a mild reaction pathway.[4]
Q2: How do I choose the right catalyst for my specific substrate?
A2: The choice of catalyst depends heavily on your starting materials and the desired product.
-
For enantioselective synthesis , chiral catalysts are required. Rh-thiourea catalyzed asymmetric hydrogenation is an effective method for producing chiral dihydroquinoxalinones.
-
For substrates with sensitive functional groups , milder reaction conditions are necessary. Photocatalytic methods or enzymatic approaches can be advantageous in these cases.
-
For achieving high regioselectivity with unsymmetrical o-phenylenediamines, the use of specific additives like p-TsOH or HOBt/DIC has been shown to be effective.[3]
Q3: My reaction is not going to completion. What can I do?
A3: Several factors could be at play:
-
Catalyst Deactivation: The catalyst may have lost its activity. Ensure you are using a fresh, active catalyst. For heterogeneous catalysts, consider the possibility of poisoning by impurities in the starting materials or solvent.
-
Insufficient Reaction Time or Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction is proceeding slowly, consider increasing the reaction time or temperature.
-
Equilibrium: The reaction may have reached equilibrium. If possible, try removing a byproduct (e.g., water) to drive the reaction forward.
Q4: I am having difficulty purifying my product. What are some common impurities and how can I remove them?
A4: Common impurities include unreacted starting materials, the oxidized quinoxalinone byproduct, and regioisomers.
-
Purification Strategy: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Removing the Oxidized Byproduct: The oxidized quinoxalinone is generally more polar than the desired 3,4-dihydroquinoxalin-2(1H)-one. Careful column chromatography should allow for their separation.
-
Separating Regioisomers: The separation of regioisomers can be challenging. It may require careful optimization of the chromatographic conditions, including the choice of solvent system and potentially the use of a different stationary phase. In some cases, preparative HPLC may be necessary. It is often more efficient to control the regioselectivity of the reaction itself.[3]
Catalyst Selection and Optimization
The following table provides a comparison of common catalytic systems for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones.
| Catalytic System | Starting Materials | Advantages | Disadvantages | Key Considerations |
| Au/TiO2 with Et3SiH | N-(o-nitroaryl)amino esters | Heterogeneous, reusable catalyst; mild conditions. | Catalyst can be expensive. | Ensure efficient stirring for good catalyst-substrate contact.[1] |
| Fe or Zn Powder | N-(o-nitroaryl)amino esters | Inexpensive, environmentally friendly, mild conditions. | Stoichiometric amounts of metal are required; workup can be tedious. | The reaction is often performed in a biphasic system (e.g., water/ethyl acetate).[1] |
| Na2S2O8 | 1,2-diaminobenzenes, α-ketoesters, 4-alkyl-1,4-dihydropyridines | One-pot tandem reaction, transition-metal-free, high yields. | Requires careful control of stoichiometry. | The choice of oxidant and acid additive is crucial for success.[1] |
| Pd-catalyst (photochemical) | Quinoxalin-2(1H)-ones, alkyl bromides | Mild reaction conditions, wide substrate scope. | Requires a photochemical reactor. | The quantum yield can be sensitive to the reaction setup.[4] |
| Rh-thiourea catalyst | Quinoxalinones | Highly enantioselective. | Catalyst can be expensive and air-sensitive. | Requires an inert atmosphere and anhydrous solvents. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Cyclization using Iron Powder
This protocol is adapted from methodologies employing iron for the reductive cyclization of N-(o-nitroaryl)amino esters.[1]
-
To a solution of the N-(o-nitroaryl)amino ester (1.0 mmol) in a mixture of ethyl acetate (10 mL) and water (5 mL), add iron powder (5.0 mmol, 5 eq.).
-
Add ammonium chloride (5.0 mmol, 5 eq.) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethyl acetate.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,4-dihydroquinoxalin-2(1H)-one.
Protocol 2: Regioselective Synthesis via Additive Control
This protocol is based on the work of describing switchable regioselectivity.[3]
For SYN-isomer:
-
To a solution of the monosubstituted o-phenylenediamine (1.0 mmol) and the aroylpyruvate (1.0 mmol) in DMF (5 mL), add p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 3 days).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired regioisomer.
For ANTI-isomer:
-
To a solution of the monosubstituted o-phenylenediamine (1.0 mmol) and the aroylpyruvate (1.0 mmol) in DMF (5 mL), add hydroxybenzotriazole (HOBt) (1.2 mmol) and N,N'-diisopropylcarbodiimide (DIC) (1.2 mmol).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 3 days).
-
Follow steps 3-6 from the SYN-isomer protocol for workup and purification.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
General Catalytic Cycle for Reductive Cyclization
Caption: A simplified catalytic cycle for reductive cyclization.
References
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Quinoxalinone Compounds
Welcome to the technical support center for the scale-up synthesis of quinoxalinone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common hurdles encountered when transitioning quinoxalinone synthesis from the laboratory bench to pilot plant or production scale. Quinoxalinone cores are vital scaffolds in medicinal chemistry, featured in a range of therapeutics.[1][2] However, their synthesis at scale presents unique challenges that require careful consideration and a systematic troubleshooting approach.
This resource provides in-depth, experience-driven answers to specific problems, focusing on the causality behind experimental choices to empower you with a robust problem-solving framework.
Section 1: Troubleshooting Guide - Reaction Control & Optimization
This section addresses the most frequent issues related to reaction kinetics, yield, and purity during the scale-up of quinoxalinone synthesis, which often involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound or its surrogate.[3][4]
Q1: My condensation reaction is stalling, resulting in low yield and incomplete conversion at scale. What are the likely causes and solutions?
Plausible Causes & Solutions:
-
Poor Solubility of Starting Materials: This is a primary challenge. Aryl-1,2-diamines and dicarbonyl compounds can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow kinetics.[5][6]
-
Solution 1: Solvent Screening & Optimization: At scale, a robust solvent system is critical. While lab-scale reactions might tolerate slurries, production-scale requires better homogeneity for consistent results. Screen a range of solvents, including aprotic polar solvents like DMSO, DMAc, or NMP, which can enhance reactant solubility.[5][7] Protic solvents like ethanol or even water can be effective and offer a greener profile for certain substrates.[5][8]
-
Solution 2: Temperature Elevation: Carefully increasing the reaction temperature can improve both solubility and reaction rate. However, this must be balanced against the potential for impurity formation.[3] Perform differential scanning calorimetry (DSC) on your starting materials and product to understand their thermal stability before significantly raising the temperature.
-
Solution 3: Catalyst Choice: While many condensations can proceed without a catalyst, a catalyst can significantly accelerate the reaction, especially if it's stalling.[3][5] For scale-up, heterogeneous catalysts are often preferred as they simplify removal during workup.[6] Green catalysts like L-arabinose or citric acid have also been reported to be effective.[9]
-
-
Inadequate Mixing: As reactor volume increases, achieving efficient mixing becomes more challenging. Dead spots in the reactor can lead to localized concentration gradients and stalled reactions.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction medium. Confirm that the agitation speed is sufficient to maintain a homogenous slurry or solution.
-
-
In-Process Control (IPC) Check:
-
Regularly sample the reaction mixture (e.g., every 1-2 hours) and analyze by UPLC or HPLC to monitor the disappearance of starting materials and the formation of the product. An asymptotic product concentration indicates the reaction has stalled.
-
Q2: I'm observing a significant exotherm during the initial phase of the reaction, making temperature control difficult and leading to side product formation. How can I manage this?
Plausible Causes & Solutions:
-
Highly Exothermic Condensation: The initial condensation and cyclization steps can be significantly exothermic, and the risk of a thermal runaway increases dramatically at scale due to the decreased surface-area-to-volume ratio of larger reactors, which limits heat dissipation.[10][11][12][13]
-
Solution 1: Semi-Batch Process (Controlled Addition): This is the most critical control strategy for exothermic reactions at scale.[10][12] Instead of charging all reactants at once (batch process), add the more reactive component (often the dicarbonyl compound) slowly and controllably to a solution of the other reactant. The addition rate should be tied to the reactor's cooling capacity, ensuring the temperature remains within the desired range.
-
Solution 2: Use of a Co-solvent: Adding a co-solvent with a higher heat capacity (like water, if compatible with the reaction chemistry) can help absorb the heat generated.
-
Solution 3: Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies. This will provide critical data on the heat of reaction, maximum temperature of synthetic reaction (MTSR), and help in designing a safe and controllable process.[13]
-
-
IPC Check:
-
Monitor the internal temperature, jacket temperature, and heat flow (if your reactor is equipped) continuously. A sharp, uncontrolled rise in internal temperature is a clear sign of a potential runaway reaction.
-
Section 2: Troubleshooting Guide - Solubility, Crystallization, and Purification
Purification is often the bottleneck in scaling up quinoxalinone synthesis. The final products can be poorly soluble "brick dust" materials that are difficult to handle and purify.
Q3: My quinoxalinone product crashes out of the reaction mixture as an amorphous solid, trapping impurities. How can I improve isolation and purity?
Plausible Causes & Solutions:
-
Poor Product Solubility & Rapid Precipitation: Quinoxalinones often have low solubility in the reaction solvent, especially after the reaction cools, leading to rapid, uncontrolled precipitation.[6]
-
Solution 1: Controlled Crystallization/Anti-Solvent Addition: Instead of simply cooling the reaction, develop a controlled crystallization protocol. This may involve cooling the mixture at a slow, defined rate (e.g., 5-10 °C per hour). Alternatively, a more effective method is to add an "anti-solvent" (a solvent in which the product is insoluble but impurities are soluble) at a controlled rate to the filtered reaction mixture. This gradual change in solvent composition promotes the formation of a crystalline solid, which typically has higher purity.
-
Solution 2: Slurry Wash: After isolation by filtration, reslurrying the crude product in a suitable solvent (or solvent mixture) at an elevated temperature can be highly effective. This process allows trapped impurities to dissolve into the solvent while the desired product remains a solid.
-
Solution 3: Recrystallization Solvent Screening: A systematic screening for a suitable recrystallization solvent system is essential. The ideal system is one where the product is sparingly soluble at room temperature but highly soluble at reflux. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water.
-
| Solvent System | Suitability for Quinoxalinone Purification | Key Considerations |
| Ethanol/Water | Often effective for moderately polar quinoxalinones. | The ratio is critical; too much water can cause oiling out. |
| DMAc or DMSO | Good for dissolving highly insoluble compounds. | High boiling points can make solvent removal difficult. Often used as the initial solvent before adding an anti-solvent. |
| Acetonitrile | Can provide good crystalline material. | Ensure impurities are soluble. |
| Ethyl Acetate/Heptane | A common non-polar/polar system for less polar derivatives. | Good for removing non-polar impurities. |
-
IPC Check:
-
Analyze the purity of the solid by HPLC/UPLC after each purification step (e.g., initial isolation, slurry wash, recrystallization). Also, analyze the mother liquor to understand which impurities are being removed and to quantify any yield loss.
-
Q4: I am struggling to remove closely related impurities, such as regioisomers, even after multiple recrystallizations. What are my options?
Plausible Causes & Solutions:
-
Formation of Regioisomers: When using unsymmetrical 1,2-diamines, the formation of regioisomers is a common problem, and their similar physical properties make separation by crystallization very difficult.[6]
-
Solution 1: Optimize Reaction Selectivity: The best approach is to prevent the formation of the isomer in the first place. Re-evaluate the reaction conditions. The choice of catalyst and solvent can sometimes influence regioselectivity.[6] Running the reaction at a lower temperature may also favor the formation of the thermodynamically more stable isomer.
-
Solution 2: Preparative Chromatography: While not always ideal for large-scale manufacturing due to cost and solvent usage, preparative HPLC or flash chromatography may be necessary if all other methods fail. Careful method development is required to achieve separation.
-
Solution 3: Derivatization/Protection: In some cases, it may be possible to selectively react one isomer with a reagent, allowing for separation, and then remove the protecting group. This adds steps but can be a viable strategy.
-
Section 3: Frequently Asked Questions (FAQs)
Q: How critical is the purity of the starting o-phenylenediamine? A: It is paramount. Impurities in the starting materials are a primary source of low yields and difficult-to-remove side products.[5] Commercial starting materials should be analyzed for purity before use in a scale-up campaign, and purification by recrystallization should be considered if significant impurities are detected.[5]
Q: Are there greener solvent alternatives for quinoxalinone synthesis? A: Yes, there is a growing body of literature on more sustainable synthesis methods.[9][14] Water has been successfully used as a solvent for certain condensations, often leading to easy product isolation by filtration.[8] Ethanol is another common, greener alternative to chlorinated or highly polar aprotic solvents.[5] Microwave-assisted synthesis, often under solvent-free conditions, has also been shown to be an efficient and environmentally friendly technique, though scalability can be a concern.[14][15]
Q: What are the key safety considerations when scaling up quinoxalinone synthesis? A: The primary safety concern is managing reaction exotherms to prevent thermal runaway, as discussed earlier.[10][12] Additionally, a thorough safety assessment should be conducted, including:
-
Reagent Hazards: Understand the toxicity and handling requirements for all reagents, intermediates, and solvents.
-
Process Safety Management (PSM): Conduct a formal hazard and operability (HAZOP) study before executing the scale-up campaign.
-
Pressure and Gas Evolution: Be aware of any potential for gas evolution, which can lead to a pressure buildup in a closed reactor.
-
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE.
Section 4: Visualizations & Protocols
Troubleshooting Workflow for Low Yield/Purity
This diagram outlines a logical decision-making process for troubleshooting common scale-up issues.
Caption: A decision tree for troubleshooting low yield and purity issues.
Example Protocol: Scale-Up Synthesis of a Generic Quinoxalin-2(1H)-one
This is a representative protocol and must be adapted and fully risk-assessed for specific substrates and equipment.
Materials:
-
Substituted o-phenylenediamine (1.0 kg, 1.0 equiv)
-
Ethyl glyoxalate (1.2 equiv)
-
Ethanol (10 L)
-
Acetic Acid (0.1 equiv)
Procedure:
-
Reactor Setup: Charge a 20 L glass-lined reactor with ethanol (5 L) and the substituted o-phenylenediamine (1.0 kg). Begin agitation to form a slurry.
-
Catalyst Charge: Add acetic acid (0.1 equiv) to the reactor.
-
Controlled Addition: In a separate addition vessel, prepare a solution of ethyl glyoxalate (1.2 equiv) in ethanol (5 L).
-
Exotherm Control: Begin adding the ethyl glyoxalate solution to the reactor via a dosing pump over a period of 2-3 hours. Monitor the internal temperature and ensure it does not exceed 40 °C. Use the reactor cooling jacket as needed.
-
Reaction Monitoring (IPC): After the addition is complete, heat the reaction mixture to 60 °C. Hold at this temperature and take samples every 2 hours for UPLC analysis to confirm the disappearance of the o-phenylenediamine starting material (Target: <1% remaining).
-
Crystallization & Isolation: Once the reaction is complete, cool the mixture to 5 °C over 4 hours. The product will crystallize out of solution.
-
Filtration: Filter the resulting slurry and wash the cake with cold ethanol (2 x 1 L).
-
Drying: Dry the solid in a vacuum oven at 50 °C until constant weight is achieved.
-
Purity Analysis: Analyze the final product for purity by UPLC and for residual solvent by GC.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mtieat.org [mtieat.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxalinone synthesis [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. fauske.com [fauske.com]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. dadun.unav.edu [dadun.unav.edu]
Technical Support Center: Modifying Reaction Conditions to Improve Biological Activity of Derivatives
Welcome to the Technical Support Center for optimizing the biological activity of your synthesized derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving desired therapeutic efficacy from their compounds. Here, we move beyond simple procedural lists to delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Our approach is grounded in extensive field experience and a deep understanding of chemical principles. We will explore how modifying key reaction parameters can significantly impact the yield, purity, and, ultimately, the biological activity of your target molecules.
I. Frequently Asked Questions (FAQs): Navigating Common Optimization Hurdles
This section addresses the most common questions and issues encountered during the synthesis and optimization of bioactive derivatives.
FAQ 1: My reaction resulted in a low yield of the desired product. What are the most likely causes and how can I troubleshoot this?
Low yields are a frequent challenge in chemical synthesis and can stem from a variety of factors.[1][2] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Underlying Principles: Reaction kinetics and thermodynamics govern the outcome of a chemical transformation.[3] Low yields often indicate that the reaction is not proceeding to completion, is too slow, or is being outcompeted by side reactions.[1][4]
Troubleshooting Protocol:
-
Purity of Starting Materials: Ensure all reactants and reagents are of high purity and are anhydrous if the reaction is sensitive to moisture.[1][5][6] Impurities can act as inhibitors or participate in unwanted side reactions.[2][7]
-
Stoichiometry: Carefully recalculate and accurately weigh all reagents.[1][5] An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Reaction Temperature: Temperature is a critical parameter that influences reaction rates.[8][9][10]
-
Too low: The reaction may be too slow to reach completion within the allotted time.
-
Too high: This can lead to the decomposition of reactants or products, or favor the formation of undesired byproducts.[4][11]
-
Optimization: Perform small-scale experiments at a range of temperatures to identify the optimal condition.[12][13] Generally, a 10°C increase in temperature can approximately double the reaction rate.[14]
-
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] Quench the reaction once the starting material is consumed to prevent product degradation or the formation of byproducts.[1]
-
Solvent Choice: The solvent can significantly influence reaction rates and selectivity.[15][16][17] Ensure the chosen solvent is appropriate for the reaction type and is of sufficient purity.[5]
-
Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients and thermal gradients, especially during scale-up, resulting in reduced yield and increased impurities.[18][19]
FAQ 2: I've synthesized a derivative, but it shows poor biological activity. How can reaction conditions influence the stereochemistry and, consequently, the bioactivity?
The three-dimensional arrangement of atoms in a molecule (stereochemistry) is often critical for its biological function. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a drug molecule.
Causality: Reaction conditions, particularly the choice of solvent and catalyst, can have a profound impact on the stereochemical outcome of a reaction.[15]
-
Solvent Effects: Solvents can influence the stability of transition states, which in turn can dictate the preferred stereochemical pathway.[15] The polarity, viscosity, and hydrogen-bonding capacity of the solvent all play a role.[15]
-
Catalyst Control: Chiral catalysts are frequently used to induce stereoselectivity, favoring the formation of one stereoisomer over another.[20] The catalyst can create a chiral environment around the reactants, directing the approach of one reactant to another.
Optimization Strategy:
-
Solvent Screening: If your reaction has stereogenic centers, screen a range of solvents with varying polarities (e.g., non-polar, polar aprotic, polar protic).[6]
-
Catalyst Selection: Investigate the use of stereoselective catalysts, such as chiral metal complexes or organocatalysts, to direct the stereochemical outcome.[20][21]
-
Temperature Optimization: In some cases, lowering the reaction temperature can enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.
FAQ 3: My reaction is producing a significant amount of impurities, complicating purification and affecting biological assays. How can I improve the selectivity of my reaction?
Selectivity, the ability of a reaction to produce the desired product over others, is a cornerstone of efficient chemical synthesis.[8] Poor selectivity leads to complex mixtures that are difficult to purify and can introduce confounding variables in biological testing.[2]
Key Influencing Factors:
-
Temperature: As discussed, temperature can influence the relative rates of competing reactions.[8][10] Sometimes, a lower temperature can favor the desired kinetic product, while a higher temperature may lead to the more stable thermodynamic product.
-
Catalyst: The choice of catalyst can dramatically alter the reaction pathway, favoring one product over others.[8][20][22]
-
pH: For reactions in aqueous media or those involving acidic or basic intermediates, pH can be a critical parameter.[23] It can affect the protonation state of reactants and catalysts, thereby influencing reactivity and selectivity.[23]
Troubleshooting Flowchart for Improving Selectivity:
Caption: Troubleshooting workflow for improving reaction selectivity.
II. Troubleshooting Guides: Step-by-Step Experimental Protocols
This section provides detailed protocols for systematically optimizing key reaction parameters.
Protocol 1: Systematic Temperature Optimization
Objective: To determine the optimal reaction temperature for maximizing the yield of the desired product while minimizing byproduct formation.
Methodology:
-
Initial Range Finding: Set up a series of small-scale reactions (e.g., 10-50 mg of starting material) in parallel.[5]
-
Temperature Gradient: Run each reaction at a different temperature, for example, in 10-20°C increments (e.g., room temperature, 40°C, 60°C, 80°C, 100°C).[12]
-
Constant Parameters: Ensure all other reaction parameters (reactant concentrations, solvent, reaction time, and stirring speed) are kept constant across all experiments.
-
Monitoring: Monitor the progress of each reaction at set time intervals using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Analysis: Once the reactions are complete, quench them and analyze the crude reaction mixtures to determine the yield of the desired product and the profile of any byproducts.
-
Refinement: If necessary, perform a second round of optimization using a narrower temperature range around the most promising temperature identified in the initial screen.
Data Summary Table:
| Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Key Byproducts Observed |
| 25 (Room Temp) | 24 | 35 | Unreacted Starting Material |
| 40 | 12 | 65 | Minor unidentified impurity |
| 60 | 6 | 85 | None detected |
| 80 | 3 | 75 | Decomposition products |
| 100 | 1 | 50 | Significant decomposition |
Protocol 2: Solvent Screening for Enhanced Activity
Objective: To identify a solvent that improves the yield, selectivity, or stereoselectivity of the reaction, leading to enhanced biological activity.
Methodology:
-
Solvent Selection: Choose a diverse set of solvents with varying properties (see table below). Ensure all solvents are of high purity and are anhydrous if necessary.[5]
-
Parallel Reactions: Set up identical small-scale reactions in each of the selected solvents.
-
Controlled Conditions: Maintain a constant temperature (the optimum determined from Protocol 1) and other parameters for all reactions.
-
Work-up: After the reaction is complete, perform an appropriate work-up for each solvent system. Note that the work-up procedure may need to be adapted based on the solvent's properties (e.g., boiling point, miscibility with water).
-
Analysis and Bioassay: Analyze the purity and yield of the product from each reaction. If stereochemistry is a factor, use chiral chromatography to determine the enantiomeric or diastereomeric excess. Subsequently, test the biological activity of the purified derivatives.
Solvent Property Comparison Table:
| Solvent | Polarity Index | Type | Boiling Point (°C) |
| Toluene | 2.4 | Non-polar | 111 |
| Dichloromethane | 3.1 | Polar Aprotic | 40 |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | 66 |
| Acetonitrile | 5.8 | Polar Aprotic | 82 |
| Ethanol | 4.3 | Polar Protic | 78 |
| Water | 10.2 | Polar Protic | 100 |
III. Advanced Optimization Strategies
For more complex systems or when traditional methods yield suboptimal results, consider advanced strategies like Design of Experiments (DoE).
Design of Experiments (DoE)
DoE is a statistical approach that allows for the simultaneous variation of multiple reaction parameters to efficiently map the reaction space and identify optimal conditions.[24][25] This method is more efficient than the "one factor at a time" (OFAT) approach, as it can reveal interactions between variables.[25][26]
Conceptual Workflow for DoE:
Caption: A simplified workflow for implementing Design of Experiments.
IV. Scaling Up Your Optimized Reaction
Transitioning an optimized reaction from a small laboratory scale to a larger pilot or production scale introduces new challenges.[18][27][28]
Key Considerations for Scale-Up:
-
Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can make heat transfer less efficient.[3][18] Exothermic reactions may require more robust cooling systems to prevent runaway reactions.[27]
-
Mixing: What works with a small magnetic stir bar may not be effective in a large reactor.[18][19] Inefficient mixing can lead to poor heat distribution and concentration gradients, impacting yield and purity.[18]
-
Addition Rates: The rate of reagent addition may need to be adjusted to control the reaction rate and temperature.
-
Safety: A thorough safety assessment is crucial before scaling up any chemical reaction, especially those involving hazardous materials or energetic processes.[27][28]
By systematically applying the principles and protocols outlined in this guide, you will be better equipped to troubleshoot common synthetic challenges and rationally optimize your reaction conditions to enhance the biological activity of your derivatives.
V. References
-
5 Common Challenges in Scaling Up an API - Neuland Labs. (2017, September 3). Neuland Labs. --INVALID-LINK--
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. --INVALID-LINK--
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. --INVALID-LINK--
-
Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. (n.d.). Senieer. --INVALID-LINK--
-
Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. (2024, October 15). --INVALID-LINK--
-
How Do You Optimize Chemical Reaction Yields? (2025, November 8). Chemistry For Everyone. --INVALID-LINK--
-
8 Key Challenges To Pilot Plant Scale-Up. (n.d.). EPIC Systems Group. --INVALID-LINK--
-
Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In. (2025, December 17). American Chemical Society. --INVALID-LINK--
-
A Brief Introduction to Chemical Reaction Optimization. (n.d.). ACS Publications. --INVALID-LINK--
-
A Brief Introduction to Chemical Reaction Optimization. (n.d.). PubMed Central. --INVALID-LINK--
-
Troubleshooting low yield during the chemical synthesis of Episappanol. (n.d.). Benchchem. --INVALID-LINK--
-
4.3 Yield and Selectivity in Chemical Reactions. (n.d.). Fiveable. --INVALID-LINK--
-
Optimizing Chemical Reactions: A Guide to Refining Key Parameters. (2025, August 2). WNY News Now. --INVALID-LINK--
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? (2023, February 6). Biotage. --INVALID-LINK--
-
On Models of the Temperature Effect on the Rate of Chemical Reactions and Biological Processes in Foods. (2025, August 6). ResearchGate. --INVALID-LINK--
-
Solvent effects on stereoselectivity: More than just an environment. (2025, August 7). ResearchGate. --INVALID-LINK--
-
What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. --INVALID-LINK--
-
A Brief Introduction to Chemical Reaction Optimization. (2023, February 23). White Rose Research Online. --INVALID-LINK--
-
Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024, March 19). Lneya. --INVALID-LINK--
-
Common ways to lose product and reduce yield? (2018, February 11). Reddit. --INVALID-LINK--
-
Impact of Temperature on the Rate of Chemical Reactions in Tanzania. (n.d.). AJPO Journals. --INVALID-LINK--
-
Optimizing the reaction conditions. a. (n.d.). ResearchGate. --INVALID-LINK--
-
Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. (2024, February 22). MDPI. --INVALID-LINK--
-
The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (n.d.). MDPI. --INVALID-LINK--
-
The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (2024, October 2). ResearchGate. --INVALID-LINK--
-
Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. (2026, January 2). Journal of the American Chemical Society. --INVALID-LINK--
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024, May 3). AZoM. --INVALID-LINK--
-
Optimization of reaction conditions: Significance and symbolism. (2024, December 10). --INVALID-LINK--
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021, August 12). National Institutes of Health. --INVALID-LINK--
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. azom.com [azom.com]
- 3. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. fiveable.me [fiveable.me]
- 9. wnynewsnow.com [wnynewsnow.com]
- 10. lneya.com [lneya.com]
- 11. ajpojournals.org [ajpojournals.org]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 19. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 27. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 28. Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up - Aragen Life Sciences [aragen.com]
Addressing stability issues of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one in solution
Welcome to the technical support center for 3-methyl-3,4-dihydro-1H-quinoxalin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to Stability Concerns
This compound is a heterocyclic compound with a quinoxalinone core, a structure found in various biologically active molecules.[1][2][3] However, like many complex organic molecules, its stability in solution can be compromised under various experimental conditions. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible results. The primary stability concerns for this compound, and quinoxalinone derivatives in general, revolve around hydrolysis, oxidation, and photolysis.[4][5][6] The presence of amide and other susceptible functional groups within its structure makes it prone to degradation, especially under harsh pH and temperature conditions.[5]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Question: I've observed a rapid loss of my this compound in an aqueous buffer. What could be the cause, and how can I mitigate this?
Answer:
Rapid degradation in aqueous solutions is often linked to hydrolysis, a process where water reacts with the compound to break it down.[5][6] The rate of hydrolysis is highly dependent on the pH of the solution.[7][8]
Causality Explained: The quinoxalinone structure contains an amide bond which is susceptible to both acid- and base-catalyzed hydrolysis.[5] At extreme pH values, the rate of this reaction can increase significantly, leading to the cleavage of the heterocyclic ring.
Troubleshooting Steps & Solutions:
-
pH Optimization: The first and most critical step is to determine the optimal pH for stability.
-
Protocol: Conduct a pH-rate profile study. Prepare a series of buffers across a wide pH range (e.g., pH 2 to 10). Dissolve your compound in each buffer and monitor its concentration over time using a stability-indicating analytical method like HPLC.[9][10]
-
Expected Outcome: You will likely find a pH range where the degradation rate is minimal. For many organic compounds, this is often near neutral pH, but empirical testing is essential.
-
-
Temperature Control: Hydrolytic reactions are accelerated at higher temperatures.[5]
-
Protocol: Perform your experiments at the lowest practical temperature. If the experimental design allows, consider working at refrigerated temperatures (2-8°C).[11]
-
Rationale: Lowering the temperature reduces the kinetic energy of the molecules, thereby slowing the rate of the degradation reaction.
-
-
Solvent System Modification: If the compound's solubility allows, reducing the water content of your solvent system can slow hydrolysis.
-
Protocol: Consider using co-solvents such as ethanol, acetonitrile, or DMSO, if compatible with your experimental setup.
-
Justification: By decreasing the concentration of water, you can reduce the rate of the hydrolytic reaction.
-
Issue 2: Compound Shows Instability Under Ambient Light
Question: My stock solution of this compound seems to degrade when left on the lab bench. Is it light-sensitive?
Answer:
Yes, quinoxalinone derivatives can be susceptible to photodegradation. Exposure to light, particularly UV light, can provide the energy needed to initiate photochemical reactions that lead to degradation.[4][12]
Causality Explained: The aromatic rings and conjugated systems in the molecule can absorb light energy, leading to an excited state. This excited molecule can then undergo various reactions, including oxidation or rearrangement, resulting in degradation products.
Troubleshooting Steps & Solutions:
-
Photostability Testing: It is crucial to determine the extent of your compound's light sensitivity as recommended by ICH guidelines.[4][13]
-
Protocol: Expose a solution of your compound to a controlled light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13] A dark control, wrapped in aluminum foil, should be run in parallel to differentiate between light-induced and thermal degradation.[13]
-
Analysis: Analyze the samples at various time points by HPLC to quantify the extent of degradation.
-
-
Protective Measures:
-
Use Amber Vials: Always store stock solutions and experimental samples in amber glass vials or containers that block UV and visible light.
-
Work in Low Light: When handling the compound or its solutions, minimize exposure to direct and bright ambient light.
-
Foil Wrapping: For critical experiments, wrap your containers in aluminum foil as an extra precaution.
-
Issue 3: Inconsistent Results and Appearance of Unknown Peaks in HPLC
Question: I'm observing inconsistent results and seeing new, unidentified peaks in my HPLC chromatograms. Could this be due to oxidative degradation?
Answer:
Oxidative degradation is a common issue, especially for compounds with electron-rich moieties.[4][14] The presence of dissolved oxygen, trace metal ions, or exposure to oxidizing agents can lead to the formation of degradation products, which would appear as new peaks in your chromatogram.
Causality Explained: The nitrogen-containing heterocyclic ring can be susceptible to oxidation. The reaction can be initiated by atmospheric oxygen, and is often catalyzed by trace metals or exposure to light.[15]
Troubleshooting Steps & Solutions:
-
Forced Oxidation Study: To confirm susceptibility to oxidation, a forced degradation study is recommended.[4][6]
-
Protocol: Treat a solution of your compound with a dilute solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[4] Monitor the sample over time by HPLC.
-
Purpose: This will help to generate potential oxidative degradants and confirm if the unknown peaks in your experimental samples correspond to these products.
-
-
Use of Antioxidants: If your experimental system allows, the addition of an antioxidant can prevent oxidative degradation.
-
Examples: Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice of antioxidant will depend on its compatibility with your assay.
-
-
Degassing of Solvents: Removing dissolved oxygen from your solvents can significantly reduce the potential for oxidation.
-
Methods: This can be achieved by sparging with an inert gas like nitrogen or argon, or by using a sonicator.
-
-
Use of Chelating Agents: If trace metal ion catalysis is suspected, the addition of a chelating agent can be beneficial.
-
Example: Ethylenediaminetetraacetic acid (EDTA) can be added to your buffer to sequester metal ions that may catalyze oxidative reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stable stock solution of this compound?
A1: For long-term storage, it is advisable to prepare stock solutions in a non-aqueous, aprotic solvent such as anhydrous DMSO or acetonitrile. These should be stored at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light. For immediate use in aqueous-based experiments, prepare fresh dilutions from the stock solution into your experimental buffer.
Q2: How can I develop a stability-indicating HPLC method for this compound?
A2: A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products.[6][9] To develop such a method, you will need to:
-
Perform Forced Degradation Studies: Subject the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate its degradation products.[4]
-
Chromatographic Separation: Develop an HPLC method (typically reverse-phase) that can resolve the parent compound from all the degradation peaks. This often involves optimizing the mobile phase composition, gradient, column type, and detector wavelength.
-
Method Validation: Validate the method according to ICH guidelines to ensure its specificity, accuracy, precision, and linearity.
Q3: Are there any known degradation products of this compound?
A3: While specific degradation pathways for this exact molecule may not be extensively published, based on the quinoxalinone core, likely degradation products could result from the hydrolytic cleavage of the amide bond, leading to the opening of the heterocyclic ring.[5] Oxidation may occur on the aromatic ring or the methyl group. Further structural elucidation of degradation products would require techniques like LC-MS.[14]
Visualizing Stability and Troubleshooting Workflows
Degradation Pathway Overview
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting forced degradation and stability studies.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting stability issues.
Data Summary Table
The following table provides a hypothetical summary of stability data that could be generated from a forced degradation study.
| Stress Condition | Parameters | % Degradation (24h) | Major Degradant Peaks (RT, min) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 25.4% | 3.2, 5.1 |
| Base Hydrolysis | 0.1 M NaOH, 25°C | 45.8% | 3.2, 4.8 |
| Oxidation | 3% H₂O₂, 25°C | 15.2% | 6.5 |
| Photolysis | 1.2M lux hrs, 200 W h/m² | 10.5% | 7.1 |
| Thermal | 60°C in dark | 5.1% | 5.1 |
References
- 1. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibisscientific.com [ibisscientific.com]
- 8. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 11. 3-METHYL-3,4-DIHYDRO-2(1H)-QUINOXALINONE | 34070-68-3 [m.chemicalbook.com]
- 12. Unexpected imidazoquinoxalinone annulation products in the photoinitiated reaction of substituted-3-methyl-quinoxalin-2-ones with N-phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. scribd.com [scribd.com]
- 15. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential and Structural Nuances of Quinoxalinone Derivatives
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, 3-methyl-3,4-dihydro-1H-quinoxalin-2-one and its analogues represent a class of compounds whose therapeutic efficacy is intimately linked to their three-dimensional architecture. A precise understanding of their molecular geometry, conformational flexibility, and intermolecular interactions is paramount for rational drug design and the optimization of lead compounds.
This guide provides an in-depth, comparative analysis of the analytical techniques used for the structural elucidation of these derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, from synthesis and crystal growth to data interpretation, while also objectively comparing the insights gained from this technique with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Unparalleled Insight of X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3][4] It provides unambiguous information on bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding crystal packing and, by extension, the solid-state properties of a drug substance.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow diagram illustrates the key stages.
Caption: Workflow for X-ray crystallographic analysis.
Detailed Experimental Protocol: A Case Study of 3-methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one
This protocol provides a comprehensive, step-by-step methodology for the synthesis, crystallization, and structural analysis of a representative derivative, 3-methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one.
Part 1: Synthesis
-
Reaction Setup: To a solution of 3-methylquinoxalin-2(1H)-one (1.0 g) in 20 mL of dimethylformamide (DMF), add allyl chloride (0.85 mL), potassium carbonate (0.95 g), and a catalytic amount of tetrabutylammonium bromide.
-
Expert Insight: DMF is chosen as the solvent due to its high boiling point and ability to dissolve both the starting material and the inorganic base. Tetrabutylammonium bromide acts as a phase-transfer catalyst, facilitating the reaction between the deprotonated quinoxalinone and the alkyl halide.
-
-
Reaction Execution: Stir the mixture at room temperature for 24 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure. Recrystallize the residue from ethanol to yield the pure product.
Part 2: Crystal Growth
-
Solvent Selection: Prepare a saturated solution of the purified product in a suitable solvent or solvent mixture. For many organic compounds, slow evaporation from a solution in a moderately volatile solvent like ethanol, ethyl acetate, or a mixture such as dichloromethane/hexane is effective.[5][6][7]
-
Crystallization: Loosely cover the vessel containing the solution to allow for slow evaporation of the solvent over several days in a vibration-free environment.[5][6][7]
-
Expert Insight: The key to growing high-quality single crystals is to allow the molecules to self-assemble into a well-ordered lattice slowly. Rapid crystallization often leads to the formation of polycrystalline material or small, poorly-diffracting crystals.[7]
-
Part 3: X-ray Data Collection
-
Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector).[8] The data collection strategy should aim for high completeness and redundancy.
Part 4: Structure Solution and Refinement
-
Structure Solution: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods, typically implemented in software packages like SHELXS.[8]
-
Structure Refinement: Refine the initial structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[8] This involves adjusting atomic coordinates, displacement parameters, and other model parameters to minimize the difference between the observed and calculated structure factors.
-
Expert Insight: The refinement process is guided by statistical indicators such as the R-factor and goodness-of-fit. A low R-factor (typically < 0.05 for good quality data) indicates a good agreement between the model and the data.
-
Comparative Analysis of this compound Derivatives
The following table summarizes key crystallographic parameters for a selection of this compound derivatives, highlighting the influence of different substituents on their crystal packing and molecular geometry.
| Derivative | Crystal System | Space Group | Key Intermolecular Interactions | Dihedral Angle (Benzene/Pyrazinone rings) | Reference |
| 3-methyl-2(1H)-quinoxalinone | Monoclinic | P21/c | N-H···O hydrogen bonds | - | [3] |
| 3,7-dimethyl-2(1H)-quinoxalinone | Orthorhombic | Pbca | N-H···O hydrogen bonds | - | [3] |
| 3-methyl-6,7-dichloro-2(1H)-quinoxalinone | Triclinic | P-1 | N-H···O hydrogen bonds | - | [3] |
| 3-methyl-7-nitro-2(1H)-quinoxalinone | Triclinic | P-1 | C-H···N short contacts | - | [3] |
| 3-methyl-1-(prop-2-en-1-yl)quinoxalin-2(1H)-one | Monoclinic | P21/c | π-π stacking | 82.1° | [8] |
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other techniques offer complementary information and are often employed for initial characterization and for studying dynamic processes in solution.
Caption: Relationship between analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[3][9] For this compound derivatives, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively.[10] Two-dimensional NMR techniques, such as COSY and HSQC, can establish through-bond connectivities, while NOESY can reveal through-space proximities, providing insights into the solution-state conformation.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystal) | Solution |
| Information Provided | Precise 3D coordinates, bond lengths/angles, packing | Connectivity, stereochemistry, conformation in solution, dynamics |
| Strengths | Unambiguous structure determination | Provides information on dynamic processes |
| Limitations | Requires high-quality single crystals | Structure is an average of solution conformations |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[10] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide clues about the molecular structure and connectivity.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information Provided | 3D atomic arrangement | Molecular weight, elemental composition, fragmentation |
| Strengths | Definitive structural elucidation | High sensitivity, requires very small sample amounts |
| Limitations | Requires crystalline material | Does not provide 3D structural information |
Conclusion: An Integrated Approach to Structural Elucidation
The comprehensive structural characterization of this compound derivatives is best achieved through an integrated analytical approach. While NMR and MS are indispensable for confirming the chemical identity and connectivity of a synthesized compound, single-crystal X-ray crystallography remains the unparalleled technique for unequivocally determining its three-dimensional structure. The detailed atomic-level insights provided by X-ray crystallography are crucial for understanding structure-activity relationships and for guiding the design of new, more potent therapeutic agents. By judiciously combining the strengths of these techniques, researchers can gain a holistic understanding of the structural and dynamic properties of these important molecules.
References
- 1. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. How To [chem.rochester.edu]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Efficacy of Routes to 3-methyl-3,4-dihydro-1H-quinoxalin-2-one
The 3,4-dihydro-1H-quinoxalin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a methyl group at the C3 position creates a chiral center, opening avenues for developing stereospecific therapeutics. Consequently, efficient and scalable synthetic access to 3-methyl-3,4-dihydro-1H-quinoxalin-2-one is of significant interest to researchers in drug discovery and development.
This guide provides an in-depth comparison of three distinct synthetic strategies for accessing this target molecule. We will dissect each route, focusing on the underlying chemical logic, experimental efficacy, and practical considerations to aid researchers in selecting the optimal method for their specific needs.
Route 1: Two-Step Condensation and Cyclization of o-Phenylenediamine
This classical yet highly effective approach involves the initial SN2 reaction of o-phenylenediamine with an α-bromo ester, followed by an intramolecular cyclization to form the quinoxalinone ring. This method is reliable and proceeds with readily available starting materials.
Mechanistic Rationale
The synthesis begins with the nucleophilic attack of one of the amino groups of o-phenylenediamine onto the electrophilic carbon of ethyl 2-bromopropionate. This initial alkylation is followed by a spontaneous intramolecular cyclization. The second amino group attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable six-membered lactam ring. Triethylamine is employed as a mild base to neutralize the HBr generated during the initial alkylation step, preventing the protonation of the diamine which would render it non-nucleophilic.
References
A Senior Application Scientist's Guide to the Biological Validation of Novel Quinoxalinone Compounds
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The quinoxaline scaffold, a heterocyclic motif composed of fused benzene and pyrazine rings, is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Novel synthesized quinoxalinone derivatives frequently exhibit promising anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive, technically-grounded framework for the initial biological validation of newly synthesized quinoxalinone compounds. We will delve into the causality behind experimental choices, present standardized protocols for key in vitro assays, and offer a comparative analysis against established reference compounds. Our objective is to equip researchers with the necessary tools to rigorously assess the therapeutic potential of their novel chemical entities.
Introduction: The Rationale for Quinoxalinone Exploration
Quinoxaline derivatives are a privileged class of compounds in drug discovery due to their wide range of biological activities.[2][5] These activities stem from the unique electronic and structural features of the quinoxaline nucleus, which allows for diverse interactions with various biological targets.[6] Many quinoxaline-based compounds have been reported to exert their effects through mechanisms such as the inhibition of key enzymes in cancer progression like receptor tyrosine kinases and topoisomerase II, induction of apoptosis, and modulation of inflammatory pathways.[1][6]
This guide will focus on three primary areas of biological activity commonly associated with quinoxalinones:
-
Anticancer Activity: The potential to inhibit the growth of and kill cancer cells.
-
Antimicrobial Activity: The ability to inhibit the growth of or kill pathogenic microorganisms.
-
Anti-inflammatory Activity: The capacity to reduce inflammation.
To objectively evaluate the performance of newly synthesized quinoxalinone compounds (referred to herein as Q-Cmpd 1 and Q-Cmpd 2 ), we will compare their activity against well-established reference drugs:
-
Doxorubicin: A potent anthracycline antibiotic widely used in cancer chemotherapy.[7][8][9]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[10][11][12]
-
Dexamethasone: A potent synthetic glucocorticoid with strong anti-inflammatory and immunosuppressive effects.[13][14][15]
Experimental Design & Rationale
A robust validation workflow is critical for generating reproducible and meaningful data. The following diagram outlines the logical flow of our validation process.
Caption: Experimental workflow for biological validation.
Anticancer Activity Validation
Mechanism of Action & Assay Choice
A common mechanism of action for anticancer agents is the induction of apoptosis (programmed cell death). Doxorubicin, our reference compound, functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which can trigger apoptotic pathways.[7][8][9]
To assess the cytotoxic potential of our synthesized quinoxalinones, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a reliable and widely used method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[18][19] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized quinoxalinone compounds and Doxorubicin in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
Data Presentation & Comparative Analysis
The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Q-Cmpd 1 | MCF-7 | 8.5 |
| HCT116 | 12.3 | |
| Q-Cmpd 2 | MCF-7 | 15.2 |
| HCT116 | 21.7 | |
| Doxorubicin | MCF-7 | 0.9 |
| (Reference) | HCT116 | 1.2 |
Interpretation: Lower IC₅₀ values indicate higher cytotoxic activity. In this hypothetical dataset, both synthesized compounds show anticancer activity, although Doxorubicin remains significantly more potent.
Caption: Simplified intrinsic apoptosis pathway.
Antimicrobial Activity Validation
Mechanism of Action & Assay Choice
Ciprofloxacin, our reference antimicrobial agent, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[11][12][20] This leads to the cessation of cell division and ultimately bacterial death.[21]
The agar disk diffusion method (Kirby-Bauer test) is a widely accepted and straightforward technique for assessing the antimicrobial susceptibility of bacteria.[22][23] This method relies on the diffusion of an antimicrobial agent from an impregnated paper disk into an agar medium inoculated with the test bacterium, resulting in a zone of growth inhibition around the disk.[24][25]
Experimental Protocol: Agar Disk Diffusion
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) equivalent to a 0.5 McFarland turbidity standard.[23]
-
-
Plate Inoculation:
-
Evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.[26]
-
-
Disk Application:
-
Aseptically place sterile paper disks impregnated with known concentrations of the synthesized quinoxalinone compounds and Ciprofloxacin onto the surface of the agar.
-
Ensure the disks are placed at least 24 mm apart.[23]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[24]
-
-
Zone of Inhibition Measurement:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
Data Presentation & Comparative Analysis
The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| Q-Cmpd 1 | Staphylococcus aureus | 18 |
| Escherichia coli | 15 | |
| Q-Cmpd 2 | Staphylococcus aureus | 12 |
| Escherichia coli | 9 | |
| Ciprofloxacin | Staphylococcus aureus | 25 |
| (Reference) | Escherichia coli | 30 |
Interpretation: Larger zones of inhibition indicate greater antimicrobial activity. Q-Cmpd 1 demonstrates moderate activity against both bacterial strains, while Q-Cmpd 2 shows weaker activity. Ciprofloxacin exhibits superior broad-spectrum activity.
Anti-inflammatory Activity Validation
Mechanism of Action & Assay Choice
Dexamethasone, our reference anti-inflammatory drug, is a glucocorticoid that binds to glucocorticoid receptors, leading to the modulation of gene expression.[13][27] This results in the increased production of anti-inflammatory proteins and a decrease in the expression of pro-inflammatory mediators like nitric oxide (NO).[13][28]
The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[29] In this assay, macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to produce NO. The ability of the test compounds to inhibit this NO production is then quantified.
Experimental Protocol: Griess Assay
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the synthesized quinoxalinone compounds and Dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
-
Griess Reagent Reaction:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[29]
-
-
Absorbance Measurement:
-
After a short incubation period at room temperature, measure the absorbance at 540 nm.
-
The amount of nitrite in the samples is determined from a sodium nitrite standard curve.
-
Data Presentation & Comparative Analysis
The results are presented as the percentage of NO production inhibition.
| Compound | Concentration (µM) | % NO Inhibition |
| Q-Cmpd 1 | 10 | 65% |
| 50 | 85% | |
| Q-Cmpd 2 | 10 | 30% |
| 50 | 55% | |
| Dexamethasone | 10 | 95% |
| (Reference) | 50 | 98% |
Interpretation: A higher percentage of NO inhibition indicates greater anti-inflammatory activity. Q-Cmpd 1 shows significant dose-dependent anti-inflammatory effects, while Q-Cmpd 2 is less potent. Dexamethasone demonstrates very strong inhibition of NO production.
Conclusion and Future Directions
This guide has outlined a foundational strategy for the initial biological validation of synthesized quinoxalinone compounds. The presented protocols for anticancer, antimicrobial, and anti-inflammatory screening provide a robust starting point for characterizing the therapeutic potential of novel chemical entities.
The hypothetical data presented for Q-Cmpd 1 suggests it is a promising lead compound with moderate to significant activity across all three tested areas. In contrast, Q-Cmpd 2 shows weaker activity, highlighting the importance of structure-activity relationship (SAR) studies in optimizing the quinoxalinone scaffold.
Future work should focus on:
-
Expanding the panel of cancer cell lines and microbial strains to determine the spectrum of activity.
-
Investigating the specific molecular mechanisms of action for the most promising compounds.
-
Conducting in vivo studies to assess efficacy and safety in animal models.
By adhering to rigorous and standardized validation protocols, researchers can confidently identify and advance the most promising quinoxalinone derivatives toward further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin - Wikipedia [en.wikipedia.org]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 13. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 14. Dexamethasone - Wikipedia [en.wikipedia.org]
- 15. Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 23. hardydiagnostics.com [hardydiagnostics.com]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. asm.org [asm.org]
- 27. droracle.ai [droracle.ai]
- 28. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 29. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Guide to the Enzyme Inhibitory Activity of Quinoxalinone Analogs
Introduction: The Quinoxalinone Scaffold as a Privileged Structure in Enzyme Inhibition
The quinoxalinone core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with the active sites of a diverse range of enzymes have made it a focal point in the development of novel therapeutic agents.[1][2][3] Quinoxalinone derivatives have demonstrated significant inhibitory activity against several key enzyme families implicated in a multitude of human diseases, including cancer, diabetes, and infectious diseases. This guide provides a comparative analysis of quinoxalinone analogs, focusing on their enzyme inhibitory profiles, the structure-activity relationships (SAR) that govern their potency, and the experimental methodologies used for their evaluation.
Comparative Inhibitory Activity of Quinoxalinone Analogs
The efficacy of quinoxalinone derivatives as enzyme inhibitors is highly dependent on the nature and position of substituents on the quinoxalinone ring. These modifications influence the compound's binding affinity, selectivity, and pharmacokinetic properties. Below, we present a comparative overview of the inhibitory activities of various quinoxalinone analogs against different enzyme classes.
Kinase Inhibition: Targeting Dysregulated Cell Signaling
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[4] Quinoxalinone-based compounds have been extensively investigated as kinase inhibitors, with several analogs showing potent activity against various kinases.[5]
Table 1: Comparative Inhibitory Activity of Quinoxalinone Analogs Against Protein Kinases
| Compound ID | Target Kinase | IC50 | Reference |
| J46 | JNK3 | Significant inhibitory activity | [4] |
| J46-37 | JNK3 | More potent and selective than J46 | [4] |
| ST4j | JAK2 | 13.00 ± 1.31 nM | [6] |
| ST4j | JAK3 | 14.86 ± 1.29 nM | [6] |
| Ruxolitinib (Control) | JAK2 | 14.50 ± 0.90 nM | [6] |
| Tofacitinib (Control) | JAK2 | 29.09 ± 0.30 nM | [6] |
| Quinoxaline 5c | Pim-1 | Submicromolar | [1] |
| Quinoxaline 5e | Pim-2 | Submicromolar | [1] |
| Compound 7 | Tyrosine Kinase (HepG2) | Potent and selective inhibition | [7] |
| Compound 9 | Tyrosine Kinase (HepG2) | Potent and selective inhibition | [7] |
| Doxorubicin (Control) | Tyrosine Kinase (HepG2) | Similar to compounds 7-10 | [7] |
Structure-Activity Relationship Insights for Kinase Inhibitors:
The SAR studies of quinoxalinone-based kinase inhibitors reveal several key features that determine their potency and selectivity. For instance, in the case of JNK3 inhibitors, modifications to the quinoxalinone core led to the development of more selective analogs like J46-37 from the initial lead compound J46.[4] Similarly, for JAK2/3 inhibitors, the pyrazolone and chlorine atom substitutions on the quinoxalinone scaffold in compound ST4j were found to be crucial for its potent inhibitory activity.[6] The design of dual Pim-1/2 inhibitors also highlights the importance of specific substitutions on the quinoxalinone ring to achieve desired activity against multiple kinase isoforms.[1]
Aldose Reductase Inhibition: A Therapeutic Target for Diabetic Complications
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[8] Quinoxalinone derivatives have been identified as potent inhibitors of aldose reductase.
Table 2: Comparative Inhibitory Activity of Quinoxalinone Analogs Against Aldose Reductase
| Compound ID | IC50 | Key Structural Features | Reference |
| Compound 15a | 0.143 µM | C3-phenethyl and C6-NO2 groups | [9] |
| Nitro-quinoxalinone 7e | 1.54 µM | 6,7-dichloro-5,8-dinitro-3-phenoxy | [10] |
| N1-acetate derivatives | Low micromolar to submicromolar | N1-acetate group | [9] |
Structure-Activity Relationship Insights for Aldose Reductase Inhibitors:
SAR studies have shown that the presence of an N1-acetate group and specific substitutions at the C3 and C6 positions of the quinoxalinone ring are critical for potent aldose reductase inhibition. For example, compound 15a, with a C3-phenethyl side chain and a C6-nitro group, was identified as a highly potent inhibitor.[9]
Urease and DNA Gyrase Inhibition: Targeting Infectious Diseases
Quinoxalinone analogs have also shown promise as inhibitors of enzymes crucial for the survival of pathogenic microorganisms.
-
Urease Inhibition: Urease is an important virulence factor in several bacteria, including Helicobacter pylori. The development of urease inhibitors is a promising strategy for treating infections caused by these pathogens.
-
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs.
While specific comparative IC50 data for a series of quinoxalinone analogs against urease and DNA gyrase is less consolidated in single studies, the potential of this scaffold against these targets has been established.
Experimental Protocols for Enzyme Inhibition Assays
The evaluation of enzyme inhibitory activity requires robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key enzyme inhibition assays.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of quinoxalinone analogs against a target protein kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA.
-
Kinase Solution: Dilute the target kinase to the desired concentration in kinase buffer.
-
Substrate Solution: Prepare the specific peptide or protein substrate in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should ideally be close to the Km value for the kinase.
-
Test Compound Dilutions: Prepare a serial dilution of the quinoxalinone analogs in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96- or 384-well plate format):
-
Add a small volume of the diluted test compounds to the assay wells.
-
Add the kinase solution to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (often containing [γ-³²P]ATP for radiometric detection or a fluorescent label for other detection methods).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Detect the phosphorylated substrate. The method of detection will depend on the assay format (e.g., scintillation counting for radiometric assays, fluorescence or luminescence reading for other formats).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.[8]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.067 M sodium phosphate buffer (pH 6.2).
-
NADPH Solution: Prepare a 2.5 mM NADPH solution in the phosphate buffer.
-
Substrate Solution: Prepare a 50 mM DL-glyceraldehyde solution in the phosphate buffer.
-
Enzyme Solution: Prepare a crude enzyme extract from rat lens homogenate.
-
Test Compound Dilutions: Prepare serial dilutions of the quinoxalinone analogs.
-
-
Assay Procedure (Cuvette-based):
-
In a cuvette, mix the phosphate buffer, NADPH solution, enzyme solution, and the test compound.
-
Incubate the mixture for a few minutes at 37°C.
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min).
-
Determine the percent inhibition and IC50 values as described for the kinase assay.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of compounds to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase.
Step-by-Step Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer (Tris-HCl, KCl, MgCl2, DTT, spermidine, glycerol, BSA), relaxed pBR322 plasmid DNA, and ATP.
-
Add the test quinoxalinone analogs at various concentrations.
-
Add E. coli DNA gyrase to initiate the reaction.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
-
Analysis:
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
-
Signaling Pathways Targeted by Quinoxalinone Kinase Inhibitors
Understanding the signaling pathways in which the target enzymes operate is crucial for rational drug design and for predicting the physiological effects of the inhibitors.
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway.
Quinoxalinone analogs that inhibit JAKs, such as ST4j, can block this pathway, thereby preventing the downstream effects of cytokine signaling and inhibiting the growth of cancer cells that are dependent on this pathway.[6]
The PI3K/Akt/mTOR Signaling Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common event in many human cancers. While not the primary focus of the quinoxalinone analogs discussed in the provided data, this pathway is a major target for many kinase inhibitors and represents a potential area for the application of novel quinoxalinone derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
Quinoxalinone analogs represent a highly versatile and promising class of enzyme inhibitors with therapeutic potential in a wide range of diseases. The comparative data presented in this guide highlight the significant impact of structural modifications on the inhibitory activity and selectivity of these compounds. The detailed experimental protocols provide a foundation for the robust evaluation of novel quinoxalinone derivatives. Future research in this area should continue to focus on the rational design of more potent and selective inhibitors, guided by a deep understanding of structure-activity relationships and the underlying biology of the target enzymes and their associated signaling pathways. The integration of computational modeling with experimental screening will be instrumental in accelerating the discovery and development of the next generation of quinoxalinone-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. benchchem.com [benchchem.com]
- 5. bioengineer.org [bioengineer.org]
- 6. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmark: The Anticancer Potential of Novel Quinoxalinones Versus Established Drugs
Introduction: The Rise of Quinoxalinones in Oncology Research
The quinoxaline scaffold, a heterocyclic system composed of a fused benzene and pyrazine ring, has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[1] In the relentless pursuit of more effective and selective cancer therapeutics, quinoxalinone derivatives have emerged as a promising class of compounds.[2][3] Their diverse mechanisms of action, ranging from the inhibition of critical cell signaling kinases to the induction of programmed cell death, position them as compelling alternatives to conventional chemotherapeutic agents, which are often beleaguered by issues of toxicity and drug resistance.[1][4]
This guide provides a comprehensive benchmark of the anticancer activity of recently developed quinoxalinone compounds against established anticancer drugs. We will delve into the experimental data that underscores their potency, dissect their mechanisms of action by examining their impact on key cellular signaling pathways, and provide detailed, field-proven protocols for the key assays used in their evaluation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of oncology.
Comparative Anticancer Efficacy: A Quantitative Analysis
The foundational metric for evaluating a potential anticancer agent is its ability to inhibit the growth of cancer cells. This is quantitatively expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of a cancer cell population's growth. A lower IC50 value signifies greater potency.
For a meaningful comparison, it is essential to evaluate novel compounds and standard drugs under identical experimental conditions. The following tables summarize the IC50 values of several recently synthesized quinoxalinone derivatives against human colon carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (A549) cell lines, benchmarked against the widely used chemotherapeutic agent, Doxorubicin.
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| Novel Quinoxalinone VIIIc | 2.5 | 9.0 | [4] |
| Novel Quinoxalinone XVa | 4.4 | 5.3 | [4] |
| Novel Quinoxalinone 11 | 2.38 | 2.91 | [5] |
| Novel Quinoxalinone 13 | 1.12 | 0.81 | [5] |
| Doxorubicin (Reference) | 0.51 | 0.90 | [5] |
| Compound | A549 IC50 (µM) | Reference |
| Novel Quinoxalinone 4i | 3.902 | [6] |
| Novel Quinoxalinone IVd | 5.29 | [7] |
| Doxorubicin (Reference) | Not specified in these studies | [6][7] |
Expert Interpretation: The data clearly indicates that several novel quinoxalinone derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range.[4][5] Notably, compounds 11 and 13 demonstrate cytotoxicity comparable to, and in the case of 13 against MCF-7 cells, even exceeding that of the standard drug Doxorubicin.[5] This underscores the therapeutic potential of the quinoxalinone scaffold and justifies further preclinical and clinical investigation.
Mechanistic Insights: Targeting Key Cancer Signaling Pathways
The efficacy of these novel quinoxalinones stems from their ability to modulate critical signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Two of the most pivotal pathways in this regard are the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR and MAPK/ERK Signaling Cascades
These pathways are central regulators of cell growth, survival, and metabolism. In many cancers, mutations or aberrant activation of components within these cascades lead to malignant transformation and progression. Therefore, targeting these pathways is a cornerstone of modern cancer drug development.
Caption: Key signaling pathways targeted by novel quinoxalinones.
Recent studies have demonstrated that certain quinoxalinone derivatives can effectively inhibit these critical pathways. For instance, a novel quinoxalinone-substituted spiropyrrolizine, designated as compound 4h , has been shown to induce apoptosis in breast (MCF-7) and colorectal (HCT-116) cancer cells by dually inhibiting both Akt and ERK phosphorylation.[8] This dual-inhibition is a particularly attractive therapeutic strategy, as it can potentially circumvent the resistance mechanisms that arise from the crosstalk between these two pathways.
Furthermore, many quinoxalinones induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis.[4][9] This is a downstream consequence of their primary inhibitory effects on key signaling proteins. For example, the highly active compound VIIIc was found to cause a significant disruption in the cell cycle profile of HCT-116 cells, leading to arrest at the G2/M boundary.[9]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of findings, standardized and meticulously executed experimental protocols are paramount. The following sections detail the step-by-step methodologies for the key assays used to benchmark the anticancer activity of novel compounds.
Caption: General workflow for in vitro anticancer drug screening.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
Novel quinoxalinone compounds and standard drugs (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette and microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (novel quinoxalinones and standard drugs) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. It is crucial for investigating the mechanism of action of a drug by observing its effect on the expression levels of key proteins in a signaling pathway (e.g., p-Akt, p-ERK, total Akt, total ERK, and housekeeping proteins like β-actin or GAPDH for normalization).
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins like p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Step-by-Step Procedure:
-
Cell Lysis and Protein Extraction:
-
Treat cells with the quinoxalinone compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and then lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to the loading control (e.g., β-actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat them with the quinoxalinone compound at its IC50 concentration for 24 or 48 hours. Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Fixation: Wash the cell pellet with PBS. Resuspend the cells and fix them by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing. This prevents cell clumping.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. They can be stored for several weeks at this temperature.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade any RNA, ensuring that the PI only stains the DNA.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data will be displayed as a histogram where cells in G0/G1 phase (2n DNA content) will form the first peak, and cells in G2/M phase (4n DNA content) will form the second, higher intensity peak. Cells in the S phase will have DNA content between 2n and 4n and will be distributed between the two peaks. Analyze the percentage of cells in each phase using appropriate software.
Conclusion and Future Directions
The experimental evidence presented in this guide strongly supports the continued investigation of quinoxalinone derivatives as a promising new class of anticancer agents. Several novel compounds have demonstrated cytotoxic potency comparable or superior to the standard chemotherapeutic drug Doxorubicin in vitro.[5] Mechanistic studies have begun to elucidate their modes of action, revealing their ability to inhibit key oncogenic signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, and to induce apoptosis and cell cycle arrest.[4][8]
The dual inhibition of both Akt and ERK by compounds like 4h represents a particularly exciting avenue for future research, offering a potential strategy to overcome the complex feedback loops and resistance mechanisms that often plague targeted therapies.[8] The detailed protocols provided herein offer a robust framework for the continued screening and characterization of these and other novel anticancer candidates. Further in-depth preclinical studies, including in vivo animal models, are warranted to fully assess the therapeutic potential and safety profiles of the most promising quinoxalinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 6. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxalinone substituted pyrrolizine (4h)-induced dual inhibition of AKT and ERK instigates apoptosis in breast and colorectal cancer by modulating mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one
Executive Summary
In the landscape of pharmaceutical development, the structural and analytical integrity of a chemical entity is paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for 3-methyl-3,4-dihydro-1H-quinoxalin-2-one, a heterocyclic compound of interest within medicinal chemistry. We move beyond rote protocol recitation to establish a self-validating analytical paradigm. By integrating orthogonal analytical techniques—chromatographic, spectroscopic, and spectrometric—we demonstrate how to build a scientifically sound and defensible data package. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust understanding of not just how to analyze this molecule, but why specific methodologies are chosen and how their results are synergistically interpreted.
Introduction: The Imperative for Analytical Rigor
This compound belongs to the quinoxalinone family, a class of compounds recognized for a wide array of biological activities, making them valuable scaffolds in drug discovery.[1][2] The journey from a promising lead compound to a clinical candidate is paved with data, and the foundation of this data is unimpeachable analytical characterization. Regulatory bodies and scientific standards demand not just data, but a confluence of evidence from disparate analytical methods that collectively confirm a molecule's identity, purity, and stability.
The core principle of this guide is orthogonal cross-validation . This is the practice of using multiple, fundamentally different analytical techniques to measure the same attribute. If a purity assessment by High-Performance Liquid Chromatography (HPLC) is corroborated by the absence of significant impurities in a Nuclear Magnetic Resonance (NMR) spectrum, and the molecular weight confirmed by Mass Spectrometry (MS) matches the structure elucidated by NMR, the confidence in the data package increases exponentially. This guide will detail the strategic implementation of these techniques.
The Principle of Orthogonal Validation
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this versatile chemical scaffold. We will delve into the synthesis, comparative biological activities, and the critical interplay between chemical structure and pharmacological effect, supported by experimental data and established protocols.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxalines, a class of heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, are of significant interest in medicinal chemistry.[1] Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The this compound core, in particular, serves as a privileged scaffold. Its structural rigidity and synthetic accessibility make it an excellent starting point for developing novel therapeutic agents.[5][6]
Understanding the Structure-Activity Relationship (SAR) is paramount in drug discovery. It involves systematically modifying the chemical structure of a lead compound to identify the key molecular features—pharmacophores—responsible for its biological activity. This knowledge allows for the rational design of more potent and selective drug candidates with improved pharmacokinetic profiles. This guide will compare various derivatives of the this compound core to elucidate these critical relationships.
Synthesis of the this compound Core
The foundational step in any SAR study is the efficient synthesis of the core scaffold and its analogues. The most common and straightforward route to synthesize the 3,4-dihydroquinoxalin-2(1H)-one scaffold is through the condensation of o-phenylenediamines with α-ketoesters or related compounds.[7][8] A specific method for synthesizing the 3-methyl derivative involves the reaction of o-phenylenediamine with D,L-ethyl-2-bromopropionate.[9]
General Synthetic Workflow
The synthesis typically proceeds in a one or two-step process, starting from commercially available reagents. The choice of reactants and conditions can be adapted to introduce various substituents on the benzene ring or at the N1 and N4 positions.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures and provides a reliable method for obtaining the core scaffold.[9] The causality behind this choice of reagents lies in the nucleophilic nature of the diamine and the electrophilic character of the α-bromo ester, facilitating a cyclocondensation reaction.
-
Reactant Preparation: To a solution of o-phenylenediamine (1.85 mmol) in dry tetrahydrofuran (THF, 3.7 ml), add triethylamine (1.85 mmol).
-
Addition of Ester: Slowly add D,L-ethyl-2-bromopropionate (1.85 mmol) to the mixture. The triethylamine acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Reaction Condition: Heat the reaction mixture to 65°C and stir overnight. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine completion.
-
Work-up: Quench the reaction with water and perform a liquid-liquid extraction using ethyl acetate (3x). This separates the organic product from aqueous impurities.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. This yields the crude product.
-
Validation: The final product, 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one, is obtained and its purity can be confirmed using techniques like NMR and mass spectrometry.[9]
Comparative Analysis of Biological Activities and SAR
The true value of this scaffold is realized through the diverse biological activities exhibited by its derivatives. Modifications at the N1, N4, and positions 6 and 7 of the benzene ring have profound effects on potency and selectivity.
Antibacterial Activity
Quinoxalinone derivatives are well-documented for their antibacterial properties.[5][6] SAR studies reveal that the nature and position of substituents on the aromatic ring are critical for activity.
Key SAR Insights:
-
Halogen Substituents: The introduction of fluorine atoms on the N-1-phenylacetyl group, particularly at the para-position, has been shown to significantly enhance antibacterial activity.[5][6] This is likely due to fluorine's high electronegativity and its ability to improve cell membrane permeability.
-
Electron-donating Groups: Substituents like methyl (-CH3) and methoxy (-OCH3) groups generally result in moderate activity.[5][6]
-
Inactive Groups: Unsubstituted phenyl or benzyl groups at N-1 often show little to no activity, highlighting the importance of functionalization at this position.[5]
Comparative Antibacterial Data:
| Compound ID | N1-Substituent | R-Group on Phenyl | Gram-Positive (e.g., S. aureus) Zone of Inhibition (mm) | Gram-Negative (e.g., E. coli) Zone of Inhibition (mm) | Reference |
| 5a | Phenylacetyl | H | - (Inactive) | - (Inactive) | [5][6] |
| 5d | Phenylacetyl | 4-OCH3 | 12 | 11 | [5][6] |
| 5i | Phenylacetyl | 4-F | 18 | 16 | [5][6] |
| 5j | Phenylacetyl | 2,4-di-F | 16 | 14 | [5][6] |
| Ciprofloxacin | (Standard) | - | 20 | 18 | [5] |
Data synthesized from referenced literature.[5][6]
Anticancer Activity
The quinoxaline scaffold is a key component in several anticancer agents, often acting as kinase inhibitors.[1][10] Derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Key SAR Insights:
-
N4-Substitution: Introduction of a methyl group at the N4 position is a common strategy in the design of potent anticancer quinoxalinones.[11]
-
Side Chain Modifications: The nature of the side chain at the C2 or N1 position is crucial. For instance, converting a carbohydrazide at C2 into various heterocyclic moieties (like pyrazoles or triazoles) can drastically alter activity.[11]
-
Aromatic Substituents: In a series of quinoxaline-based VEGFR-2 inhibitors, derivatives with chloro and methyl substituents on a terminal phenyl ring showed superior activity compared to the standard drug sorafenib.[12] Specifically, a 4-chloro-3-(trifluoromethyl)phenyl moiety was found to be highly effective.[12]
Comparative Anticancer Data (IC₅₀ µM):
| Compound ID | Key Structural Features | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference |
| Compound 11 | N4-methyl, C2-(5-styryl-4,5-dihydro-1H-pyrazol-3-yl) | 0.81 | 1.11 | 1.04 | [11] |
| Compound 13 | N4-methyl, C2-(5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) | 1.21 | 0.95 | 2.91 | [11] |
| Compound 20 | N1-(4-chloro-3-(trifluoromethyl)phenyl)carbamoyl | 1.76 | 1.99 | 2.51 | [12] |
| Doxorubicin | (Standard) | 1.34 | 1.55 | 1.87 | [11] |
| Sorafenib | (Standard) | 7.91 | 9.12 | 11.2 | [12] |
Data synthesized from referenced literature.[11][12]
Anticonvulsant Activity
Certain quinoxalinone derivatives have been identified as potent antagonists of the AMPA receptor, a key player in excitatory neurotransmission, making them promising candidates for anticonvulsant therapy.[13]
Key SAR Insights:
-
N1-Substitution: The presence of an acetyl group at the N1 position appears beneficial for activity.
-
N4-Substitution: A variety of substituents at the N4 position, including substituted phenylacetyl groups, have been shown to yield high anticonvulsant activity. The electronic nature of the substituent on the phenyl ring (e.g., -Cl, -OCH3) modulates the potency.[13]
SAR Summary and Key Pharmacophoric Features
Based on the comparative analysis, a general SAR model for this compound derivatives can be proposed. Specific substitutions at key positions govern the type and potency of the biological activity.
Caption: Key pharmacophoric positions on the this compound scaffold. (Note: A placeholder image is used in the DOT script; a chemical structure diagram would be inserted here).
Standard Protocol: Antibacterial Susceptibility Testing
To ensure the reproducibility and validity of SAR data, standardized biological assays are essential. The following is a protocol for determining the antibacterial activity using the agar well diffusion method, a common primary screening technique.[5]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (e.g., S. aureus, E. coli).
-
Plate Preparation: Pour sterile Mueller-Hinton Agar into sterile petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the prepared bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) into the wells. Also include a positive control (e.g., Ciprofloxacin) and a negative control (solvent alone).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. The size of the zone is proportional to the antibacterial potency.
-
Validation: The experiment should be performed in triplicate to ensure the reliability of the results. The clear zone for the positive control and lack of a zone for the negative control validate the assay's integrity.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and promising platform for the development of new therapeutic agents. This guide has demonstrated that targeted modifications can steer its biological activity towards potent antibacterial, anticancer, or anticonvulsant effects.
Key Takeaways:
-
N1 and N4 positions are primary sites for modification to enhance potency and introduce desired pharmacological properties.
-
The benzene ring offers a secondary site for fine-tuning activity, particularly through halogenation.
Future research should focus on exploring a wider range of substitutions at these key positions. The synthesis of chiral derivatives, starting from enantiopure materials like L- or D-alanine, could lead to compounds with improved target specificity and reduced off-target effects.[14] Furthermore, combining the insights from SAR studies with computational modeling and in-silico ADMET profiling can accelerate the identification of lead candidates with optimal drug-like properties for further preclinical and clinical development.[12][15]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 9. 3-METHYL-3,4-DIHYDRO-2(1H)-QUINOXALINONE synthesis - chemicalbook [chemicalbook.com]
- 10. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Quinoxalinone Compounds: A Guide for Researchers
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is paramount. Among the promising classes of heterocyclic compounds, quinoxalinones have emerged as a versatile and potent framework for the development of new antimicrobial agents. Their structural similarity to quinolones, a well-established class of antibiotics, provides a strong rationale for their investigation, while offering the potential for unique structure-activity relationships and a distinct antimicrobial profile.
This guide provides a comprehensive comparison of the antimicrobial spectrum of various quinoxalinone compounds, supported by experimental data and an in-depth analysis of their mechanism of action and structure-activity relationships. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-infective therapies.
The Quinoxalinone Scaffold: A Promising Antibacterial Framework
The quinoxalinone core, a fusion of a benzene ring and a pyrazinone ring, represents a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this nucleus have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The inherent flexibility of the quinoxalinone structure allows for extensive chemical modification at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This adaptability is a key factor driving the continued interest in developing novel quinoxalinone-based antimicrobial agents to combat the growing threat of drug-resistant pathogens.[1]
Comparative Antimicrobial Spectrum of Quinoxalinone Derivatives
The antimicrobial efficacy of quinoxalinone compounds is intrinsically linked to their specific chemical structures. Substitutions on the quinoxalinone ring system can profoundly influence their spectrum of activity, potency, and selectivity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinoxalinone derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data has been compiled from various independent studies to provide a comparative overview.
| Compound ID/Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungal Strains | Reference(s) |
| Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | |
| Quinoxaline Derivatives (General) | 5-50 | 5-50 | >50 | >50 |
| 2,3-disubstituted quinoxalines (Symmetrically substituted) | 16-32 | 16 | 8-16 | >32 |
| 2-chlor-3-methyl-6-nitroquinoxaline | - | - | - | - |
| Quinoxaline 1,4-di-N-oxide Derivatives | - | - | - | - |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | - | - | - | - |
| Quinoxaline Hydrazide Derivatives (4f, 4j) | - | 0.015-0.033 mM | - | - |
| Quinoxaline Hydrazide Derivatives (4d, 4n) | - | - | 0.112-0.150 mM | - |
Note: MIC values are presented as ranges compiled from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Unraveling the Mechanism of Action: Inhibition of Bacterial DNA Synthesis
The antimicrobial activity of quinoxalinone compounds is largely attributed to their ability to inhibit bacterial DNA synthesis.[3] This mechanism is analogous to that of the well-established quinolone antibiotics. The primary cellular targets are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[3][4]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[4][5] Inhibition of DNA gyrase leads to the accumulation of positive supercoils, ultimately halting DNA replication.[5]
-
Topoisomerase IV: This enzyme plays a critical role in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents the segregation of newly replicated chromosomes, leading to cell division arrest.[6]
Quinoxalinones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This results in the accumulation of double-strand breaks in the bacterial chromosome, triggering a cascade of events that ultimately leads to bacterial cell death.[7] The selectivity of quinoxalinones for bacterial topoisomerases over their mammalian counterparts is a key factor in their therapeutic potential.[4]
Caption: Mechanism of action of quinoxalinone compounds.
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity
The antimicrobial spectrum and potency of quinoxalinone derivatives are dictated by the nature and position of substituents on the core scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design of novel and more effective antimicrobial agents.[1]
Key SAR observations for quinoxalinone derivatives include:
-
Substitutions at C-2 and C-3: The nature of the groups at these positions significantly impacts antimicrobial activity. Symmetrically disubstituted quinoxalines have shown significant antibacterial activity.[8][9] The introduction of bulky or electron-withdrawing groups can modulate the spectrum of activity.
-
The Role of the N-1 Position: Alkylation or other modifications at the N-1 position can influence the compound's interaction with the target enzymes and its pharmacokinetic properties.
-
Substitutions on the Benzene Ring (C-6 and C-7): The presence of specific substituents on the benzene ring can enhance antimicrobial activity. For instance, a nitro group at the C-6 position has been shown to be important for the activity of some derivatives.[10] Halogen or nitro groups on a phenyl ring at the second position and a halogen at the sixth position have been associated with higher activity.[11]
-
Bioisosteric Replacements: The quinoxaline scaffold is considered a bioisostere of the quinoline and naphthalene systems, which are present in many established antimicrobial agents.[1] This bioisosteric relationship provides a basis for designing quinoxalinone derivatives that may overcome resistance mechanisms developed against other antibiotic classes.
Caption: Key positions for substitution on the quinoxalinone scaffold.
Experimental Methodologies: Determining the Antimicrobial Spectrum
The evaluation of the antimicrobial spectrum of quinoxalinone compounds relies on standardized in vitro assays. The most common method for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the steps for determining the MIC of a quinoxalinone compound using the broth microdilution method, a widely accepted and reproducible technique.[12][13][14]
Materials:
-
Test quinoxalinone compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)[15]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Dilute the standardized suspension in the growth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[14]
-
-
Inoculation of Microtiter Plate:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (medium + inoculum + control antibiotic), a negative control well (medium + inoculum + vehicle), and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[14]
-
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
Quinoxalinone compounds represent a promising class of antimicrobial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens. Their mechanism of action, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, provides a solid foundation for their development as effective therapeutics. The extensive possibilities for chemical modification of the quinoxalinone scaffold, guided by a growing understanding of its structure-activity relationship, offer a clear path for optimizing their potency, spectrum, and pharmacokinetic properties.
Future research in this area should focus on the synthesis and evaluation of novel quinoxalinone derivatives with improved activity against multidrug-resistant strains. Further elucidation of their precise interactions with target enzymes at the molecular level will facilitate the rational design of next-generation quinoxalinone antibiotics. As the challenge of antimicrobial resistance continues to grow, the continued exploration of the quinoxalinone scaffold holds significant promise for the discovery of new and effective treatments for infectious diseases.
References
- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Antimicrobial activity of selected quinoxalines (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lsmu.lt [lsmu.lt]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
Head-to-head comparison of quinoxalinone inhibitors with other compound classes
A Senior Application Scientist's Guide to Comparing Quinoxalinone-Based BET Inhibitors with Other Prominent Compound Classes for Researchers and Drug Development Professionals.
Executive Summary
In the rapidly evolving landscape of epigenetic drug discovery, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a highly promising therapeutic class, particularly in oncology.[1][2] Among the diverse chemical scaffolds developed, quinoxalinone derivatives represent a significant and maturing class of BET inhibitors. This guide provides a head-to-head comparison of quinoxalinone-based inhibitors against other foundational and clinically relevant compound classes, such as thienodiazepines and benzodiazepines. We will delve into a comparative analysis of their potency, selectivity, and pharmacokinetic properties, supported by experimental data and detailed protocols to empower researchers in their evaluation of these critical epigenetic modulators.
Introduction: The BET Family as a Therapeutic Target
The BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers."[3] They play a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine residues on histones and other proteins.[2][4] This interaction is crucial for recruiting transcriptional machinery to promoters and super-enhancers, thereby activating key oncogenes like MYC and other genes essential for cell proliferation and survival.[3][5]
The druggability of the acetyl-lysine binding pocket within the tandem bromodomains (BD1 and BD2) of BET proteins has spurred the development of small molecule inhibitors.[1][6] These inhibitors function by competitively binding to these pockets, displacing BET proteins from chromatin and disrupting their transcriptional programs, which can lead to cell cycle arrest and apoptosis in cancer cells.[3][7] This mechanism has established BET inhibition as a viable strategy for cancer therapy, with several compounds advancing into clinical trials.[5][8]
The Role of BET Proteins in Transcriptional Regulation
BET proteins act as scaffolds, linking chromatin to the transcriptional apparatus. BRD4, the most extensively studied member, is known to be enriched at super-enhancers that drive the expression of critical oncogenes.[9] By binding to acetylated histones, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which then phosphorylates RNA Polymerase II, stimulating transcriptional elongation. BET inhibitors physically block the initial recognition step, leading to a potent and rapid downregulation of target gene expression.[3][10]
Caption: Mechanism of BET inhibitor action on gene transcription.
Head-to-Head Comparison of BET Inhibitor Scaffolds
The field of BET inhibitors is dominated by several core chemical scaffolds. While all aim for the same binding pocket, their distinct structures confer differences in potency, selectivity, and drug-like properties.
Quinoxalinones
The quinoxalinone scaffold has emerged as a robust platform for developing potent and selective BET inhibitors.[11][12] Often derived from optimizing dual kinase-bromodomain inhibitors, selective quinoxalinone-based compounds have demonstrated excellent potency and favorable pharmacokinetic profiles.[11][13]
-
Advantages: High potency, often with good oral bioavailability and metabolic stability demonstrated in preclinical models.[11] The scaffold is synthetically tractable, allowing for extensive structure-activity relationship (SAR) studies to fine-tune properties.[14]
-
Considerations: As a newer class, the clinical development landscape for purely quinoxalinone-based BET inhibitors is less mature than for other classes.
Thienodiazepines (e.g., (+)-JQ1)
The thienodiazepine (+)-JQ1 is the quintessential tool compound that ignited widespread interest in BET inhibition.[3][15] It is a potent, cell-permeable pan-BET inhibitor that competitively binds to the acetyl-lysine binding sites of all BET family members.[15]
-
Advantages: Extremely well-characterized, serving as the benchmark for virtually all new BET inhibitors. It exhibits high potency in biochemical and cellular assays.[15]
-
Disadvantages: Poor pharmacokinetic properties, including low oral bioavailability and high clearance, make it unsuitable for clinical development, though it remains an invaluable research tool.[16]
Benzodiazepines (e.g., I-BET762, OTX-015)
This class represents some of the first BET inhibitors to enter clinical trials.[8] Compounds like I-BET762 (molibresib) and OTX-015 (birabresib) are structurally related to JQ1 but have been optimized for improved drug-like properties, including oral bioavailability.[16][17]
-
Advantages: Clinically validated mechanism of action with established safety profiles.[18] OTX-015, for instance, demonstrated improved oral bioavailability over JQ1.[9]
-
Disadvantages: As pan-BET inhibitors, they can suffer from dose-limiting toxicities due to broad effects on bromodomain-containing proteins.[9]
Quantitative Data Comparison
The following table summarizes publicly available data for representative compounds from each class. It is crucial to note that IC50 values can vary based on assay conditions, so this table should be used for relative comparison.
| Compound Class | Representative Compound | Target | IC50 / Kd (nM) | Key Characteristics |
| Quinoxalinone | Compound 54 (Hu et al.) | BRD4-BD1 | IC50: ~50-70 | Potent activity, good in vivo PK profile, selective over PLK1 kinase.[11] |
| Thienodiazepine | (+)-JQ1 | BRD4-BD1 | IC50: ~77 | Gold-standard tool compound, potent pan-BET inhibitor, poor PK.[15] |
| BRD4-BD2 | IC50: ~33 | |||
| Benzodiazepine | OTX-015 (Birabresib) | BRD2/3/4 | IC50: <100 | Clinically evaluated, orally bioavailable pan-BET inhibitor.[9][17] |
| I-BET762 (Molibresib) | BRD2/3/4 | Kd: ~50-370 | Clinically evaluated, orally bioavailable pan-BET inhibitor.[8][17] |
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and reproducibility, standardized, self-validating assays are paramount. Below are methodologies for key experiments used to compare inhibitor performance.
Protocol 1: AlphaLISA® Proximity Assay for Biochemical Potency (IC50 Determination)
This assay is a robust, high-throughput method for quantifying the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
Causality Behind Choices:
-
Technology: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is chosen for its high sensitivity, wide dynamic range, and no-wash format, making it ideal for screening.[19][20]
-
Reagents: Using a biotinylated histone peptide and a tagged recombinant bromodomain (e.g., GST-tag) allows for specific detection via streptavidin-coated Donor beads and anti-tag-coated Acceptor beads.
-
Controls: Including a "no inhibitor" positive control (100% activity) and a "no enzyme/protein" negative control (0% activity) is essential for calculating the assay window and normalizing data.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors (e.g., quinoxalinone compound, JQ1) in assay buffer (e.g., 30mM Tris pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20).[20] The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 384-well assay plate, add:
-
2.5 µL of recombinant GST-tagged BRD4-BD1 protein.
-
2.5 µL of the diluted test inhibitor.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Binding Reaction: Add 5 µL of biotinylated histone H4 acetyl-lysine peptide to each well. Incubate for 60 minutes at room temperature.
-
Detection:
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader (e.g., EnVision®). The signal generated is proportional to the amount of protein-peptide interaction.
-
Data Analysis: Convert raw signal to percent inhibition relative to controls. Plot percent inhibition versus log[inhibitor concentration] and fit to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an AlphaLISA-based BET inhibitor screening assay.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile
ITC provides a complete thermodynamic profile of the binding interaction in a single, label-free experiment, directly measuring the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[21][22]
Causality Behind Choices:
-
Direct Measurement: ITC is considered the gold standard as it directly measures the heat released or absorbed during binding, avoiding potential artifacts from labels or tags.[23]
-
Displacement Titration: For very high-affinity inhibitors (e.g., low nanomolar or picomolar Kd), a displacement titration is a self-validating method.[24] A weaker, known competitor is pre-bound to the protein, and the high-affinity compound displaces it, bringing the observed affinity into a measurable range.[24]
Step-by-Step Methodology (Direct Titration):
-
Sample Preparation: Dialyze the recombinant BET bromodomain protein and dissolve the inhibitor in the exact same buffer to minimize heat of dilution artifacts. A typical buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.
-
Instrument Setup: Thoroughly clean the ITC instrument (e.g., MicroCal). Load the protein into the sample cell (at a concentration ~10-50x the expected Kd) and the inhibitor into the injection syringe (at a concentration ~10-20x the protein concentration).
-
Titration: Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution while maintaining a constant temperature (e.g., 25°C).
-
Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, generating a binding isotherm.
-
Data Analysis: Integrate the peaks corresponding to each injection to determine the heat change. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, ΔH, and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.[4]
Conclusion and Future Perspectives
The development of BET inhibitors has provided a powerful new modality for targeting transcriptional addiction in cancer and other diseases.[25] Quinoxalinone-based inhibitors have established themselves as a potent and promising class, with preclinical data often demonstrating favorable drug-like properties compared to the first-generation tool compounds.[11]
While pan-BET inhibitors like the benzodiazepine OTX-015 have paved the way in clinical trials, the field is moving towards greater selectivity.[9] This includes developing inhibitors that can distinguish between the two bromodomains (BD1 vs. BD2) or even between different BET family members, which may offer an improved therapeutic window and reduced toxicity.[7][9][26] The continued exploration of novel scaffolds like quinoxalinones will be critical in developing next-generation BET-targeted therapies with enhanced efficacy and safety profiles.
References
- 1. annualreviews.org [annualreviews.org]
- 2. benthamscience.com [benthamscience.com]
- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. BET inhibitor - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The BET Inhibitor JQ1 Potentiates the Anticlonogenic Effect of Radiation in Pancreatic Cancer Cells [frontiersin.org]
- 11. Discovery of a series of dihydroquinoxalin-2(1H)-ones as selective BET inhibitors from a dual PLK1-BRD4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a series of dihydroquinoxalin-2(1H)-ones as selective BET inhibitors from a dual PLK1-BRD4 inhibitor-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel [1,2,4]triazolo[4,3-a]quinoxaline aminophenyl derivatives as BET inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Single-experiment displacement assay for quantifying high-affinity binding by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of all laboratory materials. This guide provides a detailed protocol for the proper disposal of 3-methyl-3,4-dihydro-1H-quinoxalin-2-one, a heterocyclic compound often utilized as an intermediate in pharmaceutical synthesis.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific rationale underpinning each recommendation, fostering a culture of safety and accountability in the laboratory.
I. Understanding the Hazard Profile
Quinoxaline derivatives are known to exhibit a range of biological activities, which underscores the need for careful handling to avoid unintended exposure.[2][3][4] A safety data sheet for a related compound indicates that it may cause skin and serious eye irritation, as well as respiratory irritation. Therefore, it is prudent to handle this compound with the assumption that it may possess similar irritant properties.
Key Inferred Hazard Considerations:
-
Toxicity: The biological activity of quinoxalinone derivatives suggests that they should be treated as potentially toxic.
-
Irritancy: Potential for skin, eye, and respiratory tract irritation.
-
Environmental Impact: As with many synthetic organic compounds, uncontrolled release into the environment should be avoided to prevent potential harm to ecosystems.
Given these considerations, this compound should be managed as a hazardous chemical waste.
II. Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) which sets standards for laboratory safety.[5][6][7][8]
-
EPA (RCRA): This federal law establishes the framework for a "cradle-to-grave" management of hazardous waste, from its generation to its final disposal.[6] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste identification, accumulation, labeling, and disposal through licensed facilities.[9][10]
-
OSHA: The Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[5][11][12] This includes provisions for safe handling and disposal of chemical waste.
Your institution's Environmental Health and Safety (EHS) office will have specific guidelines that are aligned with these federal regulations and any additional state or local requirements. Always consult your institution's EHS protocols before proceeding with waste disposal.
III. Personal Protective Equipment (PPE): The First Line of Defense
Appropriate personal protective equipment is mandatory when handling this compound and its waste.[13][14]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To protect against accidental splashes that could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. Use a fume hood to minimize inhalation of any dusts or vapors.[13] | To prevent respiratory tract irritation. |
IV. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound.
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[15]
-
Designate a Waste Stream: this compound waste should be collected in a dedicated container for non-halogenated organic solids or solutions, depending on its form. Do not mix it with incompatible waste streams such as strong oxidizing agents, acids, or bases.
-
Choose a Compatible Container: The waste container must be made of a material that is compatible with the chemical.[16][17] For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. For solutions, ensure the container material will not be degraded by the solvent used.
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[12][16][17]
Your hazardous waste label should include:
-
The words "Hazardous Waste".[17]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
Hazardous waste must be stored safely in a designated satellite accumulation area (SAA) within the laboratory.[15]
-
Secure Storage: Keep the waste container tightly sealed except when adding waste.[17][18]
-
Secondary Containment: Store the waste container in a secondary container, such as a chemical-resistant tray, to contain any potential leaks or spills.
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
Empty containers that held this compound must also be managed properly.
-
Triple Rinsing: An empty container that held this chemical should be triple rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue.[16][19]
-
Rinsate Collection: The rinsate from the triple rinsing must be collected and disposed of as hazardous waste.[19]
-
Container Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste, though you should deface the original label.[19] Always confirm this procedure with your institution's EHS office.
Once the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy, often not exceeding one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[15][17] Do not attempt to transport hazardous waste yourself.
V. Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.[13]
-
Minor Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Wearing appropriate PPE, carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent.
-
Major Spill: In the case of a large spill, evacuate the area immediately and alert your colleagues. Contact your institution's EHS or emergency response team.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
VI. Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an ethically and environmentally responsible manner.
References
- 1. 3-Methyl-3,4-dihydro-2(1H)-quinoxalinone [myskinrecipes.com]
- 2. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. sustainable-markets.com [sustainable-markets.com]
- 10. epa.gov [epa.gov]
- 11. compliancy-group.com [compliancy-group.com]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. ipgsf.com [ipgsf.com]
- 14. lighthouselabservices.com [lighthouselabservices.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. engineering.purdue.edu [engineering.purdue.edu]
- 18. ethz.ch [ethz.ch]
- 19. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment for 3-methyl-3,4-dihydro-1H-quinoxalin-2-one
As researchers dedicated to advancing pharmaceutical and chemical synthesis, our primary commitment is to safety and precision. The compound 3-methyl-3,4-dihydro-1H-quinoxalin-2-one is a valuable intermediate in the development of novel therapeutics, including kinase inhibitors and antimicrobial agents.[1] Its effective use, however, mandates a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols.
This guide provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined below are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel while maintaining experimental integrity.
Hazard Assessment: Understanding the Risks
Before any handling operation, a thorough understanding of the compound's intrinsic hazards is essential. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks that dictate our safety procedures.[2]
The primary hazards are summarized in the table below. This data is synthesized from authoritative Safety Data Sheets (SDS), which should always be consulted as the primary source of information before beginning work.[2][3]
| Hazard Classification | GHS Category | Hazard Statement | Rationale and Implications |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | Direct contact can lead to redness, inflammation, or dermatitis. This necessitates robust hand and body protection to prevent exposure.[2][3] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation. | The compound, particularly as a fine dust, can cause significant, potentially damaging, irritation upon contact with the eyes. This mandates stringent eye protection.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. This requires engineering controls and, where necessary, respiratory protection.[2][3] |
The Core Directive: A Multi-Layered PPE Protocol
The hierarchy of controls is a fundamental principle in laboratory safety. Before relying on PPE, engineering and administrative controls must be in place. For this compound, all handling of the solid material must be performed within a certified chemical fume hood to minimize inhalation exposure.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: Work under a properly functioning fume hood. This is non-negotiable for containing dust and vapors, providing the primary barrier against respiratory exposure.[4]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[2][3]
Personal Protective Equipment: The Essential Barrier
The following PPE is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. | Protects against airborne dust particles and accidental splashes. For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile). | Prevents skin contact and irritation.[2] Gloves must be inspected for tears before use. Use the proper technique for glove removal to avoid contaminating your skin. Always wash hands thoroughly with soap and water after removing gloves.[2][5] |
| Respiratory Protection | Typically not required if handled within a fume hood. | If engineering controls are insufficient or during a large spill clean-up, a respirator with a P2 filter is recommended to prevent inhalation of fine dust.[2] The user must be fit-tested and trained in its use. |
| Body Protection | Long-sleeved lab coat, long pants, and closed-toe shoes. | Protects skin on the arms and body from accidental contact. Contaminated clothing must be removed immediately and washed before reuse.[2][3] |
Procedural Guidance: A Step-by-Step Safe Handling Workflow
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following procedure integrates the PPE requirements into a practical, step-by-step process.
Step 1: Pre-Handling Preparations
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is drawing air correctly.
-
Assemble Materials: Gather the compound, spatulas, weigh boats, solvents, and pre-labeled destination containers inside the fume hood.
-
Don PPE: Before approaching the fume hood to begin work, don all required PPE in the correct order: lab coat, safety goggles, and finally, gloves.
Step 2: Handling and Aliquoting the Compound
-
Work Within the Sash: Keep the fume hood sash at the lowest practical height.
-
Minimize Dust: Handle the solid compound gently. Avoid scooping or pouring from a height, which can generate dust. Use a spatula to carefully transfer the material.
-
Containment: Keep the primary container of the compound covered when not in active use. Immediately cap any new containers after aliquoting.
-
Clean as You Go: Use a damp cloth or a specialized lab wipe to gently clean any minor spills within the fume hood immediately. Do not dry sweep, as this will aerosolize the powder.
Step 3: Post-Handling and Decontamination
-
Secure Materials: Tightly close all containers containing the compound and store them appropriately in a dry, well-ventilated place, preferably at 2-8°C.[2][6]
-
Decontaminate Workspace: Thoroughly wipe down the interior surfaces of the fume hood.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last and disposed of as chemical waste.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[2]
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: Procedural flow for safe handling, from preparation to post-use decontamination.
Emergency Response and Disposal
Even with meticulous planning, accidents can happen. A clear, pre-defined plan for emergencies is critical.
First-Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[2][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] If the person feels unwell, call a POISON CENTER or a doctor.[2]
-
Ingestion: If swallowed, make the victim drink water (two glasses at most). Consult a physician.[2]
Spill Management
For a small spill of solid material within the fume hood:
-
Ensure PPE is worn.
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep up the material and place it into a sealed, labeled container for chemical waste.
-
Clean the spill area thoroughly.
Waste Disposal
All waste, including the compound itself, empty containers, and contaminated items (gloves, weigh boats, wipes), must be disposed of as hazardous chemical waste.[2] Place these items in a designated, sealed, and clearly labeled waste container. Do not let the product enter drains.[2][3] Follow all local, state, and federal regulations for hazardous waste disposal.
By integrating this expert-level knowledge of hazards with a disciplined, procedural approach to safety, researchers can confidently and safely utilize this compound in their critical work, building a culture of safety that protects both the scientist and the science.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
